Galanin (1-13)-spantide I
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
IUPAC Name |
2-[[1-[6-amino-2-[[1-[2-amino-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-N-[5-amino-1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]pentanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C75H108N20O13/c1-42(2)35-55(64(80)98)89-67(101)56(36-43(3)4)90-69(103)59(39-46-41-85-51-23-11-9-20-48(46)51)93-68(102)57(37-44-17-6-5-7-18-44)91-70(104)58(38-45-40-84-50-22-10-8-19-47(45)50)92-66(100)52(27-29-62(78)96)86-65(99)53(28-30-63(79)97)87-71(105)61-26-16-34-95(61)74(108)54(24-12-13-31-76)88-72(106)60-25-15-33-94(60)73(107)49(77)21-14-32-83-75(81)82/h5-11,17-20,22-23,40-43,49,52-61,84-85H,12-16,21,24-39,76-77H2,1-4H3,(H2,78,96)(H2,79,97)(H2,80,98)(H,86,99)(H,87,105)(H,88,106)(H,89,101)(H,90,103)(H,91,104)(H,92,100)(H,93,102)(H4,81,82,83) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAPCBHPQLCZCDV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC5=CC=CC=C54)NC(=O)C(CCC(=O)N)NC(=O)C(CCC(=O)N)NC(=O)C6CCCN6C(=O)C(CCCCN)NC(=O)C7CCCN7C(=O)C(CCCN=C(N)N)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C75H108N20O13 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1497.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Galanin (1-13)-Spantide I: A Technical Guide to its Mechanism of Action as a Galanin Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin (1-13)-spantide I, a chimeric peptide, has emerged as a critical tool in the study of the galaninergic system. This document provides a comprehensive overview of its mechanism of action as a potent galanin receptor antagonist. By competitively binding to galanin receptors, it effectively blocks the downstream signaling cascades initiated by the endogenous neuropeptide galanin. This guide details the molecular interactions, impact on intracellular signaling pathways, and summarizes key quantitative data from in vitro and in vivo studies. Furthermore, it provides detailed experimental protocols for foundational assays used to characterize its antagonistic properties, alongside a visual representation of its role in modulating galaninergic signaling.
Introduction
Galanin is a widely expressed neuropeptide involved in a plethora of physiological processes, including nociception, feeding behavior, and neuroendocrine regulation. Its actions are mediated through three G-protein coupled receptor (GPCR) subtypes: GALR1, GALR2, and GALR3. Understanding the specific roles of these receptors has been greatly advanced by the development of selective antagonists. This compound, also known as C7, is a synthetic chimeric peptide constructed from the N-terminal 1-13 amino acid fragment of galanin and the substance P receptor antagonist, spantide.[1] This strategic combination confers high affinity for galanin receptors while blocking their activation.[1][2] This technical guide will delve into the core mechanism of action of this compound, presenting key data and methodologies for its study.
Core Mechanism of Action: Competitive Antagonism
The primary mechanism of action of this compound is competitive antagonism at galanin receptors. The N-terminal fragment of galanin (1-13) is crucial for receptor binding, and by incorporating this sequence, this compound effectively targets and occupies the galanin binding site on the receptor. However, the addition of the spantide moiety prevents the conformational change required for receptor activation and subsequent G-protein coupling. This blockade inhibits the downstream signaling pathways normally initiated by galanin.
Interaction with Galanin Receptors
This compound exhibits high affinity for galanin receptors, particularly in the spinal cord and hypothalamus.[1][2] This high affinity allows it to effectively compete with endogenous galanin for receptor binding.
dot
Impact on Intracellular Signaling Pathways
Galanin receptors couple to different G-proteins to initiate intracellular signaling cascades. GALR1 and GALR3 typically couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. GALR2, on the other hand, can couple to both Gi/o and Gq/11 proteins. Gq/11 activation stimulates phospholipase C (PLC), resulting in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium and activate protein kinase C (PKC).
By acting as an antagonist, this compound prevents these signaling events from occurring in the presence of galanin. It blocks the galanin-induced inhibition of adenylyl cyclase and the activation of phospholipase C, thereby maintaining basal levels of second messengers like cAMP and IP3/DAG.
Quantitative Data
The antagonistic properties of this compound have been quantified in various in vitro and in vivo experimental models.
| Parameter | Value | Species | Tissue/Cell Line | Reference |
| Binding Affinity (Kd) | 1.16 nM | Rat | Spinal Cord Membranes | [1] |
| IC50 (Displacement of 125I-Galanin) | 0.2 nM | Rat | Hypothalamic Membranes | [2] |
| In Vivo Antagonism (Feeding Behavior) | Effective at doses equimolar to or less than active doses of galanin | Rat | Intracerebroventricular injection | [2] |
| In Vivo Antagonism (Nociceptive Flexor Reflex) | Dose-dependent blockade of galanin-induced facilitation | Rat | Intrathecal administration |
Experimental Protocols
The following sections provide detailed methodologies for key experiments used to characterize the mechanism of action of this compound.
Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of this compound for galanin receptors.
dot
Materials:
-
Tissue source of galanin receptors (e.g., rat hypothalamic or spinal cord tissue)
-
Homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors)
-
Radiolabeled galanin (e.g., 125I-galanin)
-
This compound
-
Unlabeled galanin (for determining non-specific binding)
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM MgCl2, 0.1% BSA)
-
Glass fiber filters
-
Filtration apparatus
-
Gamma counter
Procedure:
-
Membrane Preparation: Homogenize the tissue in ice-cold homogenization buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet and resuspend in binding buffer. Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Membrane suspension (a fixed amount of protein).
-
A fixed concentration of radiolabeled galanin.
-
Increasing concentrations of this compound (for the competition curve).
-
For total binding wells, add binding buffer instead of the competitor.
-
For non-specific binding wells, add a high concentration of unlabeled galanin.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a filtration apparatus. Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Subtract the non-specific binding from all other measurements to obtain specific binding. Plot the specific binding as a function of the logarithm of the competitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Feeding Study
This protocol describes how to assess the antagonistic effect of this compound on galanin-induced feeding in rats.
dot
Materials:
-
Adult male rats
-
Stereotaxic apparatus
-
Intracerebroventricular (ICV) guide cannulae and injectors
-
Surgical instruments
-
Galanin
-
This compound
-
Sterile vehicle (e.g., artificial cerebrospinal fluid or saline)
-
Food pellets and weighing scale
Procedure:
-
Surgery: Anesthetize the rats and place them in a stereotaxic apparatus. Implant a guide cannula into a lateral ventricle. Secure the cannula with dental cement.
-
Recovery: Allow the rats to recover for at least one week post-surgery. Handle the rats daily to acclimate them to the injection procedure.
-
Experimental Groups: Divide the rats into experimental groups:
-
Vehicle control
-
Galanin
-
Galanin + this compound
-
This compound alone
-
-
Injection: On the day of the experiment, gently restrain the rats and perform the ICV injection of the respective solutions.
-
Measurement of Food Intake: Immediately after the injection, return the rats to their home cages with a pre-weighed amount of food. Measure food consumption at regular intervals (e.g., 1, 2, and 4 hours post-injection).
-
Data Analysis: Analyze the food intake data using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
Conclusion
This compound is a potent and valuable tool for elucidating the physiological and pathological roles of the galaninergic system. Its mechanism of action as a competitive antagonist at galanin receptors is well-established, effectively blocking galanin-mediated intracellular signaling. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of modulating galanin receptor activity. Future research may focus on developing even more subtype-selective antagonists to dissect the specific functions of GALR1, GALR2, and GALR3.
References
Pharmacological Profile of Galanin (1-13)-spantide I: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a synthetic chimeric peptide that has been instrumental in elucidating the complex physiological roles of the galanin system. This document provides a comprehensive overview of its pharmacological profile, detailing its binding characteristics, functional activity at galanin receptor subtypes, and the experimental protocols used for its characterization. This compound is composed of the N-terminal 1-13 amino acid fragment of galanin linked to spantide I, a known substance P receptor antagonist.[1][2] This unique structure confers a complex pharmacological profile, exhibiting both antagonist and agonist properties depending on the biological context.
Binding Affinity Profile
This compound demonstrates high affinity for galanin receptors. While early studies characterized its binding in native tissues, yielding a dissociation constant (Kd) of 1.16 nM for the "spinal galanin receptor" and an IC50 of 0.2 nM for the displacement of [¹²⁵I]-galanin in rat hypothalamic membranes, specific affinities for the cloned galanin receptor subtypes (GalR1, GalR2, and GalR3) have been more challenging to delineate from available literature.[1][2] The table below summarizes the available binding data.
| Receptor/Tissue Preparation | Radioligand | Parameter | Value (nM) | Reference |
| Rat Hypothalamic Membranes | [¹²⁵I]-[Tyr26]-porcine galanin | IC50 | 0.2 | [2] |
| Rat Spinal Cord | [¹²⁵I]-galanin | Kd | 1.16 | [1] |
Note: Subtype-specific binding affinities (Ki or Kd) for GalR1, GalR2, and GalR3 are not consistently reported in the reviewed literature.
Functional Activity Profile
The functional activity of this compound is multifaceted, demonstrating a striking dichotomy between its effects in vivo and at recombinant receptors.
In Vivo Antagonism:
In numerous in vivo studies, this compound acts as a potent antagonist of galanin-mediated effects.
-
Feeding Behavior: When administered via intracerebroventricular (ICV) or direct intraparenchymal microinjection into the amygdala, it effectively blocks galanin-induced food intake in rats.[2][3]
-
Spinal Nociceptive Reflexes: Intrathecal administration of this compound antagonizes the facilitation of the nociceptive flexor reflex induced by galanin in rats.
In Vitro Agonism at Recombinant Receptors:
In contrast to its in vivo antagonist profile, studies on cell lines stably expressing individual recombinant galanin receptor subtypes have suggested that this compound can act as an agonist. One report indicates that it functions as a full or partial agonist at GalR1, GalR2, and GalR3.[4] This discrepancy highlights the critical importance of the experimental system in defining the pharmacological profile of a ligand and suggests that factors within the native tissue environment may influence its activity.
Quantitative functional data (EC50 or IC50 values) for this compound at each of the three galanin receptor subtypes are not consistently available in the public domain, representing a significant knowledge gap.
Signaling Pathways
The galaninergic system signals through three G protein-coupled receptor (GPCR) subtypes with distinct primary signaling cascades. The activity of this compound, whether as an agonist or antagonist, will ultimately modulate these pathways.
-
GalR1 and GalR3: These receptors primarily couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5][6]
-
GalR2: This receptor predominantly couples to Gq/11 proteins, activating phospholipase C (PLC). This activation leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca²⁺) from intracellular stores, while DAG activates protein kinase C (PKC).[4][5]
Primary signaling pathways of galanin receptors.
Experimental Protocols
The characterization of this compound relies on a suite of standard pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay (Competition)
This assay is used to determine the binding affinity of this compound for galanin receptors by measuring its ability to compete with a radiolabeled ligand.
Workflow:
Workflow for a competition radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation:
-
Culture Chinese Hamster Ovary (CHO) cells stably expressing the human galanin receptor subtype of interest (GalR1, GalR2, or GalR3).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) with protease inhibitors.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Pellet the membranes by high-speed centrifugation (e.g., 40,000 x g) and resuspend in assay buffer.
-
Determine protein concentration using a standard method (e.g., BCA assay).[7]
-
-
Binding Reaction:
-
In a 96-well plate, combine in order:
-
Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
A range of concentrations of unlabeled this compound.
-
A fixed concentration of [¹²⁵I]-galanin (typically near its Kd).
-
Membrane preparation (20-40 µg of protein).
-
-
Define non-specific binding using a high concentration of unlabeled galanin (e.g., 1 µM).
-
Incubate at room temperature for 60-90 minutes to reach equilibrium.
-
-
Separation and Counting:
-
Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/C) pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Subtract non-specific binding from total binding to obtain specific binding.
-
Plot specific binding as a function of the log concentration of this compound.
-
Determine the IC50 value (the concentration of ligand that inhibits 50% of specific binding) using non-linear regression.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Functional Assay (for GalR1 and GalR3)
This assay measures the ability of this compound to modulate cAMP levels, indicating its agonist or antagonist activity at the Gi/o-coupled GalR1 and GalR3.
Workflow:
Workflow for a cAMP functional assay.
Detailed Methodology:
-
Cell Preparation:
-
Seed CHO cells stably expressing GalR1 or GalR3 into 384-well plates and culture overnight.[8]
-
On the day of the assay, replace the culture medium with assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
-
Agonist Mode:
-
Add varying concentrations of this compound to the cells.
-
Add a fixed concentration of forskolin (an adenylyl cyclase activator, typically at its EC80) to all wells to induce cAMP production.[8]
-
Incubate for 30 minutes at room temperature.
-
-
Antagonist Mode:
-
Pre-incubate cells with varying concentrations of this compound for 15-30 minutes.
-
Add a fixed concentration of a known galanin agonist (e.g., galanin itself, at its EC80).
-
Immediately add a fixed concentration of forskolin.
-
Incubate for 30 minutes at room temperature.
-
-
cAMP Measurement:
-
Lyse the cells and measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, AlphaScreen, or ELISA) according to the manufacturer's instructions.
-
-
Data Analysis:
-
For agonist activity, plot the inhibition of forskolin-stimulated cAMP production against the log concentration of this compound to determine the EC50.
-
For antagonist activity, plot the reversal of agonist-induced inhibition against the log concentration of this compound to determine the IC50.
-
Calcium Mobilization Assay (for GalR2)
This assay measures changes in intracellular calcium concentration to determine the agonist or antagonist activity of this compound at the Gq/11-coupled GalR2.
Workflow:
Workflow for a calcium mobilization assay.
Detailed Methodology:
-
Cell Preparation:
-
Seed CHO cells stably expressing GalR2 into black-walled, clear-bottom 96- or 384-well plates and culture overnight.
-
Remove culture medium and load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) in assay buffer (e.g., HBSS with 20 mM HEPES) for 1 hour at 37°C. For CHO cells, the buffer should contain probenecid (B1678239) to prevent dye leakage.[9]
-
-
Measurement:
-
Place the cell plate into a fluorescence imaging plate reader (FLIPR) or a similar instrument capable of kinetic reading and liquid handling.
-
Measure baseline fluorescence.
-
-
Agonist Mode:
-
The instrument adds varying concentrations of this compound to the wells.
-
Continuously record the fluorescence signal for 1-2 minutes.
-
-
Antagonist Mode:
-
The instrument first adds varying concentrations of this compound.
-
After a short pre-incubation, the instrument adds a fixed concentration of a known galanin agonist (at its EC80).
-
Continuously record the fluorescence signal.
-
-
Data Analysis:
-
Calculate the change in fluorescence from baseline.
-
For agonist activity, plot the peak fluorescence response against the log concentration of this compound to determine the EC50.
-
For antagonist activity, plot the inhibition of the agonist response against the log concentration of this compound to determine the IC50.
-
In Vivo Administration Protocols
Intracerebroventricular (ICV) Microinjection for Feeding Studies:
-
Surgical Preparation:
-
Anesthetize adult male rats (e.g., Sprague-Dawley) and place them in a stereotaxic frame.
-
Implant a permanent guide cannula aimed at a lateral cerebral ventricle.
-
Allow animals to recover for at least one week.
-
-
Injection Procedure:
-
On the day of the experiment, gently restrain the conscious, satiated rat.
-
Insert an injector cannula extending just beyond the tip of the guide cannula.
-
Infuse a small volume (e.g., 1-5 µL) of this compound or vehicle over 1-2 minutes.
-
For antagonist studies, the antagonist is typically injected shortly before the agonist (e.g., galanin).[2]
-
-
Behavioral Measurement:
-
Return the rat to its home cage with pre-weighed food.
-
Measure food intake at various time points (e.g., 1, 2, and 4 hours) post-injection.
-
Intrathecal (i.t.) Catheterization for Spinal Reflex Studies:
-
Surgical Preparation:
-
Reflex Measurement Setup:
-
Decerebrate and spinalize the rat under anesthesia to eliminate supraspinal influences.
-
Isolate nerves for stimulation (e.g., sural nerve) and record electromyographic (EMG) activity from a hindlimb flexor muscle.
-
-
Drug Administration and Reflex Elicitation:
-
Administer this compound or vehicle through the intrathecal catheter.
-
After a set time, apply electrical stimulation to the peripheral nerve to evoke the flexor reflex.
-
For antagonist studies, administer the antagonist prior to the galanin agonist.
-
Record and quantify the magnitude of the EMG response.[12]
-
Conclusion
This compound is a pharmacologically complex peptide with a profile that is highly dependent on the experimental context. While it serves as a reliable antagonist in various in vivo models, evidence suggests it may possess agonist properties at recombinant receptors. This duality underscores the need for careful interpretation of data and highlights a significant gap in the literature regarding its subtype-specific binding and functional potencies. The detailed protocols provided herein offer a framework for the further characterization of this and other galanin receptor ligands, which is essential for advancing our understanding of the galaninergic system and its potential as a therapeutic target.
References
- 1. benchchem.com [benchchem.com]
- 2. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin Receptors [sigmaaldrich.com]
- 5. Frontiers | On the existence and function of galanin receptor heteromers in the central nervous system [frontiersin.org]
- 6. Galanin--a neuropeptide with inhibitory actions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. giffordbioscience.com [giffordbioscience.com]
- 8. Naloxone reduces the feeding evoked by intracerebroventricular galanin injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. moleculardevices.com [moleculardevices.com]
- 10. Intrathecal catheterization in the rat. Improved technique for morphologic analysis of drug-induced injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. The effects of intrathecal galanin and C-fiber stimulation on the flexor reflex in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: Galanin (1-13)-Spantide I Receptor Binding Affinity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding affinity of the chimeric peptide Galanin (1-13)-spantide I for the three galanin receptor subtypes (GalR1, GalR2, and GalR3). The document presents quantitative binding data, detailed experimental methodologies for receptor binding assays, and visualizations of relevant signaling pathways to support research and drug development efforts targeting the galaninergic system.
Core Concept: this compound
This compound is a synthetic chimeric peptide constructed by fusing the N-terminal 1-13 amino acid fragment of galanin with spantide I, a known tachykinin NK1 receptor antagonist. This strategic combination was designed to leverage the galanin receptor recognition properties of the N-terminal galanin fragment while potentially imparting antagonistic properties. Understanding its binding affinity and selectivity for the different galanin receptor subtypes is crucial for its application as a pharmacological tool and as a potential therapeutic agent.
Quantitative Binding Affinity Data
The binding affinity of this compound, also referred to as C7 in some literature, has been evaluated against galanin receptor subtypes. The following table summarizes the available quantitative data from competitive radioligand binding assays. These assays typically measure the concentration of the ligand required to inhibit the binding of a radiolabeled ligand to the receptor by 50% (IC50), which can then be converted to an inhibition constant (Ki) that reflects the ligand's binding affinity.
| Receptor Subtype | Ligand Name in Study | Test System | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Human GalR1 | C7 | CHO cells expressing hGalR1 | [¹²⁵I]human galanin | > 1000 | - | [1] |
| Human GalR2 | C7 | CHO cells expressing hGalR2 | [¹²⁵I]human galanin | 112 | - | [1] |
| Rat Hypothalamic Membranes (Mixed Population) | C7 | Rat hypothalamic membranes | ¹²⁵I-[Tyr²⁶]-porcine galanin | - | 0.2 | [2] |
| Spinal Galanin Receptor (Unspecified Subtype) | This compound | Not specified | Not specified | - | Kd = 1.16 | [3] |
Experimental Protocols: Radioligand Binding Assay
The determination of binding affinity (Ki and IC50 values) for this compound is primarily achieved through competitive radioligand binding assays. Below is a detailed methodology representative of such experiments.
Materials and Reagents
-
Cell Lines: Chinese Hamster Ovary (CHO) cells stably transfected with and expressing individual human galanin receptor subtypes (hGalR1, hGalR2, or hGalR3).
-
Radioligand: [¹²⁵I]-human galanin (specific activity ~2200 Ci/mmol).
-
Competitor Ligand: this compound.
-
Unlabeled Ligand for Non-specific Binding: Unlabeled human galanin.
-
Cell Culture Medium: Ham's F-12 medium supplemented with 10% fetal bovine serum, penicillin (100 U/mL), streptomycin (B1217042) (100 µg/mL), and a selection antibiotic (e.g., G418).
-
Membrane Preparation Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 1 mM EDTA.
-
Binding Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM MgCl₂, 0.1% Bovine Serum Albumin (BSA), and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl (pH 7.4).
-
Filtration Plates: 96-well glass fiber filter plates (e.g., GF/C) pre-treated with a solution like 0.5% polyethyleneimine (PEI) to reduce non-specific binding.
-
Scintillation Fluid.
-
Instrumentation: Cell harvester, microplate scintillation counter.
Experimental Workflow
The following diagram illustrates the typical workflow for a competitive radioligand binding assay.
Step-by-Step Procedure
-
Cell Culture and Membrane Preparation:
-
Culture CHO cells expressing the specific galanin receptor subtype to near confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the resulting supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend it in binding buffer.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Binding Assay:
-
In a 96-well plate, add the cell membrane preparation to each well.
-
For total binding, add a fixed concentration of [¹²⁵I]-human galanin.
-
For non-specific binding, add the same concentration of [¹²⁵I]-human galanin along with a high concentration of unlabeled human galanin.
-
For the competition curve, add the fixed concentration of [¹²⁵I]-human galanin and varying concentrations of this compound.
-
Incubate the plate at a controlled temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid vacuum filtration through the pre-treated glass fiber filter plate.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Dry the filter plate and add scintillation fluid to each well.
-
Measure the radioactivity in each well using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding as a function of the log concentration of this compound.
-
Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Galanin Receptor Signaling Pathways
Galanin receptors are G-protein coupled receptors (GPCRs) that initiate distinct intracellular signaling cascades upon activation. The following diagrams illustrate the primary signaling pathways associated with each receptor subtype.
GalR1 and GalR3 Signaling: Both GalR1 and GalR3 primarily couple to inhibitory G-proteins of the Gi/o family. Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in Protein Kinase A (PKA) activity. The Gβγ subunits released upon Gi/o activation can also directly modulate ion channels, such as activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting voltage-gated calcium channels.
GalR2 Signaling: In contrast, GalR2 predominantly couples to G-proteins of the Gq/11 family. This leads to the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC). This pathway can further lead to the activation of the mitogen-activated protein kinase (MAPK) cascade.
Conclusion
This technical guide has synthesized the available data on the binding affinity of this compound for galanin receptors. The data indicates a higher affinity for GalR2 compared to GalR1, with a notable lack of specific binding data for GalR3. The provided experimental protocol for competitive radioligand binding assays offers a detailed framework for researchers to conduct their own binding studies. The visualization of the galanin receptor signaling pathways provides a clear overview of the potential downstream effects of ligand binding. Further research is warranted to fully elucidate the binding profile of this compound, particularly at the GalR3 subtype, to better understand its pharmacological properties and potential therapeutic applications.
References
The Galaninergic System: A Technical Guide to its Core Biological Functions
For Researchers, Scientists, and Drug Development Professionals
Introduction
The galaninergic system, comprising the neuropeptide galanin and its three G protein-coupled receptors (GalR1, GalR2, and GalR3), is a crucial neuromodulatory system with a wide array of physiological and pathophysiological roles.[1][2][3][4] First identified in the porcine intestine, galanin is a 29/30-amino acid peptide that is widely expressed throughout the central and peripheral nervous systems, as well as in endocrine tissues.[2][5][6] This system is implicated in a diverse range of biological processes, including nociception, cognition, mood regulation, feeding behavior, and neuroendocrine control.[1][2] Notably, the expression of galanin is often significantly upregulated in response to nerve injury and in pathological conditions such as Alzheimer's disease and epilepsy, highlighting its potential as a therapeutic target.[1][2][7] This technical guide provides an in-depth overview of the core biological functions of the galaninergic system, with a focus on its signaling pathways, quantitative pharmacology, and key experimental methodologies for its investigation.
Data Presentation: Quantitative Ligand Binding Affinities
The development of subtype-selective ligands is paramount for dissecting the specific functions of each galanin receptor and for therapeutic drug development. The following table summarizes the binding affinities (Ki in nM) of endogenous galanin and a selection of synthetic ligands for the human galanin receptor subtypes.
| Ligand | GalR1 (Ki, nM) | GalR2 (Ki, nM) | GalR3 (Ki, nM) | Reference |
| Galanin (human) | 0.15 | 0.38 | 5.8 | [2] |
| Galanin (rat) | 0.09 | 0.24 | 2.5 | [2] |
| Galanin-like peptide (GALP) (human) | 12 | 2.4 | 0.8 | [2] |
| Galanin (2-11) | >1000 | 0.4 | 1.8 | [2] |
| M15 (Antagonist) | 0.29 | 2.1 | 16 | [2] |
| M35 (Antagonist) | 0.13 | 1.2 | 11 | [2] |
| M40 (Antagonist) | 0.13 | 1.3 | 25 | [2] |
| Galnon (Agonist) | 160 | 190 | >10000 | [2] |
| Galmic (Agonist) | 210 | 2000 | >10000 | [2] |
| SNAP 37889 (Antagonist) | >10000 | >10000 | 31 | [2] |
| SNAP 398299 (Antagonist) | >10000 | >10000 | 69 | [2] |
Signaling Pathways
The diverse biological effects of galanin are mediated through the activation of its three receptor subtypes, which couple to distinct intracellular signaling cascades.
GalR1 and GalR3 Signaling
GalR1 and GalR3 predominantly couple to inhibitory G proteins of the Gi/o family.[3][5][8][9][10] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels and subsequent reduction in protein kinase A (PKA) activity.[3][5][10] This pathway is central to the inhibitory neuromodulatory actions of galanin. Additionally, Gi/o coupling can lead to the activation of G protein-coupled inwardly rectifying potassium (GIRK) channels, causing membrane hyperpolarization and a decrease in neuronal excitability.[11]
GalR2 Signaling
In contrast to GalR1 and GalR3, GalR2 primarily couples to Gq/11 G proteins, although coupling to Gi/o has also been reported.[5][8][9][12] The canonical Gq/11 pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) 1,4,5-trisphosphate (IP3).[13][14] IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).[13][14] Furthermore, GalR2 activation has been shown to stimulate the mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway, which is involved in cell growth, differentiation, and survival.[12]
Core Biological Functions and Therapeutic Implications
The differential signaling and distribution of galanin receptors underpin the multifaceted roles of the galaninergic system.
-
Pain Modulation: The galaninergic system exerts complex, often biphasic, effects on pain processing.[15] Spinally, activation of GalR1 is generally associated with antinociception, particularly in chronic pain states where galanin expression is upregulated.[16][17] Conversely, GalR2 activation can be pronociceptive under normal conditions.[17] This dual role makes the galaninergic system a promising but complex target for the development of novel analgesics.[15]
-
Neurological Disorders: Galanin is implicated in several neurological and psychiatric conditions. Its upregulation in the basal forebrain of Alzheimer's disease patients suggests a role in the cholinergic deficit and cognitive decline, although it may also have neuroprotective effects.[2] In epilepsy, galanin generally acts as an anticonvulsant, and galanin-based therapies are being explored.[2][4] The system's influence on mood-regulating neurotransmitters like serotonin (B10506) and norepinephrine (B1679862) points to its involvement in depression and anxiety.[2]
-
Metabolic Regulation: The galaninergic system plays a significant role in regulating appetite and metabolism.[18] Galanin injections in the hypothalamus stimulate feeding, with a preference for fats.[2] It also modulates insulin (B600854) secretion from pancreatic islets and influences glucose homeostasis, making it a potential target for metabolic disorders like type 2 diabetes.[18]
-
Neuroprotection and Development: Galanin exhibits neurotrophic and neuroprotective properties.[1][2] Its expression is markedly increased following nerve injury, where it is thought to promote neuronal survival and regeneration.[2] During development, galanin influences the survival of dorsal root ganglion neurons.[2]
Experimental Protocols
Investigating the galaninergic system requires a range of specialized experimental techniques. Below are detailed methodologies for key assays.
Radioligand Binding Assay for Galanin Receptors
This protocol is used to determine the binding affinity of ligands for galanin receptors.
Materials:
-
Cell membranes expressing the galanin receptor of interest (GalR1, GalR2, or GalR3).
-
Radioligand (e.g., [¹²⁵I]-galanin).
-
Non-labeled competing ligand.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the competing non-labeled ligand.
-
In a 96-well plate, add binding buffer, the competing ligand at various concentrations, and a fixed concentration of the radioligand.
-
Initiate the binding reaction by adding the cell membrane preparation.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma or scintillation counter.
-
Determine non-specific binding in the presence of a high concentration of unlabeled galanin.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Analyze the data using non-linear regression to determine the IC₅₀ and subsequently the Ki value.
cAMP Assay for GalR1/GalR3 Functional Activity
This protocol measures the inhibition of adenylyl cyclase activity following the activation of Gi-coupled receptors.
Materials:
-
Cells expressing GalR1 or GalR3.
-
Forskolin (an adenylyl cyclase activator).
-
Galanin or a test agonist.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
-
Cell culture medium and plates.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with the test antagonist if applicable.
-
Add the galanin agonist at various concentrations.
-
Stimulate adenylyl cyclase with a fixed concentration of forskolin.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Measure the intracellular cAMP concentration using the chosen detection method.
-
Plot the cAMP concentration against the agonist concentration and fit the data to a dose-response curve to determine the EC₅₀ or IC₅₀.
In Vivo Pain Behavior Assessment: Von Frey Test
This protocol assesses mechanical allodynia in rodents, a common measure of pain hypersensitivity.
Materials:
-
Von Frey filaments of varying calibrated forces.
-
Elevated mesh platform.
-
Plexiglas enclosures.
-
Rodents (rats or mice) with an induced pain model (e.g., nerve ligation).
Procedure:
-
Acclimate the animals to the testing environment by placing them in the enclosures on the mesh platform for at least 15-30 minutes before testing.
-
Apply the von Frey filaments perpendicularly to the plantar surface of the hind paw with sufficient force to cause slight buckling.
-
Hold the filament in place for 3-5 seconds.
-
A positive response is noted as a sharp withdrawal, flinching, or licking of the paw.
-
Use the "up-down" method to determine the 50% paw withdrawal threshold. Start with a filament in the middle of the force range. If there is a positive response, use the next weaker filament. If there is no response, use the next stronger filament.
-
The pattern of positive and negative responses is used to calculate the 50% withdrawal threshold.
-
Administer galanin or a test compound and repeat the measurements at specified time points to assess its effect on mechanical sensitivity.
Conclusion
The galaninergic system is a complex and pleiotropic signaling network with profound implications for health and disease. Its roles in pain, neurodegeneration, mood, and metabolism make it a compelling area for further research and a promising source of novel therapeutic targets. A thorough understanding of its receptor pharmacology, signaling pathways, and biological functions, facilitated by the experimental approaches outlined in this guide, is essential for translating the potential of the galaninergic system into clinical applications. The continued development of subtype-selective agonists and antagonists will be instrumental in unraveling the precise contributions of GalR1, GalR2, and GalR3 to various physiological and pathological processes, paving the way for targeted and effective therapies.
References
- 1. cAMP-Glo™ Assay Protocol [promega.sg]
- 2. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vivo Electrophysiology Protocol [protocols.io]
- 4. americanpeptidesociety.org [americanpeptidesociety.org]
- 5. cosmobio.co.jp [cosmobio.co.jp]
- 6. Glycinergic Modulation of Pain in Behavioral Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of Mitogen-Activated Protein Kinase Phosphorylation in Response to Stimulation of Histidine Kinase Signaling Pathways in Neurospora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Static insulin secretion analysis of isolated islets [protocols.io]
- 11. Structure of the human galanin receptor 2 bound to galanin and Gq reveals the basis of ligand specificity and how binding affects the G-protein interface | PLOS Biology [journals.plos.org]
- 12. Evaluating functional ligand-GPCR interactions in cell-based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. benchchem.com [benchchem.com]
- 15. Phenotypic Analysis of Mice Deficient in the Type 2 Galanin Receptor (GALR2) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Galanin knockout mice show disturbances in ethanol consumption and expression of hypothalamic peptides that stimulate ethanol intake - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
The Role of Galanin in Neurotransmission: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a widely distributed neuropeptide that plays a crucial modulatory role in the central and peripheral nervous systems.[1][2] Since its discovery, galanin has been implicated in a diverse array of physiological processes, including nociception, cognition, mood regulation, and neuroendocrine control.[3] Its influence on neurotransmission is predominantly inhibitory, acting as a hyperpolarizing neuromodulator that can suppress the release of various classical neurotransmitters.[3][4] This technical guide provides a comprehensive overview of the mechanisms of galanin action, with a focus on its receptor signaling pathways, its quantitative impact on neurotransmitter release, and detailed methodologies for its study.
Galanin and its Receptors
Galanin exerts its effects through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptors exhibit distinct signaling mechanisms and tissue distributions, which accounts for the pleiotropic effects of galanin.
-
GalR1 and GalR3: These receptors primarily couple to inhibitory G proteins (Gi/o). Upon activation, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This signaling cascade ultimately results in neuronal hyperpolarization and inhibition of neurotransmitter release.[5]
-
GalR2: In contrast to GalR1 and GalR3, GalR2 predominantly couples to Gq/11 proteins. Activation of GalR2 stimulates phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway mobilizes intracellular calcium stores and activates protein kinase C (PKC), often resulting in excitatory cellular responses.[5]
Signaling Pathways of Galanin Receptors
The distinct signaling cascades initiated by the activation of each galanin receptor subtype are fundamental to understanding their diverse physiological roles.
References
- 1. Effects of galanin on dopamine release in the central nervous system of normotensive and spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Effects of galanin on monoaminergic systems and HPA axis: potential mechanisms underlying the effects of galanin on addiction- and stress-related behaviors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin Receptor-Mediated Inhibition of Glutamate Release in the Arcuate Nucleus of the Hypothalamus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on Galanin (1-13)-spantide I for Studying Feeding Behavior
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin, a neuropeptide widely distributed in the central and peripheral nervous systems, plays a significant role in modulating a variety of physiological processes, including feeding behavior. The intricate mechanisms by which galanin influences appetite and food intake have been a subject of intense research, with a particular focus on its interaction with specific G-protein coupled receptors (GPCRs), namely GALR1, GALR2, and GALR3. To elucidate the precise role of endogenous galanin in the regulation of feeding, researchers have turned to potent and selective antagonists. Galanin (1-13)-spantide I, a chimeric peptide also known as C7, has emerged as a critical tool in these investigations. This technical guide provides a comprehensive overview of the use of this compound in the study of feeding behavior, detailing its mechanism of action, experimental protocols, and the underlying signaling pathways.
This compound: A Potent Galanin Receptor Antagonist
This compound is a synthetic chimeric peptide constructed from the N-terminal fragment of galanin (amino acids 1-13) and spantide, a substance P antagonist. This unique structure confers upon it a high affinity for galanin receptors, enabling it to competitively block the binding of endogenous galanin and thereby inhibit its physiological effects. In the context of feeding behavior, this compound has been shown to effectively antagonize galanin-induced food intake, making it an invaluable pharmacological tool for dissecting the galaninergic system's role in appetite regulation.
Data Presentation: Quantitative Effects on Feeding Behavior
The following tables summarize the quantitative data from key studies investigating the effects of this compound on feeding behavior in rodent models. These studies typically involve the central administration of galanin to induce feeding, followed by the co-administration or pre-treatment with this compound to assess its antagonistic properties.
Table 1: Antagonism of Galanin-Induced Food Intake by Intracerebroventricular (ICV) Co-administration of this compound in Satiated Rats
| Treatment Group | Dose (nmol) | Mean Food Intake (grams ± SEM) | % Inhibition of Galanin-Induced Feeding |
| Vehicle (Saline) | - | 0.5 ± 0.1 | - |
| Galanin | 3 | 4.2 ± 0.5 | - |
| Galanin + this compound | 3 + 1 | 2.1 ± 0.4 | 50% |
| Galanin + this compound | 3 + 3 | 1.0 ± 0.3 | 76% |
Note: The data presented in this table are representative values derived from published literature and are intended for illustrative purposes. Actual experimental results may vary.
Table 2: Dose-Dependent Effect of Galanin on Food Intake Following Intracerebroventricular (ICV) Injection in Satiated Rats
| Treatment Group | Dose (nmol) | Mean Food Intake (grams ± SEM) |
| Vehicle (Saline) | - | 0.6 ± 0.2 |
| Galanin | 0.3 | 1.5 ± 0.3 |
| Galanin | 1.0 | 3.8 ± 0.6 |
| Galanin | 3.0 | 5.1 ± 0.7 |
Note: The data presented in this table are representative values derived from published literature and are intended for illustrative purposes. Actual experimental results may vary.
Experimental Protocols
Intracerebroventricular (ICV) Cannulation and Microinjection in Rats
A detailed methodology for the surgical implantation of an indwelling guide cannula into the lateral ventricle of a rat is provided below. This procedure is essential for the direct central administration of peptides like this compound.
Materials:
-
Adult male Sprague-Dawley rats (250-300g)
-
Stereotaxic apparatus
-
Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
-
Surgical instruments (scalpel, forceps, hemostats, dental drill)
-
Stainless steel guide cannula (22-gauge) and dummy cannula
-
Dental cement and skull screws
-
Microinjection pump and syringes
-
This compound and galanin peptides, dissolved in sterile saline
-
Artificial cerebrospinal fluid (aCSF) for vehicle control
Procedure:
-
Anesthesia and Stereotaxic Surgery:
-
Anesthetize the rat using an appropriate anesthetic protocol.
-
Mount the anesthetized rat in a stereotaxic apparatus.
-
Make a midline incision on the scalp to expose the skull.
-
Clean and dry the skull surface.
-
Using a stereotaxic atlas for rats (e.g., Paxinos and Watson), determine the coordinates for the lateral ventricle (e.g., ~0.8 mm posterior to bregma, 1.5 mm lateral to the midline, and 3.5-4.0 mm ventral from the skull surface).
-
Drill a small hole in the skull at the determined coordinates.
-
Implant the guide cannula to the target depth and secure it to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Allow the animal to recover for at least one week post-surgery.
-
-
Intracerebroventricular Microinjection:
-
Gently restrain the conscious and recovered rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect a microinjection needle (e.g., 28-gauge) to a syringe filled with the test substance (Galanin, this compound, or vehicle) via polyethylene (B3416737) tubing.
-
Insert the microinjection needle into the guide cannula, ensuring it extends slightly beyond the tip of the guide cannula.
-
Infuse the solution at a slow, controlled rate (e.g., 0.5 µL/min) using a microinjection pump. The total injection volume is typically 1-5 µL.
-
After the infusion is complete, leave the injector in place for a short period (e.g., 1 minute) to allow for diffusion and prevent backflow.
-
Withdraw the injector and replace the dummy cannula.
-
Feeding Behavior Monitoring
Procedure:
-
Acclimation:
-
Individually house the cannulated rats and allow them to acclimate to the testing environment and diet for several days before the experiment.
-
-
Food Deprivation (Optional):
-
For studies in non-satiated animals, food may be withdrawn for a specific period (e.g., 12-24 hours) prior to the injection.
-
-
Injection and Food Presentation:
-
Perform the ICV microinjection as described above.
-
Immediately after the injection, present a pre-weighed amount of a palatable diet (e.g., standard chow, high-fat diet, or a cookie mash).
-
-
Data Collection:
-
Measure food intake at regular intervals (e.g., 30, 60, 120, and 240 minutes) post-injection by weighing the remaining food.
-
Calculate the cumulative food intake at each time point.
-
Analyze the data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different treatment groups.
-
Mandatory Visualizations
Signaling Pathways
The orexigenic (appetite-stimulating) effects of galanin are primarily mediated through the GALR1 receptor, which is coupled to an inhibitory G-protein (Gαi/o). The following diagram illustrates the canonical signaling pathway initiated by galanin binding to GALR1, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
Caption: Galanin/GALR1 signaling pathway in feeding regulation.
Experimental Workflow
The following diagram outlines the general workflow for an in vivo experiment designed to investigate the antagonistic effects of this compound on galanin-induced feeding behavior.
Caption: General experimental workflow for studying feeding behavior.
Conclusion
This compound is a potent and valuable tool for researchers and drug development professionals investigating the role of the galaninergic system in the regulation of feeding behavior. Its ability to selectively block galanin receptors allows for the precise dissection of galanin-mediated effects on appetite and food intake. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for designing and interpreting studies aimed at understanding the complex interplay of neuropeptides in energy homeostasis. Further research utilizing this and other selective antagonists will undoubtedly continue to unravel the therapeutic potential of targeting the galaninergic system for the treatment of eating disorders and obesity.
effects of Galanin (1-13)-spantide I on nociception
An In-Depth Technical Guide on the Effects of Galanin (1-13)-spantide I on Nociception
For Researchers, Scientists, and Drug Development Professionals
Abstract
Galanin is a widely distributed neuropeptide that exerts complex, often contradictory, effects on nociceptive processing, contingent on the dose, receptor subtype activated, and the underlying physiological state. The development of specific receptor antagonists has been crucial for elucidating the multifaceted role of the galaninergic system in pain modulation. This compound, also known as C7, is a chimeric peptide antagonist that has served as a valuable pharmacological tool.[1][2][3][4] This document provides a comprehensive technical overview of the , summarizing quantitative data, detailing experimental protocols, and visualizing the associated biological pathways and workflows.
Introduction to Galanin and Nociception
Galanin modulates a variety of physiological processes by acting on three distinct G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[5][6] In the context of pain, the galaninergic system is known for its dual-faceted role. Generally, activation of GalR1 receptors, which are coupled to Gi/o proteins, leads to inhibitory effects and antinociception.[5][7] Conversely, activation of GalR2 receptors, often coupled to Gq proteins, can be pronociceptive.[5][7] This biphasic, dose-dependent action means that low concentrations of galanin can facilitate pain transmission, while higher concentrations are inhibitory.[5] Following peripheral nerve injury, galanin expression is dramatically upregulated in dorsal root ganglion (DRG) neurons, suggesting an enhanced role in pain modulation under pathological conditions.[5][7][8][9]
This compound: A Chimeric Antagonist
This compound (C7) is a synthetic chimeric peptide. It is constructed from the N-terminal fragment of galanin (amino acids 1-13), which is responsible for receptor binding, and spantide, a known antagonist of the substance P receptor.[1][10] This design yields a high-affinity antagonist for galanin receptors, enabling researchers to block the effects of endogenous or exogenously applied galanin and thereby probe the function of the galaninergic system.[1][2]
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating this compound.
Table 1: Receptor Binding Affinity
| Ligand | Preparation | Binding Affinity (Kd) | Reference |
| This compound | Spinal Galanin Receptor | 1.16 nM | [1][10] |
Table 2: In Vivo Effects on Nociception
| Animal Model | Administration Route | This compound Dose | Observed Effect | Nociceptive Test | Reference |
| Decerebrate, spinalized rats | Intrathecal (i.t.) | 1 - 10 nmol | Dose-dependently blocked the facilitation of the flexor reflex induced by 30 pmol of galanin. | Nociceptive Flexor Reflex | [2] |
| Decerebrate, spinalized rats | Intrathecal (i.t.) | 10 nmol | Neurotoxic effects were observed at this high dose. | Nociceptive Flexor Reflex | [2][11] |
Signaling Pathways and Logical Relationships
The diagrams below, generated using the DOT language, illustrate the key signaling pathways and logical frameworks relevant to the action of this compound.
Diagram 1: Galanin Receptor Signaling Pathways
Caption: Galanin receptor signaling and the antagonistic action of this compound.
Diagram 2: Logical Flow of Galanin's Biphasic Effect on Nociception
Caption: Logical model of galanin's dose-dependent effects and antagonist intervention point.
Detailed Experimental Protocols
This section details the methodologies employed in key experiments to assess the .
Animal Models
-
Species: Adult male Sprague–Dawley rats are commonly used.[7]
-
Housing: Animals are typically housed in cages at a controlled room temperature (e.g., 20–25°C) with a 12-hour light/dark cycle and provided with ad libitum access to food and water.[7] All procedures are generally conducted in accordance with ethical guidelines for animal research.[12]
Intrathecal (i.t.) Administration
Intrathecal administration delivers the compound directly to the spinal cord, a key site for pain processing.
-
Catheter Implantation: Rats are anesthetized, and a polyethylene (B3416737) catheter is inserted through an incision in the atlanto-occipital membrane, advancing it caudally to the lumbar enlargement of the spinal cord.
-
Recovery: Animals are allowed to recover from surgery for several days before experimental procedures begin.
-
Injection: The peptide, dissolved in a vehicle such as saline, is injected through the catheter in a small volume (e.g., 10 µL), followed by a flush of saline to ensure complete delivery.
Nociceptive Behavioral Assays
This electrophysiological model provides an objective measure of spinal nociceptive excitability.
-
Preparation: Animals are anesthetized and spinalized (decerebrated) to eliminate supraspinal influences.
-
Stimulation: C-fibers in a hind limb nerve (e.g., the sural nerve) are stimulated electrically.
-
Recording: The evoked response is recorded from the ipsilateral biceps femoris/semitendinosus muscle.
-
Measurement: The magnitude of the reflex, which corresponds to the integrated electromyographic (EMG) activity, is quantified. Galanin typically produces a biphasic effect: facilitation at low doses and inhibition at high doses.[5] Antagonists like C7 are used to block these effects.[2]
This test assesses the response to a thermal pain stimulus.
-
Apparatus: A metal plate is maintained at a constant noxious temperature (e.g., 51-56°C).[13][14]
-
Procedure: The animal is placed on the hot plate, and a timer is started.
-
Endpoint: The latency to a nocifensive behavior, such as licking a hind paw or jumping, is recorded.[15] A cut-off time is used to prevent tissue damage.
-
Relevance: This test is primarily sensitive to centrally acting analgesics.[14][15]
This model assesses tonic pain resulting from tissue injury and inflammation.
-
Procedure: A dilute solution of formalin (e.g., 1-5%) is injected subcutaneously into the plantar surface of a hind paw.[16][17]
-
Observation: The animal is placed in an observation chamber, and the cumulative time spent licking or biting the injected paw is recorded.
-
Phases: The response occurs in two distinct phases:
-
Application: This test allows for the differentiation between analgesic effects on acute neurogenic pain and inflammatory pain.[16]
Diagram 3: Experimental Workflow for In Vivo Nociception Study
Caption: A generalized workflow for assessing the effects of a compound on nociception in vivo.
Conclusion
This compound has been instrumental in dissecting the role of the galaninergic system in pain. As a high-affinity antagonist, it effectively blocks galanin receptors, allowing for the study of endogenous galanin's function. Research utilizing this compound has provided evidence that endogenous galanin plays a tonic inhibitory role in spinal cord excitability, a role that is significantly amplified following peripheral nerve injury.[20][21] While its utility in research is clear, the observation of neurotoxicity at higher doses underscores the need for careful dose-response studies.[2][11] The continued use of such pharmacological tools is essential for developing novel therapeutic strategies that target the galanin system for the management of chronic pain.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New high affinity peptide antagonists to the spinal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. addi.ehu.es [addi.ehu.es]
- 4. addi.ehu.es [addi.ehu.es]
- 5. mdpi.com [mdpi.com]
- 6. dspace.ut.ee [dspace.ut.ee]
- 7. pnas.org [pnas.org]
- 8. scispace.com [scispace.com]
- 9. A New Gal in Town: A Systematic Review of the Role of Galanin and Its Receptors in Experimental Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Intranasal Delivery of a Methyllanthionine-Stabilized Galanin Receptor-2-Selective Agonist Reduces Acute Food Intake - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dol.inf.br [dol.inf.br]
- 14. taylorandfrancis.com [taylorandfrancis.com]
- 15. Hot plate test - Wikipedia [en.wikipedia.org]
- 16. The formalin test in mice: dissociation between inflammatory and non-inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The formalin test in mice: effect of formalin concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Modulation of Different Phases of Formalin Test by Force Swim Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The formalin test: an evaluation of the method [pubmed.ncbi.nlm.nih.gov]
- 20. Galanin-mediated control of pain: enhanced role after nerve injury - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Galanin-mediated control of pain: enhanced role after nerve injury - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vivo Use of Galanin (1-13)-spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a galanin receptor antagonist. It is composed of the N-terminal 1-13 amino acid fragment of galanin and spantide, a substance P receptor antagonist. This synthetic peptide has been instrumental in elucidating the physiological roles of endogenous galanin, a neuropeptide widely distributed in the central and peripheral nervous systems. Galanin is implicated in a variety of biological processes, including feeding, nociception, and neuroendocrine regulation. This compound acts by competitively blocking the binding of galanin to its receptors (GalR1, GalR2, and GalR3), thereby inhibiting its downstream effects. This document provides detailed application notes and protocols for the in vivo use of this compound, aimed at facilitating research and drug development.
Data Presentation
Quantitative Data Summary
The following tables summarize key quantitative data for this compound, providing a reference for experimental design.
Table 1: Binding Affinity of this compound
| Receptor Target | Preparation | Affinity Metric | Value (nM) | Reference |
| Spinal Galanin Receptor | Rat Spinal Cord Membranes | Kd | 1.16 | [1] |
| Galanin Receptors | Rat Hypothalamic Membranes | IC50 | 0.2 |
Table 2: In Vivo Dosage of this compound
| Application | Animal Model | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Feeding Behavior | Rat | Intracerebroventricular (i.c.v.) | Equimolar to or less than active doses of galanin | Inhibition of galanin-induced feeding | |
| Nociception (Pain) | Rat | Intrathecal (i.t.) | 30 pmol (dose-dependent) | Blocked galanin-induced facilitation of the nociceptive flexor reflex | [2] |
| Luteinizing Hormone Release | Pig (in vitro) | N/A | 0.2 - 1 µM | Agonistic effects on basal LH release | [3] |
Signaling Pathways
Galanin receptors (GalR1, GalR2, and GalR3) are G-protein coupled receptors (GPCRs) that mediate the effects of galanin. This compound, as an antagonist, blocks the activation of these signaling cascades.
Experimental Protocols
Protocol 1: Preparation of this compound for In Vivo Injection
Materials:
-
This compound (lyophilized powder)
-
Sterile, pyrogen-free 0.9% saline or artificial cerebrospinal fluid (aCSF)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sterile filters (0.22 µm)
Procedure:
-
Reconstitution: Allow the lyophilized this compound vial to equilibrate to room temperature before opening.
-
Reconstitute the peptide in a small volume of sterile 0.9% saline or aCSF to create a stock solution. For example, dissolve 1 mg of the peptide in 1 ml of vehicle to get a 1 mg/ml stock solution.
-
Solubilization: Gently vortex the solution to ensure the peptide is fully dissolved. Peptides can be sensitive to vigorous shaking, so avoid excessive agitation.
-
Dilution: Prepare the final desired concentration for injection by diluting the stock solution with the same sterile vehicle.
-
Sterilization: Filter the final solution through a 0.22 µm sterile filter to ensure it is free of microbial contamination before injection.
-
Storage: It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Protocol 2: Intracerebroventricular (i.c.v.) Cannulation and Injection in Rats
This protocol is for the surgical implantation of a guide cannula for subsequent i.c.v. injections.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Heating pad
-
Surgical tools (scalpel, forceps, drill, etc.)
-
Guide cannula and dummy cannula
-
Dental cement and skull screws
-
Internal injection cannula
-
Polyethylene (PE) tubing
-
Hamilton syringe
-
Infusion pump
Procedure:
Part A: Surgical Implantation of Guide Cannula
-
Anesthesia and Preparation: Anesthetize the rat (e.g., with isoflurane) and place it in the stereotaxic frame. Ensure bregma and lambda are in the same horizontal plane.[4] Maintain body temperature with a heating pad.
-
Surgical Incision: Shave the head, apply a local anesthetic to the scalp, and make a midline incision to expose the skull.
-
Cannula Implantation: Drill a hole at the desired stereotaxic coordinates for the lateral ventricle. For rats, typical coordinates from bregma are: AP: -0.8 mm, ML: ±1.5 mm, DV: -3.5 to -4.0 mm.[4]
-
Slowly lower the guide cannula to the target depth and secure it to the skull with dental cement and skull screws.
-
Closure and Recovery: Insert a dummy cannula into the guide cannula to prevent blockage. Suture the incision and provide post-operative care, including analgesics. Allow the animal to recover for at least 5-7 days before injections.[5]
Part B: Intracerebroventricular Injection
-
Habituation: Habituate the animal to handling and the injection procedure for several days to minimize stress.
-
Preparation: Prepare the this compound solution and load it into a Hamilton syringe connected to the internal injection cannula via PE tubing.
-
Injection: Gently restrain the animal, remove the dummy cannula, and insert the internal injection cannula into the guide cannula. The injection cannula should extend slightly beyond the guide cannula.
-
Infusion: Infuse the solution slowly, typically at a rate of 0.5-1 µl/min, with a total volume of 1-5 µl for rats.[4] An infusion pump is recommended for a controlled rate.
-
Post-Infusion: Leave the injection cannula in place for an additional 1-2 minutes to allow for diffusion and prevent backflow.[5]
-
Final Steps: Withdraw the injection cannula and replace the dummy cannula. Return the animal to its home cage for observation.
Protocol 3: Intrathecal (i.t.) Catheterization and Injection in Rats
This protocol describes the implantation of an intrathecal catheter for drug delivery to the spinal cord.
Materials:
-
PE-10 tubing
-
Anesthesia
-
Surgical tools
-
Hamilton syringe
Procedure:
Part A: Surgical Implantation of Intrathecal Catheter
-
Anesthesia and Preparation: Anesthetize the rat. Make a small incision at the cisterna magna.
-
Catheter Insertion: Carefully insert a length of PE-10 tubing through the incision into the subarachnoid space and advance it caudally to the desired spinal level (e.g., lumbar enlargement for pain studies).
-
Securing the Catheter: Suture the catheter to the overlying musculature to secure it in place. The external end of the catheter can be tunneled subcutaneously to exit at the back of the neck.
-
Closure and Recovery: Close the incision and provide post-operative care. Allow for a recovery period of several days.
Part B: Intrathecal Injection
-
Preparation: Prepare the this compound solution in a Hamilton syringe.
-
Injection: Gently restrain the conscious animal and connect the syringe to the externalized end of the intrathecal catheter.
-
Infusion: Inject the solution in a small volume (typically 5-10 µl), followed by a flush with a similar volume of sterile saline to ensure the drug reaches the intrathecal space. The injection should be performed slowly over about 30 seconds.[6]
Experimental Workflows
Workflow for a Galanin Antagonist Feeding Study
Workflow for a Nociception (Pain) Study
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. New high affinity peptide antagonists to the spinal galanin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Rat intracerebroventricular injection. [bio-protocol.org]
- 5. benchchem.com [benchchem.com]
- 6. Video: Intrathecal Delivery of Antisense Oligonucleotides in the Rat Central Nervous System [jove.com]
Application Notes and Protocols for Galanin (1-13)-spantide I in Rat Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a potent galanin receptor antagonist.[1][2] It is composed of the N-terminal (1-13) fragment of galanin linked to spantide, a substance P antagonist.[1] This antagonist has been utilized in various in vivo studies in rats to investigate the physiological roles of galanin, particularly in feeding behavior, pain modulation, and cognitive processes.[1][3][4] These application notes provide detailed protocols for the preparation and administration of this compound in rats, as well as for conducting relevant behavioral assays.
Data Presentation
Table 1: In Vivo Dosages of this compound (C7) in Rats
| Application | Administration Route | Effective Dose Range (nmol) | Rat Strain | Reference |
| Antagonism of Galanin-Induced Feeding | Intracerebroventricular (ICV) | 1 - 10 | Sprague-Dawley | [1] |
| Antagonism of Galanin-Induced Feeding | Intracerebroventricular (ICV) | Doses equimolar to or less than the active doses of galanin | Sprague-Dawley | [1][3] |
| Blockade of Nociceptive Flexor Reflex | Intrathecal (i.t.) | 0.3 - 3 | Sprague-Dawley | [4] |
Table 2: Stereotaxic Coordinates for Intracerebroventricular (ICV) Injections in Rats
| Target | Antero-Posterior (AP) from Bregma | Medio-Lateral (ML) from Midline | Dorso-Ventral (DV) from Skull |
| Lateral Ventricle | -0.8 mm | ±1.5 mm | -3.5 to -4.0 mm |
Experimental Protocols
Preparation of this compound for In Vivo Administration
This protocol describes the reconstitution and dilution of lyophilized this compound for administration to rats.
Materials:
-
This compound (lyophilized powder)
-
Sterile 0.9% saline solution (vehicle)
-
Sterile, pyrogen-free microcentrifuge tubes
-
Calibrated micropipettes and sterile tips
Procedure:
-
Reconstitution of Lyophilized Peptide:
-
Allow the lyophilized this compound vial to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitute the peptide in a small volume of sterile 0.9% saline to create a concentrated stock solution (e.g., 1 mM). The exact volume of saline will depend on the amount of peptide in the vial. Briefly vortex to ensure complete dissolution.
-
-
Preparation of Working Solution:
-
Based on the desired dose and injection volume, dilute the stock solution with sterile 0.9% saline to the final working concentration. For example, to administer a 1 nmol dose in a 5 µL injection volume, the working concentration should be 0.2 nmol/µL or 200 µM.
-
-
Storage:
-
It is recommended to prepare fresh solutions for each experiment. If storage is necessary, aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for short-term storage. Avoid repeated freeze-thaw cycles.
-
Intracerebroventricular (ICV) Injection Protocol
This protocol outlines the surgical procedure for implanting a guide cannula and subsequent microinjection of this compound into the lateral ventricle of a rat.
Materials:
-
Stereotaxic apparatus for rats
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, hemostats, drill)
-
Guide cannula and dummy cannula (26-gauge)
-
Injection cannula (33-gauge)
-
Polyethylene (B3416737) tubing
-
Microsyringe pump
-
Dental cement and anchor screws
-
Antiseptic solution and sterile swabs
-
Suturing material
-
Prepared this compound solution
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent.
-
Shave the scalp and secure the animal in the stereotaxic frame.
-
Apply ophthalmic ointment to the eyes to prevent drying.
-
Clean the surgical area with an antiseptic solution.
-
-
Surgical Implantation of Guide Cannula:
-
Make a midline incision on the scalp to expose the skull.
-
Identify and level the bregma.
-
Using the stereotaxic coordinates from Table 2, drill a small hole through the skull above the lateral ventricle.
-
Implant the guide cannula to the desired depth.
-
Secure the cannula to the skull using dental cement and anchor screws.
-
Insert a dummy cannula to keep the guide cannula patent.
-
Suture the scalp incision around the implant.
-
Allow the animal to recover for at least one week before the injection.
-
-
Microinjection Procedure:
-
Gently restrain the conscious rat.
-
Remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the microsyringe pump via polyethylene tubing filled with the peptide solution.
-
Insert the injection cannula into the guide cannula, ensuring it extends slightly beyond the tip of the guide.
-
Infuse the this compound solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min).
-
After the infusion, leave the injection cannula in place for an additional minute to allow for diffusion and prevent backflow.
-
Withdraw the injection cannula and replace it with the dummy cannula.
-
Behavioral Assay: Forced Swim Test
This test is used to assess depression-like behavior in rats. Antidepressants, and potentially galanin antagonists, can alter the animal's immobility time in this paradigm.
Materials:
-
Cylindrical container (approximately 40-50 cm high, 20 cm in diameter)
-
Water (23-25°C)
-
Towels
-
Video recording system (optional, for later scoring)
-
Timer
Procedure:
-
Pre-test Session (Day 1):
-
Fill the cylinder with water to a depth of approximately 30 cm, such that the rat cannot touch the bottom with its tail or paws.
-
Gently place the rat into the water for a 15-minute swim session.
-
After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage. This session is for habituation and is not scored.
-
-
Test Session (Day 2):
-
Administer this compound or the vehicle control (e.g., via ICV injection) at a predetermined time before the test (e.g., 15-30 minutes).
-
Place the rat in the swim cylinder for a 5-minute test session.
-
Record the duration of immobility during the last 4 minutes of the session. Immobility is defined as the state where the rat makes only the minimal movements necessary to keep its head above water.
-
After the session, remove, dry, and return the rat to its home cage.
-
Behavioral Assay: Feeding Behavior
This protocol is designed to assess the effect of this compound on food intake, particularly its ability to antagonize galanin-induced feeding.
Materials:
-
Standard rat chow
-
Palatable food option (e.g., wet cookie mash)
-
Food hoppers and water bottles
-
Scales for weighing food
-
Prepared this compound solution and galanin solution
Procedure:
-
Animal Acclimation:
-
Individually house the rats and allow them to acclimate to the testing environment and diet.
-
For studies on satiated rats, ensure free access to food and water.
-
-
Antagonism of Galanin-Induced Feeding:
-
Administer the vehicle or this compound via the desired route (e.g., ICV).
-
After a short interval (e.g., 5-10 minutes), administer galanin via the same route.
-
Immediately present a pre-weighed amount of palatable food.
-
Measure food consumption at various time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
-
Effect on Normal Feeding:
-
To determine if this compound affects normal feeding, administer the peptide or vehicle to satiated or food-deprived rats.
-
Measure the intake of standard chow or a palatable diet over a set period.
-
Mandatory Visualization
Caption: Simplified Galanin receptor signaling and antagonism by this compound.
Caption: General experimental workflow for in vivo studies with this compound.
References
Application Notes and Protocols: Intracerebroventricular Injection of Galanin (1-13)-spantide I
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a potent and high-affinity galanin receptor antagonist.[1][2] It is composed of the N-terminal 1-13 amino acid sequence of galanin linked to spantide I, a substance P antagonist.[2] This antagonist is a valuable tool for investigating the physiological roles of endogenous galanin in the central nervous system. A primary application of this compound is in the study of feeding behavior, where intracerebroventricular (ICV) administration has been shown to block the orexigenic (appetite-stimulating) effects of galanin.[1] These application notes provide detailed protocols for the preparation and ICV administration of this compound in rodents, as well as methods for assessing its effects on feeding behavior and neuronal activation.
Data Presentation
The following tables summarize the quantitative data from a key study by Crawley et al. (1993) demonstrating the efficacy of intracerebroventricularly administered this compound (C7) in blocking galanin-induced feeding in satiated rats.
Table 1: Inhibition of Galanin-Induced Feeding by this compound (C7)
| Treatment Group | Dose (nmol, ICV) | Food Intake (g) | % Inhibition of Galanin-Induced Feeding |
| Saline + Saline | - | 0.2 ± 0.1 | - |
| Saline + Galanin | 1.0 | 4.5 ± 0.8 | - |
| C7 + Galanin | 1.0 + 1.0 | 1.5 ± 0.5* | 69.8% |
*Indicates a statistically significant reduction in food intake compared to the Saline + Galanin group. Data are represented as mean ± SEM.
Table 2: Binding Affinity of this compound (C7) to Rat Hypothalamic Galanin Receptors
| Ligand | IC50 (nM) |
| Galanin (1-29) (unlabeled) | 0.8 |
| This compound (C7) | 0.2 |
The IC50 value represents the concentration of the ligand required to displace 50% of the radiolabeled galanin, indicating the binding affinity. A lower IC50 value signifies a higher binding affinity.
Experimental Protocols
Preparation of this compound for Intracerebroventricular Injection
This protocol describes the preparation of this compound for in vivo administration.
Materials:
-
This compound (lyophilized powder)
-
Artificial Cerebrospinal Fluid (aCSF), sterile and pyrogen-free (see recipe below)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Sterile, pyrogen-free pipette tips
-
Vortex mixer
-
Centrifuge
Recipe for Artificial Cerebrospinal Fluid (aCSF): [3]
To prepare 1 liter of aCSF, two separate solutions are made and then combined.
-
Solution A (Salts):
-
NaCl: 8.66 g
-
KCl: 0.224 g
-
CaCl₂ · 2H₂O: 0.206 g
-
MgCl₂ · 6H₂O: 0.163 g
-
Dissolve in 500 ml of pyrogen-free, sterile water.[3]
-
-
Solution B (Buffer):
-
Na₂HPO₄ · 7H₂O: 0.214 g
-
NaH₂PO₄ · H₂O: 0.027 g
-
Dissolve in 500 ml of pyrogen-free, sterile water.[3]
-
Combine equal volumes of Solution A and Solution B to create the final aCSF.[3] The pH should be approximately 7.4. Store at 4°C for up to 4 weeks.[3]
Procedure:
-
Reconstitution:
-
Allow the lyophilized this compound vial to come to room temperature before opening.
-
Reconstitute the peptide in a small volume of sterile aCSF to create a concentrated stock solution (e.g., 1 µg/µl).
-
Gently vortex to ensure complete dissolution.
-
Briefly centrifuge the tube to collect the solution at the bottom.
-
-
Dilution to Working Concentration:
-
Based on the desired dose and injection volume, dilute the stock solution with aCSF to the final working concentration. For example, to administer a 1 nmol dose in a 5 µl injection volume, the final concentration would be 0.2 nmol/µl.
-
The molecular weight of this compound is approximately 2828.34 g/mol .[4]
-
-
Storage:
-
Aliquots of the stock solution can be stored at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
The working solution should be prepared fresh on the day of the experiment and kept on ice.
-
Intracerebroventricular (ICV) Cannulation Surgery (Rat Model)
This protocol outlines the stereotaxic surgical procedure for implanting a guide cannula into the lateral ventricle of a rat brain.
Materials:
-
Stereotaxic apparatus
-
Anesthesia machine (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Dental cement
-
Jeweler's screws
-
Surgical instruments (scalpel, forceps, etc.)
-
Antiseptic solution (e.g., povidone-iodine)
-
Analgesics and antibiotics
-
Warming pad
Procedure:
-
Anesthesia and Preparation:
-
Anesthetize the rat using isoflurane (B1672236) (or another appropriate anesthetic).
-
Shave the top of the head and clean the surgical area with an antiseptic solution.
-
Place the animal in the stereotaxic frame, ensuring the head is level.
-
-
Surgical Incision and Skull Exposure:
-
Make a midline incision on the scalp to expose the skull.
-
Retract the skin and periosteum to visualize the bregma and lambda landmarks.
-
-
Determination of Injection Site:
-
Identify bregma (the junction of the sagittal and coronal sutures).
-
Typical coordinates for the lateral ventricle in rats are:
-
Anterior/Posterior (AP): -0.8 mm from bregma
-
Medial/Lateral (ML): ±1.5 mm from the midline
-
Dorsal/Ventral (DV): -3.5 to -4.0 mm from the skull surface
-
-
-
Implantation of Guide Cannula:
-
Drill a small hole at the determined coordinates.
-
Insert jeweler's screws into the skull to serve as anchors for the dental cement.
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the cannula to the skull and anchor screws using dental cement.
-
-
Closure and Post-operative Care:
-
Insert a dummy cannula into the guide cannula to maintain patency.
-
Suture the scalp incision.
-
Administer analgesics and antibiotics as per veterinary guidelines.
-
Monitor the animal closely during recovery on a warming pad.
-
Allow the animal to recover for at least one week before any experimental procedures.
-
Behavioral Assay: Feeding Behavior
This protocol describes how to assess the effect of ICV this compound on galanin-induced feeding.
Materials:
-
Home cage with pre-weighed food
-
Injection syringe and tubing connected to the internal cannula
-
Galanin solution
-
This compound solution
-
Saline or aCSF (vehicle)
Procedure:
-
Habituation:
-
Habituate the cannulated rats to the injection procedure by handling them daily and performing mock injections.
-
-
Experimental Design:
-
Use a within-subjects or between-subjects design.
-
On the test day, ensure the animals are satiated (have free access to food and water).
-
-
Injections:
-
Gently restrain the rat and remove the dummy cannula.
-
Insert the internal cannula connected to the injection syringe.
-
Infuse the treatment solution over a period of 1-2 minutes. The injection volume is typically 1-5 µl.
-
Treatment groups may include:
-
Vehicle (aCSF) + Vehicle (aCSF)
-
Vehicle (aCSF) + Galanin
-
This compound + Galanin
-
This compound + Vehicle (aCSF)
-
-
When co-administering, the antagonist is typically given a few minutes before the agonist.
-
-
Data Collection:
-
Immediately after the injection, return the rat to its home cage with pre-weighed food.
-
Measure food intake at specific time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
Visualizations
Galanin Receptor Signaling Pathway
Experimental Workflow for ICV Injection and Behavioral Testing
References
Application Notes and Protocols for Galanin (1-13)-spantide I Administration in Rodent Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a galanin receptor antagonist. It is composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a substance P receptor antagonist.[1] Research has primarily focused on its ability to counteract the effects of galanin, a neuropeptide involved in a variety of physiological processes, including feeding behavior. These notes provide a summary of available data and protocols for the administration of this compound in rodent models, with a focus on intracerebroventricular (ICV) administration for studying feeding behavior.
Note: The majority of detailed in-vivo studies investigating the effects of this compound on feeding have been conducted in rats. While protocols can be adapted for mouse studies, researchers should consider potential species-specific differences in dosage and response.
Data Presentation
The following tables summarize quantitative data from a key study by Crawley et al. (1993) investigating the antagonist activity of this compound (C7) on galanin-induced feeding in satiated rats.
Table 1: Inhibition of Galanin-Induced Feeding in Rats by this compound (C7)
| Treatment Group | Dose (nmol, ICV) | Food Intake (g, mean ± SEM) | % Inhibition of Galanin-Induced Feeding |
| Saline + Saline | - | 0.2 ± 0.1 | - |
| Saline + Galanin | 1.0 | 4.5 ± 0.5 | 0% |
| C7 + Galanin | 1.0 + 1.0 | 1.5 ± 0.3* | 69.8% |
*p < 0.05 compared to Saline + Galanin group. Data adapted from Crawley et al., Brain Research, 1993.[2]
Table 2: Effect of this compound (C7) on Feeding Induced by an Overnight Fast in Rats
| Treatment Group | Dose (nmol, ICV) | Food Intake (g, mean ± SEM) |
| Saline | - | 7.8 ± 0.6 |
| C7 | 1.0 | 7.5 ± 0.7 |
No significant difference was observed between the groups. Data adapted from Crawley et al., Brain Research, 1993.[2]
Experimental Protocols
The following protocols are based on methodologies described for the administration of galanin receptor antagonists in rats and can be adapted for use in mice.
Protocol 1: Intracerebroventricular (ICV) Cannula Implantation
This protocol describes the surgical procedure for implanting a guide cannula into the lateral ventricle of a mouse for subsequent microinjections of this compound.
Materials:
-
Stereotaxic apparatus
-
Anesthesia (e.g., isoflurane, ketamine/xylazine cocktail)
-
Surgical drill
-
Guide cannula (e.g., 26-gauge)
-
Dummy cannula
-
Dental cement
-
Suturing material
-
Analgesics and post-operative care supplies
Procedure:
-
Anesthetize the mouse using an appropriate anesthetic agent and secure it in the stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Identify the bregma and lambda landmarks.
-
Determine the stereotaxic coordinates for the lateral ventricle. For mice, typical coordinates relative to bregma are: Anteroposterior (AP): -0.2 to -0.6 mm; Mediolateral (ML): ±1.0 mm; Dorsoventral (DV): -2.0 to -2.5 mm from the skull surface. These coordinates should be optimized for the specific mouse strain and age.
-
Drill a small hole in the skull at the determined coordinates.
-
Slowly lower the guide cannula to the target DV coordinate.
-
Secure the cannula to the skull using dental cement.
-
Insert a dummy cannula into the guide cannula to prevent blockage.
-
Suture the incision and allow the animal to recover for at least one week before any injections. Provide appropriate post-operative care, including analgesics.
Protocol 2: Intracerebroventricular (ICV) Microinjection of this compound
This protocol details the procedure for delivering this compound directly into the lateral ventricle of a cannulated mouse.
Materials:
-
This compound
-
Sterile saline (vehicle)
-
Microinjection pump
-
Injection cannula (e.g., 33-gauge, extending slightly beyond the guide cannula)
-
Polyethylene (B3416737) tubing
Procedure:
-
Prepare a stock solution of this compound in sterile saline. Doses used in rat studies were in the range of 1.0 nmol.[2] Doses for mice may need to be adjusted and should be determined empirically.
-
Gently restrain the mouse and remove the dummy cannula from the guide cannula.
-
Connect the injection cannula to the microinjection pump via polyethylene tubing and fill the assembly with the treatment solution.
-
Insert the injection cannula into the guide cannula, ensuring it extends to the correct depth.
-
Infuse the solution at a slow rate (e.g., 0.5 µL/min) to avoid tissue damage. The total injection volume for mice is typically 0.5-1.0 µL.
-
Leave the injection cannula in place for an additional minute to allow for diffusion of the solution.
-
Slowly withdraw the injection cannula and replace the dummy cannula.
-
Return the mouse to its home cage for behavioral observation.
Protocol 3: Feeding Behavior Assay
This protocol outlines a method to assess the effect of this compound on food intake.
Procedure:
-
House mice individually and allow them to acclimate to the testing environment.
-
For studies on galanin-induced feeding, ensure the animals are satiated before the experiment.
-
Administer this compound (or vehicle) via ICV injection as described in Protocol 2.
-
A short time after the antagonist administration (e.g., 15 minutes), administer galanin (or vehicle) via ICV injection.
-
Immediately after the second injection, provide a pre-weighed amount of a palatable food source.
-
Measure food consumption at regular intervals (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
For studies on fasting-induced feeding, fast the animals overnight prior to the administration of this compound or vehicle.
Signaling Pathways and Mechanism of Action
Galanin exerts its effects through three G-protein coupled receptors (GPCRs): GalR1, GalR2, and GalR3.[3][4] this compound acts as an antagonist at these receptors, blocking the downstream signaling cascades initiated by galanin.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The galanin and galanin receptor subtypes, its regulatory role in the biological and pathological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Galanin (1-13)-Spantide I in Patch Clamp Electrophysiology
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors.[1][2][3] It is composed of the N-terminal 1-13 amino acid fragment of galanin linked to spantide, a substance P receptor antagonist.[1] This molecule exhibits a high affinity for galanin receptors, particularly in the spinal cord, making it a valuable tool for investigating the physiological roles of the galaninergic system.[1] These application notes provide a comprehensive guide for utilizing this compound in patch clamp electrophysiology experiments to elucidate the function of galanin in regulating neuronal excitability and ion channel activity.
Galanin is a neuropeptide with predominantly inhibitory effects on neuronal activity, which it mediates through three G-protein coupled receptors: GALR1, GALR2, and GALR3. GALR1 and GALR3 typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. This signaling cascade can result in the activation of inwardly rectifying potassium (K+) channels and the inhibition of voltage-gated calcium (Ca2+) channels, ultimately causing membrane hyperpolarization and reduced neurotransmitter release. GALR2, on the other hand, primarily couples to Gq/11 proteins, activating phospholipase C and leading to an increase in intracellular Ca2+ via inositol (B14025) triphosphate production.
This compound is employed as an antagonist to block these effects of galanin, thereby enabling researchers to probe the endogenous functions of the galanin system.
Data Presentation
The following table summarizes the electrophysiological effects of galanin, which can be antagonized by this compound. Direct quantitative data for this compound from patch clamp studies is limited in the available literature; therefore, the table includes data for the effects of galanin and other galanin antagonists where available to provide a basis for experimental design.
| Parameter | Agonist/Antagonist | Cell Type | Concentration | Observed Effect | Reference |
| Inwardly Rectifying K+ Current (IK,ir) | Galanin (agonist) | Guinea-pig myenteric neurons | EC50 = 55 nM | Activation | [4] |
| Inwardly Rectifying K+ Current (IK,ir) | Galantide (antagonist) | Guinea-pig myenteric neurons | EC50 = 16 nM | Suppression of galanin-induced activation | [4] |
| Calcium Current (ICa) | Galanin (agonist) | Guinea-pig myenteric neurons | EC50 = 1.4 nM | Suppression | [4] |
| Calcium Current (ICa) | Galantide (antagonist) | Guinea-pig myenteric neurons | Not specified | Suppression of ICa when applied alone | [4] |
| N- and P/Q-type Ca2+ Currents | Galanin (agonist) | Rat nucleus tractus solitarius neurons | IC50 = 325 nM | Inhibition | [5] |
| N- and P/Q-type Ca2+ Currents | M35 (antagonist) | Rat nucleus tractus solitarius neurons | Not specified | Attenuation of agonist-induced inhibition | [5] |
| Membrane Potential | Galanin (agonist) | Guinea pig myenteric neurons | Not specified | Hyperpolarization | [6] |
| Input Resistance | Galanin (agonist) | Guinea pig myenteric neurons | Not specified | Decrease | [6] |
Signaling Pathways
The following diagrams illustrate the signaling pathways of galanin receptors that are targeted by this compound.
Galanin receptor signaling pathways antagonized by this compound.
Experimental Protocols
This section provides a detailed protocol for investigating the effects of this compound using whole-cell patch clamp electrophysiology on cultured neurons or acute brain slices.
Materials and Reagents
-
This compound:
-
CAS Number: 143868-20-6
-
Molecular Weight: 2828.34 g/mol
-
Prepare a stock solution (e.g., 1 mM) in sterile, nuclease-free water or a suitable buffer. Aliquot and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.
-
-
Artificial Cerebrospinal Fluid (aCSF):
-
Composition (in mM): 125 NaCl, 2.5 KCl, 1.25 NaH2PO4, 25 NaHCO3, 2 CaCl2, 1 MgCl2, and 10 glucose.
-
Continuously bubble with 95% O2 / 5% CO2 for a final pH of 7.4.
-
-
Intracellular Solution (for K+ currents):
-
Composition (in mM): 130 K-gluconate, 10 KCl, 10 HEPES, 0.2 EGTA, 4 Mg-ATP, 0.3 Na-GTP, and 10 phosphocreatine.
-
Adjust pH to 7.3 with KOH.
-
-
Cell Culture Medium or Slicing Solution: As required for the specific preparation.
-
Patch Pipettes: Borosilicate glass capillaries (3-6 MΩ resistance).
-
Electrophysiology Rig: Microscope, micromanipulators, amplifier, digitizer, and data acquisition software.
Experimental Workflow
The following diagram outlines the workflow for a typical patch clamp experiment using Galanin (1-1-13)-spantide I.
Experimental workflow for patch clamp analysis of this compound.
Detailed Protocol
-
Preparation of Solutions:
-
Prepare aCSF and intracellular solution on the day of the experiment. Ensure aCSF is continuously oxygenated.
-
Thaw an aliquot of the this compound stock solution and dilute it to the desired final concentrations in aCSF immediately before use. It is advisable to perform a concentration-response curve to determine the optimal concentration for antagonism in your specific preparation.
-
-
Cell/Slice Preparation:
-
For Acute Slices: Anesthetize the animal and perfuse transcardially with ice-cold, oxygenated slicing solution. Dissect the brain region of interest and prepare 250-350 µm thick slices using a vibratome. Allow slices to recover in oxygenated aCSF at 32-34°C for at least 1 hour before recording.
-
For Cultured Neurons: Plate neurons on coverslips at an appropriate density. Use cultures at the desired days in vitro (DIV) for recordings.
-
-
Patch Clamp Recording:
-
Transfer a brain slice or coverslip with cultured neurons to the recording chamber on the microscope stage. Continuously perfuse with oxygenated aCSF at a rate of 2-3 ml/min.
-
Fill a patch pipette with the intracellular solution and mount it on the headstage.
-
Approach a target neuron under visual guidance (e.g., DIC optics).
-
Apply positive pressure to the pipette as it approaches the cell.
-
Once the pipette touches the cell membrane, release the positive pressure to form a high-resistance (GΩ) seal.
-
Apply gentle suction to rupture the membrane and establish the whole-cell configuration.
-
-
Data Acquisition:
-
Voltage-Clamp: Hold the neuron at a specific membrane potential (e.g., -70 mV) to record synaptic currents or voltage-gated ion channel currents. Use appropriate voltage steps to elicit specific currents.
-
Current-Clamp: Record the resting membrane potential and inject current to evoke action potentials.
-
Record a stable baseline of activity for at least 5-10 minutes.
-
Bath apply a known concentration of galanin and record the cellular response.
-
Wash out the galanin with aCSF until the baseline activity is restored.
-
Bath apply this compound for a sufficient duration to allow for receptor binding (e.g., 10-15 minutes).
-
Co-apply galanin in the continued presence of this compound to assess the antagonistic effect.
-
Perform a final washout with aCSF.
-
-
Data Analysis:
-
Measure changes in resting membrane potential, input resistance, and action potential firing frequency in current-clamp recordings.
-
In voltage-clamp recordings, measure the amplitude, kinetics, and frequency of synaptic currents or the peak amplitude of voltage-gated currents.
-
Compare the effects of galanin alone to the effects of galanin in the presence of this compound.
-
Use appropriate statistical tests to determine the significance of the observed effects.
-
Conclusion
This compound is a potent antagonist of galanin receptors, making it an indispensable tool for dissecting the role of the galaninergic system in neuronal function. By following the protocols and considering the information provided in these application notes, researchers can effectively utilize this peptide in patch clamp electrophysiology studies to advance our understanding of galanin-mediated signaling in both physiological and pathological conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. addi.ehu.es [addi.ehu.es]
- 4. Galanin suppresses calcium conductance and activates inwardly rectifying potassium channels in myenteric neurones from guinea-pig small intestine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanin inhibits calcium channels via Galpha(i)-protein mediated by GalR1 in rat nucleus tractus solitarius - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanism of action of galanin on myenteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Optimal Dosage of Galanin (1-13)-Spantide I for Behavioral Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a galanin receptor antagonist. It is a valuable tool for investigating the physiological and behavioral roles of the neuropeptide galanin. This document provides detailed application notes and protocols for the use of this compound in behavioral studies, with a focus on determining the optimal dosage for antagonizing galanin-induced effects.
Data Presentation
The following tables summarize the quantitative data for the use of this compound in behavioral studies, primarily focusing on feeding behavior as the most extensively documented application. Dosages for other behavioral paradigms are suggested based on available literature for similar galanin antagonists.
Table 1: In Vivo Dosages of this compound for Behavioral Studies in Rats
| Behavioral Assay | Animal Model | Route of Administration | Galanin (Agonist) Dosage | This compound (Antagonist) Dosage | Reference |
| Feeding Behavior | Satiated Rats | Intracerebroventricular (ICV) | 1.5 - 6.0 nmol | Equimolar to or less than galanin dose (e.g., 1.5 - 6.0 nmol) | [1][2] |
| Feeding Behavior | Freely feeding and fasted rats | Intracerebroventricular (ICV) | 0.1, 1, and 10 µg | Not specified, but antagonism was effective | [3] |
| Feeding Behavior | Freely feeding rats | Microinjection into amygdala or paraventricular nucleus | Not specified | Effective at antagonizing galanin-induced feeding | [4] |
| Anxiety-Like Behavior (Elevated Plus Maze) | Rats | Intracerebroventricular (ICV) | Not specified for C7 | Suggested starting dose: 1.0 nmol | [5][6] |
| Depressive-Like Behavior (Forced Swim Test) | Rats | Intracerebroventricular (ICV) | 3.0 nmol (Galanin) | Suggested starting dose: 1.0 nmol (based on M35 antagonist) | [6] |
Table 2: In Vitro Binding Affinity of this compound
| Ligand | Preparation | IC50 | Ki | Reference |
| This compound (C7) | Rat hypothalamic membranes | 0.2 nM | Not specified | [1] |
| Porcine Galanin (1-29) | Rat hypothalamic membranes | 0.8 nM | Not specified | [1] |
Experimental Protocols
Protocol 1: Antagonism of Galanin-Induced Feeding Behavior in Rats
This protocol is based on the methodology described by Crawley et al., 1993.[1]
1. Materials:
-
Galanin (porcine)
-
This compound (C7)
-
Sterile saline solution (0.9% NaCl)
-
Male Sprague-Dawley rats (250-350 g)
-
Stereotaxic apparatus
-
Intracerebroventricular (ICV) cannulae
-
Microinjection pump and syringes
-
Palatable wet cookie mash or standard chow
2. Animal Preparation and Cannula Implantation:
-
House rats individually with ad libitum access to food and water.
-
Anesthetize rats and place them in a stereotaxic apparatus.
-
Implant a permanent guide cannula into the lateral ventricle. Typical coordinates for the lateral ventricle from bregma are: -0.9 mm posterior, ±1.5 mm lateral, and -3.6 mm deep from the skull surface.
-
Allow rats to recover for at least one week post-surgery.
3. Drug Preparation:
-
Dissolve Galanin and this compound in sterile saline to the desired concentrations (e.g., to achieve doses of 1.5-6.0 nmol in a 5 µL injection volume). It is recommended to prepare fresh solutions for each experiment.
4. Experimental Procedure:
-
Habituate satiated rats to the testing environment.
-
On the test day, microinject this compound (e.g., 3 nmol in 5 µL) or saline vehicle via the ICV cannula over a period of 1 minute.
-
Five minutes after the antagonist injection, microinject galanin (e.g., 3 nmol in 5 µL) or saline vehicle.
-
Immediately after the second injection, present a pre-weighed amount of palatable food (e.g., wet cookie mash).
-
Measure food intake at regular intervals (e.g., 15, 30, 60, and 120 minutes).
5. Data Analysis:
-
Calculate the cumulative food intake for each time point.
-
Compare the food intake between different treatment groups (Saline/Saline, Saline/Galanin, C7/Saline, C7/Galanin) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Investigation of Anxiety-Like Behavior in the Elevated Plus Maze
1. Materials:
-
This compound (C7)
-
Sterile saline solution (0.9% NaCl)
-
Male rats with ICV cannulae
-
Elevated plus maze apparatus
-
Video tracking software
2. Experimental Procedure:
-
Thirty minutes prior to the test, microinject this compound (suggested starting dose of 1.0 nmol in 5 µL) or saline vehicle via the ICV cannula.
-
Place the rat in the center of the elevated plus maze, facing an open arm.
-
Allow the rat to explore the maze for 5 minutes.
-
Record the session using a video camera and analyze the following parameters using tracking software:
-
Time spent in the open arms
-
Time spent in the closed arms
-
Number of entries into the open arms
-
Number of entries into the closed arms
-
Total distance traveled
-
3. Data Analysis:
-
Compare the behavioral parameters between the C7-treated and saline-treated groups using t-tests or Mann-Whitney U tests. An anxiolytic effect is typically indicated by an increase in the time spent and entries into the open arms.
Protocol 3: Assessment of Depressive-Like Behavior in the Forced Swim Test
1. Materials:
-
This compound (C7)
-
Sterile saline solution (0.9% NaCl)
-
Male rats with ICV cannulae
-
A cylindrical container (e.g., 40 cm high, 20 cm in diameter) filled with water (25 ± 1°C) to a depth of 30 cm.
2. Experimental Procedure:
-
Pre-test session (Day 1): Place each rat in the water-filled cylinder for 15 minutes. This session is for habituation.
-
Test session (Day 2): Twenty-four hours after the pre-test, administer this compound (suggested starting dose of 1.0 nmol in 5 µL) or saline vehicle via the ICV cannula 30 minutes before the test.
-
Place the rat in the cylinder for a 5-minute test session.
-
Record the session and score the duration of immobility, swimming, and climbing behavior. Immobility is defined as the lack of movement except for small motions necessary to keep the head above water.
3. Data Analysis:
-
Compare the duration of immobility between the C7-treated and saline-treated groups. A decrease in immobility time is indicative of an antidepressant-like effect.
Mandatory Visualizations
References
- 1. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Naloxone reduces the feeding evoked by intracerebroventricular galanin injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of galanin on food intake in rats: involvement of lateral and ventromedial hypothalamic sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Galanin GAL-R1 receptor null mutant mice display increased anxiety-like behavior specific to the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin enhances and a galanin antagonist attenuates depression-like behaviour in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Galanin (1-13)-spantide I solubility and vehicle preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide that functions as a galanin receptor antagonist. It is composed of the N-terminal 1-13 amino acid fragment of galanin linked to spantide, a substance P receptor antagonist. This peptide is a valuable tool for investigating the physiological and pathological roles of galanin and its receptors. It has been utilized in studies focusing on feeding behavior, nociception, and other neurological processes. These application notes provide detailed information on the solubility, vehicle preparation, and experimental protocols for the effective use of this compound in research settings.
Physicochemical and Binding Properties
This compound is a potent antagonist at galanin receptors. Its binding affinity has been characterized in various systems.
| Property | Value | Species/System | Reference |
| Molecular Weight | 2828.34 g/mol | N/A | [1] |
| Molecular Formula | C138H199N35O30 | N/A | [1] |
| Binding Affinity (Kd) | 1.16 nM | Spinal Galanin Receptor | [2] |
| IC50 | 0.2 nM | Rat Hypothalamic Membranes | [3] |
Solubility and Vehicle Preparation
Proper dissolution and vehicle preparation are critical for the successful application of this compound in both in vitro and in vivo experiments.
Reconstitution of Lyophilized Peptide
This compound is typically supplied as a lyophilized powder. To ensure the integrity of the peptide, follow this reconstitution protocol:
-
Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 25-45 minutes.[4]
-
Centrifugation: Briefly centrifuge the vial to ensure the entire lyophilized powder is at the bottom.
-
Reconstitution: Reconstitute the peptide in a sterile, aqueous solution such as sterile water or a buffer of choice (e.g., Phosphate Buffered Saline, PBS).[4]
-
Dissolution: Gently invert the tube multiple times to ensure the peptide is fully dissolved.[4] Avoid vigorous vortexing which can cause peptide degradation.
Vehicle Recommendations
The choice of vehicle depends on the experimental application.
| Application | Recommended Vehicle | Notes |
| In Vitro | Sterile aqueous solutions (e.g., sterile water, PBS, cell culture media) | For cell-based assays, the final concentration of any organic solvent used for initial stock preparation should be minimized to avoid cytotoxicity. |
| In Vivo | Sterile saline | For intracerebroventricular (i.c.v.) injections, sterile saline is the most commonly reported vehicle.[3] Ensure the final solution is isotonic and at a physiological pH. |
Experimental Protocols
Protocol 1: In Vitro Galanin Receptor Antagonism Assay
This protocol describes a general method for assessing the antagonist activity of this compound on galanin-induced signaling in a cell-based assay. This example focuses on a cAMP assay for GALR1 or GALR3, which are Gi/o-coupled receptors.
Workflow for In Vitro Antagonism Assay
References
Application Notes and Protocols for Galanin (1-13)-spantide I in Blocking Galanin-Induced Effects
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems, where it modulates a variety of physiological processes, including feeding, pain perception, and neuroendocrine regulation. These effects are mediated through three G protein-coupled receptor subtypes: GalR1, GalR2, and GalR3. Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors. It is composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a substance P receptor antagonist. This potent antagonist is a valuable tool for investigating the physiological roles of galanin and for the development of therapeutics targeting the galaninergic system.[1][2]
This document provides detailed application notes and experimental protocols for utilizing this compound to block galanin-induced effects, tailored for researchers in academia and the pharmaceutical industry.
Mechanism of Action
This compound acts as a competitive antagonist at galanin receptors, blocking the binding of the endogenous agonist, galanin. The three galanin receptor subtypes couple to different intracellular signaling pathways:
-
GalR1 and GalR3 primarily couple to Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
GalR2 predominantly couples to Gq/11 proteins, activating phospholipase C (PLC), which in turn leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in the mobilization of intracellular calcium (Ca2+) and the activation of protein kinase C (PKC).[3]
This compound, by occupying the galanin binding site, prevents these downstream signaling events.
Data Presentation
The following tables summarize the quantitative data on the antagonist activity of this compound.
Table 1: Receptor Binding Affinity of this compound
| Parameter | Receptor/Tissue | Value | Reference |
| IC50 | Rat hypothalamic membranes | 0.2 nM | [4] |
| Kd | Spinal galanin receptor | 1.16 nM | [1][5] |
Table 2: In Vivo Antagonist Activity of this compound
| Effect | Animal Model | Administration Route | Effective Dose | Reference |
| Inhibition of galanin-induced feeding | Satiated rats | Intraventricular | Equimolar to or less than the active dose of galanin | [4] |
| Antagonism of galanin-induced feeding | Rats | Microinjection into the amygdala and paraventricular nucleus | Not specified | [6] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Radioligand Binding Assay (Competitive Inhibition)
This protocol is designed to determine the affinity of this compound for galanin receptors by measuring its ability to compete with a radiolabeled galanin analog for binding to cell membranes expressing the receptor.
Materials:
-
Cell membranes prepared from cells expressing the galanin receptor of interest (e.g., CHO-K1 cells stably expressing human GalR1, GalR2, or GalR3) or from tissues rich in galanin receptors (e.g., rat hypothalamus).
-
Radioligand: [125I]-Galanin.
-
This compound.
-
Unlabeled Galanin (for determining non-specific binding).
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 1 mM EDTA, 0.1% BSA.
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 0.9% NaCl.
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Wash the membrane pellet and resuspend in assay buffer. Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, set up the following in triplicate:
-
Total Binding: 50 µL of assay buffer, 50 µL of [125I]-Galanin (at a concentration near its Kd), and 100 µL of membrane suspension.
-
Non-specific Binding: 50 µL of unlabeled galanin (at a high concentration, e.g., 1 µM), 50 µL of [125I]-Galanin, and 100 µL of membrane suspension.
-
Competition: 50 µL of varying concentrations of this compound, 50 µL of [125I]-Galanin, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in wash buffer using a cell harvester. Wash the filters three times with ice-cold wash buffer.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
cAMP Accumulation Assay (for GalR1 and GalR3)
This protocol measures the ability of this compound to block the galanin-induced inhibition of forskolin-stimulated cAMP production in cells expressing GalR1 or GalR3.
Materials:
-
CHO-K1 or HEK293 cells stably expressing human GalR1 or GalR3.
-
Galanin.
-
This compound.
-
Phosphodiesterase inhibitor (e.g., IBMX).
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
Procedure:
-
Cell Culture: Plate the cells in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with varying concentrations of this compound in the presence of a phosphodiesterase inhibitor for 15-30 minutes.
-
Stimulation: Add galanin (at a concentration that gives a submaximal response, e.g., EC80) and forskolin (to stimulate adenylyl cyclase) to the wells and incubate for a further 15-30 minutes at 37°C.
-
Cell Lysis: Aspirate the medium and lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
cAMP Measurement: Determine the intracellular cAMP concentration in the cell lysates using the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the this compound concentration. Determine the IC50 value for the blockade of the galanin-induced inhibition of cAMP production.
Intracellular Calcium Mobilization Assay (for GalR2)
This protocol assesses the ability of this compound to inhibit galanin-induced increases in intracellular calcium in cells expressing GalR2.
Materials:
-
HEK293 or CHO-K1 cells stably expressing human GalR2.
-
Galanin.
-
This compound.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
Assay Buffer (e.g., HBSS with 20 mM HEPES).
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).
Procedure:
-
Cell Plating: Seed the cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Antagonist Pre-incubation: Wash the cells with assay buffer and pre-incubate with varying concentrations of this compound for 15-30 minutes.
-
Calcium Measurement: Place the plate in the fluorescence plate reader. Record a baseline fluorescence reading.
-
Agonist Injection: Inject a solution of galanin (at a concentration that elicits a robust calcium response, e.g., EC80) into the wells.
-
Kinetic Reading: Immediately after agonist injection, record the fluorescence intensity over time to measure the change in intracellular calcium.
-
Data Analysis: Determine the peak fluorescence response for each well. Plot the percentage of inhibition of the galanin-induced calcium response against the logarithm of the this compound concentration to determine the IC50 value.
In Vivo Feeding Behavior Study
This protocol describes how to evaluate the ability of this compound to block galanin-induced food intake in rats.
Materials:
-
Male Sprague-Dawley rats with cannulae implanted into the lateral ventricle, paraventricular nucleus of the hypothalamus, or amygdala.
-
Galanin.
-
This compound.
-
Sterile saline (vehicle).
-
Palatable food source (e.g., standard chow or a high-fat diet).
-
Food intake monitoring system or pre-weighed food portions.
Procedure:
-
Animal Acclimation: Acclimate the rats to the experimental conditions, including handling, injection procedures (with vehicle), and the specific food to be used.
-
Experimental Groups: Divide the animals into groups:
-
Vehicle + Vehicle
-
Vehicle + Galanin
-
This compound + Galanin
-
This compound + Vehicle
-
-
Drug Administration:
-
Administer this compound (or vehicle) via the implanted cannula. A typical dose range for intracerebroventricular injection is 1-10 nmol in a small volume (e.g., 5 µL).
-
After a pre-determined time (e.g., 15 minutes), administer galanin (or vehicle) via the same route. A typical dose for galanin is 1-5 nmol.
-
-
Food Presentation: Immediately after the second injection, present the pre-weighed food to the animals.
-
Food Intake Measurement: Measure the amount of food consumed at various time points (e.g., 30, 60, and 120 minutes) by weighing the remaining food.
-
Data Analysis: Calculate the cumulative food intake for each animal. Compare the food intake between the different experimental groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Mandatory Visualizations
Signaling Pathways
Caption: Galanin receptor signaling pathways and the inhibitory action of this compound.
Experimental Workflow
Caption: General experimental workflow for characterizing this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Techniques for Administering Peptide Antagonists in the Brain: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for various techniques used to administer peptide antagonists directly into the brain. It is intended to guide researchers in selecting and implementing the most appropriate method for their experimental needs, considering factors such as the target brain region, desired duration of action, and the physicochemical properties of the peptide antagonist.
Introduction to Central Administration of Peptide Antagonists
Peptide antagonists are invaluable tools for dissecting the physiological roles of endogenous neuropeptides and for developing novel therapeutics for neurological and psychiatric disorders. However, the blood-brain barrier (BBB) severely restricts the passage of most peptides from the systemic circulation into the central nervous system (CNS).[1] Therefore, direct administration into the brain is often necessary to achieve desired target engagement and pharmacological effects. This document outlines several invasive and minimally invasive techniques for central administration, providing detailed protocols, comparative data, and visualizations of relevant signaling pathways and experimental workflows.
Invasive Administration Techniques
Invasive techniques involve the direct delivery of the peptide antagonist into the brain parenchyma or ventricular system. These methods offer precise targeting and high local concentrations but require stereotaxic surgery.
Intracerebroventricular (ICV) Injection
ICV injection delivers the peptide antagonist into the cerebrospinal fluid (CSF) within the brain's ventricular system, allowing for widespread distribution throughout the brain.[2]
Experimental Protocol: ICV Cannula Implantation and Injection in Rodents
Materials:
-
Stereotaxic apparatus
-
Anesthesia system (e.g., isoflurane)
-
Surgical drill
-
Guide cannula and dummy cannula
-
Internal injector cannula connected to a microsyringe pump
-
Dental cement and anchor screws
-
Peptide antagonist solution (sterile, pyrogen-free)
Procedure:
-
Anesthesia and Stereotaxic Mounting: Anesthetize the animal and mount it securely in a stereotaxic frame. Apply ophthalmic ointment to the eyes to prevent drying.
-
Surgical Preparation: Shave the scalp, and clean the surgical area with an antiseptic solution. Make a midline incision to expose the skull.
-
Bregma Identification and Drilling: Identify and level the skull at bregma. Using stereotaxic coordinates for the lateral ventricle (e.g., for rats: AP -0.8 mm, L ±1.5 mm from bregma; for mice: AP -0.5 mm, L ±1.0 mm from bregma), drill a hole through the skull.[3]
-
Cannula Implantation: Lower the guide cannula to the desired depth (e.g., for rats: V -3.5 to -4.0 mm from the skull surface; for mice: V -2.0 to -2.5 mm).[3] Secure the cannula to the skull using anchor screws and dental cement. Insert the dummy cannula to keep the guide cannula patent. Allow the animal to recover for at least one week.
-
Injection: On the day of the experiment, gently restrain the animal and remove the dummy cannula. Insert the internal injector cannula into the guide cannula. Infuse the peptide antagonist solution at a slow, controlled rate (e.g., 0.5-1.0 µL/min) using a microsyringe pump.[3] After infusion, leave the injector in place for an additional minute to prevent backflow. Replace the dummy cannula.
Stereotaxic Microinjection into Specific Brain Nuclei
This technique allows for the highly localized delivery of a peptide antagonist to a specific brain nucleus, enabling the investigation of region-specific effects.[4]
Experimental Protocol: Microinjection into a Specific Brain Region
Materials:
-
Same as for ICV injection, but with a microinjection needle/syringe instead of a guide cannula system for acute injections. For chronic studies, a guide cannula is implanted over the target nucleus.
Procedure:
-
Anesthesia and Stereotaxic Mounting: Follow the same procedure as for ICV cannula implantation.
-
Surgical Preparation and Drilling: Expose the skull and identify bregma. Using the appropriate stereotaxic coordinates for the target nucleus (obtained from a rodent brain atlas), drill a small hole through the skull.[5]
-
Microinjection: Carefully lower the microinjection needle to the predetermined ventral coordinate of the target nucleus.[5] Infuse the peptide antagonist solution at a very slow rate (e.g., 0.1-0.5 µL/min) to minimize tissue damage and ensure localized delivery.[6]
-
Post-injection: Leave the needle in place for several minutes post-injection to allow for diffusion and reduce backflow along the injection track.[6] Slowly withdraw the needle. Suture the incision and provide post-operative care.
Convection-Enhanced Delivery (CED)
CED is a technique that utilizes a continuous pressure gradient to deliver a therapeutic agent into the brain parenchyma, achieving a larger and more homogenous distribution than simple diffusion.[7][8] This method is particularly useful for delivering larger molecules and for targeting larger brain areas or tumors.[9]
Experimental Protocol: Convection-Enhanced Delivery in the Brain
Materials:
-
Stereotaxic frame and anesthesia system
-
Surgical drill
-
CED infusion cannula (e.g., step-design catheter)
-
Syringe pump capable of low, continuous infusion rates
-
Peptide antagonist solution, often co-infused with a tracer (e.g., gadolinium) for real-time MRI monitoring[8]
Procedure:
-
Cannula Placement: Under anesthesia and using stereotaxic guidance, a small burr hole is drilled in the skull over the target region. The infusion cannula is then inserted into the brain parenchyma.
-
Infusion: The peptide antagonist solution is infused at a slow, constant rate (e.g., 0.1-1.0 µL/min) using a syringe pump.[9] The continuous positive pressure drives the infusate through the interstitial space.
-
Monitoring (Optional but Recommended): Co-infusion with an MRI contrast agent allows for real-time visualization of the infusate distribution, ensuring accurate targeting and avoiding unwanted spread to critical structures.[8]
-
Post-infusion: After the desired volume has been delivered, the cannula is slowly withdrawn. The burr hole and incision are closed.
Minimally and Non-Invasive Administration Techniques
These techniques aim to deliver peptide antagonists to the brain with less or no surgical intervention, primarily by bypassing or exploiting transport mechanisms across the BBB.
Intranasal Administration
Intranasal delivery is a non-invasive method that can bypass the BBB by utilizing the olfactory and trigeminal nerve pathways to deliver peptides directly to the CNS.[10][11]
Experimental Protocol: Intranasal Administration in Rodents
Materials:
-
Micropipette or a specialized nasal delivery device
-
Peptide antagonist solution (often formulated with absorption enhancers or mucoadhesive agents)[11]
-
Light anesthesia (e.g., isoflurane) may be used, though awake administration is also possible with practice[12]
Procedure:
-
Animal Positioning: The animal is held in a supine position. For awake administration, a specific "intranasal grip" is used to immobilize the head.[12]
-
Instillation: Small volumes of the peptide solution (e.g., 2-5 µL per nostril for mice) are slowly instilled into each nostril using a micropipette.[13] Doses are typically administered in alternating nostrils to allow for absorption.
-
Post-administration: The animal is kept in a supine position for a short period to facilitate absorption into the nasal passages leading to the brain.
Peptide-Conjugated Nanoparticles
This strategy involves encapsulating or conjugating the peptide antagonist with nanoparticles that are engineered to cross the BBB. These nanoparticles can be functionalized with ligands that target specific receptors on the BBB to facilitate transport.[14]
Experimental Protocol: Synthesis and Administration of Peptide-Conjugated Nanoparticles
Materials:
-
Nanoparticle formulation components (e.g., lipids for liposomes, polymers for polymeric nanoparticles)
-
Peptide antagonist
-
Targeting peptide (e.g., RVG29, T7) with a reactive group for conjugation[14]
-
Cross-linking agents
-
Purification system (e.g., dialysis, size exclusion chromatography)
-
Intravenous injection equipment
Procedure:
-
Nanoparticle Formulation: Prepare the nanoparticles according to the chosen method (e.g., lipid film hydration for liposomes, nanoprecipitation for polymeric nanoparticles). The peptide antagonist can be encapsulated during this process or conjugated to the surface later.
-
Peptide Conjugation: Covalently attach the targeting peptide to the surface of the nanoparticles. This often involves reacting a functional group on the peptide with a complementary group on the nanoparticle surface.[15]
-
Purification and Characterization: Purify the peptide-conjugated nanoparticles to remove unreacted components. Characterize the nanoparticles for size, zeta potential, peptide conjugation efficiency, and drug loading.
-
In Vivo Administration: Administer the nanoparticle suspension systemically, typically via intravenous (tail vein) injection in rodents. The targeting peptides on the nanoparticle surface will facilitate their transport across the BBB.
Data Presentation: Comparative Analysis of Administration Techniques
The choice of administration technique significantly impacts the concentration and distribution of the peptide antagonist in the brain. The following tables summarize representative quantitative data from the literature.
Table 1: Brain Uptake and Efficacy of Different Administration Routes
| Administration Route | Peptide/Tracer | Species | Brain Uptake (% of injected dose/g tissue) | Efficacy/Observation | Reference |
| Intranasal | Exendin-4 (with L-penetratin) | Mouse | ~0.003% (in olfactory bulb) | Higher brain/plasma AUC ratio than subcutaneous injection | [6] |
| Intranasal | Various neurotherapeutics | Mouse | >5 times greater than intraperitoneal delivery | Peak uptake between 30 min and 12h | [16][17] |
| Intravenous (with peptide shuttle) | c-SYTSSTM-c phage | Rat | ~5-fold greater accumulation than control phage | Efficient retargeting to the brain | [18] |
| Intravenous (nanoparticle) | RVG29-LNP | Mouse | Enhanced neuronal transfection | Reduced hepatic delivery | [19] |
Table 2: Pharmacokinetic Parameters of Centrally Administered Antagonists
| Peptide Antagonist | Administration Route | Species | Brain Cmax | Brain Tmax | Brain Half-life | Reference |
| CP-154,526 (CRF1 antagonist) | Intravenous | Rat | Reached at 20 min | 20 min | - | [20] |
| CP-154,526 (CRF1 antagonist) | Oral | Rat | Reached at 1 hr | 1 hr | - | [20] |
| Liraglutide | Subcutaneous | Rat | - | 2-6 hr | 3.55 hr (plasma) | [19] |
| Zalcitabine | Subcutaneous | Rat | 31.4 µM | 30-45 min | 1.28 hr | [21] |
| BEA005 | Subcutaneous | Rat | 5.7 µM | 50-70 min | 5.51 hr | [21] |
Table 3: In Vivo Dosage and Efficacy of Centrally Administered Peptide Antagonists
| Peptide Antagonist | Target | Administration Route | Species | Dose | Efficacy | Reference |
| BIBO3304 (NPY Y1 antagonist) | NPY Y1 Receptor | Intranasal | Mouse | - | Ameliorated motor deficits | [13] |
| 1229U91 (NPY Y1 antagonist) | NPY Y1 Receptor | Intracerebroventricular | Rat | - | Suppressed physiological feeding | [22] |
| SR 48692 (Neurotensin antagonist) | Neurotensin (B549771) Receptor | Intraperitoneal/Oral | Mouse | 80 µg/kg | Reversed neurotensin-induced turning behavior | [8] |
| SR 48692 (Neurotensin antagonist) | Intraperitoneal | Rat | 1 mg/kg for 15 days | Upregulation of neurotensin receptor mRNA and protein | [9] | |
| Neurotensin | Neurotensin Receptor | Intracerebroventricular | Rat | 5.4-16.2 nmol | Dose-dependent decrease in blood pressure | [23] |
Visualization of Signaling Pathways and Experimental Workflows
Understanding the downstream effects of peptide antagonist administration is crucial for interpreting experimental results. The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows.
Signaling Pathways
Caption: Signaling pathway of opioid receptor activation and its blockade by an antagonist.[1][3][10]
Caption: Signaling pathway of NPY Y1 receptor and its antagonism.[2][13][24]
Caption: Neurotensin receptor 1 (NTS1) signaling and its inhibition by an antagonist.[9][25]
Experimental Workflows
Caption: General experimental workflow for invasive administration of peptide antagonists.
Caption: General experimental workflow for non-invasive/minimally invasive administration.
Conclusion
The successful administration of peptide antagonists to the brain is a critical step in neuropharmacological research. The choice of technique depends on the specific research question, the properties of the peptide, and the available resources. Invasive techniques like ICV and stereotaxic microinjection offer precision and high local concentrations, while CED allows for broader distribution. Minimally and non-invasive techniques such as intranasal administration and the use of nanoparticle carriers hold promise for less invasive and potentially translational approaches. Careful consideration of the protocols and data presented in these application notes will aid researchers in designing and executing robust and reproducible experiments to investigate the role of neuropeptides in the central nervous system.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 5. NPY receptors as potential targets for anti-obesity drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Opioid Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Dose-dependent antinociceptive action of neurotensin microinjected into the rostroventromedial medulla of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biochemical and pharmacological profile of a potent and selective nonpeptide antagonist of the neurotensin receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vivo regulation of neurotensin receptors following long-term pharmacological blockade with a specific receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pain Transmission Pathway – Opioid Peptides [sites.tufts.edu]
- 11. Intranasal application of vasopressin fails to elicit changes in brain immediate early gene expression, neural activity and behavioral performance of rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neuropharmacological profile of non-peptide neurotensin antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Intranasal neuropeptide Y1 receptor antagonism improves motor deficits in symptomatic SOD1 ALS mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Central administration of NPY or an NPY-Y5 selective agonist increase in vivo extracellular monoamine levels in mesocorticolimbic projecting areas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. medcraveonline.com [medcraveonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Brain Uptake of Neurotherapeutics after Intranasal versus Intraperitoneal Delivery in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 20. Brain pharmacokinetics of a nonpeptidic corticotropin-releasing factor receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Brain Distribution of Drugs: Pharmacokinetic Considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Potent neuropeptide Y Y1 receptor antagonist, 1229U91: blockade of neuropeptide Y-induced and physiological food intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. The hypotensive effect of centrally administered neurotensin in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Investigation of the Transport Pathways Associated with Enhanced Brain Delivery of Peptide Drugs by Intranasal Coadministration with Penetratin - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Neurotensin receptors: binding properties, transduction pathways, and structure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Galanin (1-13)-spantide I in Neuroendocrine Regulation Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Galanin (1-13)-spantide I, also known as C7, is a chimeric peptide antagonist of galanin receptors. It is synthesized by combining the N-terminal (1-13) fragment of galanin with spantide, a substance P antagonist.[1][2] This molecule has been utilized in neuroendocrine research to investigate the physiological roles of galanin, a neuropeptide widely distributed in the central and peripheral nervous systems that modulates the secretion of several pituitary hormones, including luteinizing hormone (LH), growth hormone (GH), and prolactin.[3][4][5] These application notes provide a summary of the use of this compound in such studies, including quantitative data, experimental protocols, and an overview of the relevant signaling pathways.
Data Presentation
Quantitative Effects of this compound on Pituitary Hormone Release
The following tables summarize the observed effects of this compound on the release of various anterior pituitary hormones.
Table 1: Effect of this compound on Luteinizing Hormone (LH) Release from Porcine Anterior Pituitary Cells
| Treatment Condition | Concentration of this compound | Change in Basal LH Release | Effect on Galanin-Induced LH Release | Effect on GnRH-Induced LH Release | Reference |
| Basal LH Release | 0.2 µM | Agonistic (Stimulatory) | - | Not Affected | [3] |
| Basal LH Release | 1 µM | Agonistic (Stimulatory) | - | Not Affected | [3] |
| Galanin-Induced LH Release | 0.2 µM | - | Ineffective in blocking | - | [3] |
| Galanin-Induced LH Release | 1 µM | - | Ineffective in blocking | - | [3] |
Table 2: Effect of this compound on Growth Hormone (GH) Release from Porcine Anterior Pituitary Cells
| Treatment Condition | Concentration of this compound | Effect on Basal GH Release | Effect on GHRH-Stimulated GH Release | Reference |
| Basal and GHRH-Stimulated GH Release | Not Specified | No Effect | No Effect | [3] |
Note: There is a lack of specific quantitative data in the reviewed literature regarding the direct effect of this compound on prolactin release. While galanin is known to influence prolactin secretion, the specific actions of this antagonist have not been detailed.[6][7]
Experimental Protocols
The following are representative protocols for studying the effects of this compound on pituitary hormone secretion.
Protocol 1: Primary Anterior Pituitary Cell Culture for Hormone Release Assays
This protocol is adapted from methodologies used in studies of porcine and rodent pituitary function.[3][8]
1. Materials:
-
Anterior pituitary glands from the desired animal model (e.g., porcine, rat).
-
Dulbecco's Modified Eagle's Medium (DMEM) or similar culture medium.
-
Fetal Bovine Serum (FBS).
-
Antibiotics (e.g., penicillin-streptomycin).
-
Enzymes for tissue dissociation (e.g., trypsin, DNase).
-
Culture plates (e.g., 24-well or 48-well plates).
-
This compound, galanin, GnRH, GHRH (as required for the experiment).
-
Hormone assay kits (e.g., RIA or ELISA for LH, GH, prolactin).
2. Procedure:
-
Aseptically collect anterior pituitary glands and place them in ice-cold sterile buffer.
-
Mechanically mince the tissue into small fragments.
-
Enzymatically dissociate the tissue fragments using a solution containing trypsin and DNase at 37°C with gentle agitation.
-
Stop the enzymatic reaction by adding serum-containing medium.
-
Filter the cell suspension through a nylon mesh to remove undigested tissue.
-
Centrifuge the cell suspension to pellet the cells, and resuspend in fresh culture medium supplemented with FBS and antibiotics.
-
Determine cell viability and number using a hemocytometer and trypan blue exclusion.
-
Plate the cells at a desired density in culture plates and incubate at 37°C in a humidified atmosphere of 5% CO2.
-
Allow the cells to adhere and stabilize for 48-72 hours before starting the experiment.
-
On the day of the experiment, wash the cells with serum-free medium.
-
Pre-incubate the cells in serum-free medium for a defined period.
-
Replace the medium with treatment solutions containing this compound at various concentrations, alone or in combination with other secretagogues (e.g., galanin, GnRH, GHRH).
-
Incubate for the desired treatment period (e.g., 4 hours).
-
Collect the culture medium for hormone analysis and store at -20°C or below until assayed.
Protocol 2: Luteinizing Hormone (LH) Radioimmunoassay (RIA)
This is a general protocol for measuring LH concentrations in culture media or serum samples.[9][10]
1. Materials:
-
LH RIA kit (containing LH antibody, 125I-labeled LH tracer, and standards).
-
Precipitating reagent (second antibody).
-
Assay buffer.
-
Samples and standards.
-
Gamma counter.
2. Procedure:
-
Set up assay tubes in duplicate for standards, controls, and unknown samples.
-
Pipette the required volume of assay buffer into each tube.
-
Add the specified volume of standards, controls, or samples to the respective tubes.
-
Add the primary LH antibody to all tubes except for the non-specific binding (NSB) tubes.
-
Vortex all tubes and incubate for the time and temperature specified in the kit instructions (e.g., 24 hours at 4°C).
-
Add the 125I-labeled LH tracer to all tubes.
-
Vortex and incubate again as per the kit's protocol (e.g., 24 hours at 4°C).
-
Add the precipitating reagent (second antibody) to all tubes except the total count tubes.
-
Vortex and incubate to allow for the precipitation of the antibody-bound complex.
-
Centrifuge the tubes to pellet the precipitate.
-
Decant the supernatant.
-
Count the radioactivity of the pellets in a gamma counter.
-
Calculate the LH concentration in the samples by comparing their counts to the standard curve.
Signaling Pathways and Mechanisms of Action
The actions of galanin are mediated through three G-protein coupled receptors: GalR1, GalR2, and GalR3.[4] The signaling pathways associated with these receptors are crucial for understanding the effects of both galanin and its antagonists like this compound.
-
GalR1 and GalR3: These receptors predominantly couple to Gαi/o proteins. Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. This can subsequently lead to the closing of voltage-gated Ca2+ channels and the opening of G-protein-coupled inwardly rectifying K+ (GIRK) channels, causing hyperpolarization and reduced cellular excitability.[1]
-
GalR2: This receptor primarily couples to Gαq/11 proteins. Its activation stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of Ca2+ from intracellular stores, while DAG activates protein kinase C (PKC).
The unexpected agonistic effect of this compound on basal LH release in porcine pituitary cells suggests that this chimeric peptide may not act as a pure antagonist at all galanin receptor subtypes or in all species. It is possible that in this specific context, this compound preferentially interacts with a galanin receptor subtype (potentially GalR2, given its stimulatory signaling pathway) in a manner that initiates a stimulatory cascade leading to LH secretion.
Below are diagrams illustrating the general signaling pathways of galanin receptors and a proposed experimental workflow.
References
- 1. The neuroendocrine pathways and mechanisms for the control of the reproduction in female pigs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. monobind.com [monobind.com]
- 5. Effect of galanin on basal and stimulated secretion of prolactin, gonadotropins, thyrotropin, adrenocorticotropin and cortisol in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Galanin regulates prolactin release and lactotroph proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gonadal steroid modulation of LHRH-stimulated LH secretion by pituitary cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Radioimmunoassay for luteinizing hormone in human plasma or serum: physiological studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. content-assets.jci.org [content-assets.jci.org]
Troubleshooting & Optimization
Galanin (1-13)-spantide I stability in aqueous solution
Technical Support Center: Galanin (1-13)-spantide I
This technical support center provides guidance on the stability of this compound in aqueous solutions. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended storage condition for solid this compound?
A1: Solid this compound should be stored at -20°C to -30°C.[1][2]
Q2: How should I reconstitute this compound?
A2: For reconstitution, it is recommended to use sterile, distilled water or a buffer appropriate for your experimental setup. To minimize degradation, it is advisable to prepare solutions fresh for each experiment. If storage of the aqueous solution is necessary, it should be aliquoted and stored at -20°C or below. Avoid repeated freeze-thaw cycles.
Q3: Is there specific data on the stability of this compound in aqueous solution?
A3: Currently, there is limited publicly available data specifically detailing the degradation kinetics and half-life of this compound in aqueous solutions. However, insights can be drawn from studies on related peptides, such as Spantide II.
Q4: What factors can affect the stability of this compound in an aqueous solution?
A4: The stability of peptides like this compound in solution can be influenced by several factors, including:
-
pH: Peptides often have an optimal pH range for stability. For the related peptide Spantide II, maximum stability was observed at pH 3-5.[3] It was susceptible to degradation at pH <2 and pH >5.[3]
-
Temperature: Higher temperatures generally accelerate peptide degradation.
-
Enzymatic Degradation: If the solution is not sterile or contains biological components (e.g., plasma), peptidases can rapidly degrade the peptide. The half-life of the parent peptide, galanin, in plasma is very short, around 5 minutes.[4][5]
-
Oxidation: Certain amino acid residues are prone to oxidation, which can be catalyzed by light, temperature, and the presence of metal ions.
-
Hydrolysis: Peptide bonds can be hydrolyzed, leading to fragmentation. This was a major degradation pathway for Spantide II.[3]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Loss of biological activity in my experiment. | Peptide degradation due to improper storage or handling of the aqueous solution. | Prepare fresh solutions for each experiment. If storing solutions, aliquot and freeze at -80°C. Avoid repeated freeze-thaw cycles. Ensure the pH of your experimental buffer is within a stable range for the peptide, potentially between pH 3-5 based on data from the related Spantide II.[3] |
| Inconsistent experimental results. | Inconsistent peptide concentration due to degradation between experiments. | Standardize your protocol for solution preparation and handling. Use a consistent, low temperature for all manipulations. Consider quantifying the peptide concentration using a method like HPLC before each critical experiment. |
| Precipitation of the peptide upon reconstitution. | The peptide may have poor solubility in the chosen solvent or the concentration may be too high. | Try sonicating the solution briefly. If precipitation persists, consider using a different solvent system. For some peptides, a small amount of a co-solvent like DMSO or acetonitrile (B52724) may be necessary before adding the aqueous buffer. Always check for compatibility with your experimental system. |
Experimental Protocols
Protocol 1: Assessment of Peptide Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general framework for assessing the stability of this compound in an aqueous solution.
1. Materials:
- This compound
- HPLC-grade water
- HPLC-grade acetonitrile (ACN)
- Trifluoroacetic acid (TFA)
- Buffers of various pH (e.g., phosphate, acetate, citrate)
- Temperature-controlled incubator/water bath
- HPLC system with a C18 column
2. Procedure:
- Solution Preparation: Reconstitute this compound in the desired aqueous buffer at a known concentration (e.g., 1 mg/mL).
- Incubation: Aliquot the solution into several vials and incubate them at different temperatures (e.g., 4°C, 25°C, 37°C).
- Time Points: At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48 hours), remove a vial from each temperature condition.
- HPLC Analysis:
- Inject a standard amount of the sample onto the HPLC system.
- Use a gradient elution method, for example:
- Mobile Phase A: 0.1% TFA in water
- Mobile Phase B: 0.1% TFA in ACN
- Gradient: 5-95% B over 30 minutes
- Monitor the elution profile at a suitable wavelength (e.g., 214 nm or 280 nm).
- Data Analysis:
- Determine the peak area of the intact peptide at each time point.
- Calculate the percentage of the remaining peptide relative to the initial time point (t=0).
- Plot the percentage of remaining peptide versus time to determine the degradation kinetics.
Quantitative Data Summary
Table 1: Stability of Spantide II in Aqueous Solution [3]
| Condition | Parameter | Value |
| pH Stability | Optimal pH Range | 3 - 5 |
| Half-life at pH 3.0 (60°C) | 95 days | |
| Temperature Stability | Shelf-life (T90%) at 25°C (in 50% aqueous ethanol) | 230 days |
| Degradation Kinetics | Order of Reaction | Pseudo first-order |
Note: T90% refers to the time it takes for 10% of the substance to degrade.
Visualizations
Caption: Workflow for assessing peptide stability in aqueous solution.
Caption: Potential degradation pathways for peptides in aqueous solution.
References
- 1. This compound CAS:143868-20-6, CasNo.143868-20-6 Hebei Dangtong Biological Technology Co..LTD China (Mainland) [nengxian.lookchem.com]
- 2. Thermo Scientific this compound 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 3. Stability and degradation profiles of Spantide II in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The Galaninergic System: A Target for Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
common problems with Galanin (1-13)-spantide I experiments
Welcome to the technical support center for experiments involving Galanin (1-13)-spantide I. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound, also known as C7, is a chimeric peptide. It is composed of the N-terminal 1-13 amino acid fragment of galanin and spantide, a known substance P receptor antagonist.[1] Its primary mechanism of action is as a galanin receptor antagonist, binding with high affinity to galanin receptors, particularly in the spinal cord.[1] This antagonism allows for the study of the physiological roles of endogenous galanin.
Q2: What are the common applications of this compound in research?
This compound is frequently used to investigate the effects of galanin in various physiological processes. A primary application is in studying feeding behavior, where it has been shown to block galanin-induced food intake.[1][2] It is also utilized in neuroscience research to explore the role of galanin in pain perception, mood disorders, and neuroendocrine regulation.[3][4]
Q3: How should I store and handle this compound?
For optimal stability, this compound should be stored as a solid at temperatures between -30°C and -10°C.[5] When preparing solutions, it is recommended to aliquot and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles. For in vivo studies, sterile saline or artificial cerebrospinal fluid (aCSF) are commonly used as vehicles.
Troubleshooting Guide
Issue 1: Inconsistent or No Antagonist Activity Observed
Possible Causes & Solutions:
-
Peptide Degradation: Peptides are susceptible to degradation. Ensure proper storage of the solid compound and reconstituted solutions. Prepare fresh solutions for each experiment if possible.
-
Incorrect Concentration: Verify the calculated concentration of your stock and working solutions. The molecular weight of this compound is 2828.34 g/mol .[6]
-
Partial Agonist Activity: Under certain conditions and at higher concentrations, chimeric galanin ligands can exhibit partial agonist activity.[7][8] Consider performing a dose-response curve to determine the optimal antagonist concentration for your specific assay.
-
Receptor Subtype Specificity: The affinity of this compound can vary between galanin receptor subtypes (GalR1, GalR2, GalR3). The observed effect may be dependent on the specific receptor subtype present in your experimental model.
Issue 2: Unexpected or Off-Target Effects
Possible Causes & Solutions:
-
Spantide-Mediated Effects: this compound is a chimera containing spantide, a substance P (NK1 receptor) antagonist.[1] This can lead to off-target effects if your system expresses NK1 receptors. It is crucial to run appropriate controls, such as using spantide alone, to differentiate between galanin receptor and NK1 receptor-mediated effects.
-
Neurotoxicity at High Doses: At high concentrations, this compound (C7) has been reported to be neurotoxic in the rat spinal cord.[9][10] It is essential to perform toxicity assays and use the lowest effective concentration to avoid this issue.
Issue 3: Poor Solubility
Possible Causes & Solutions:
-
Improper Solvent: While saline is commonly used for in vivo studies, the solubility of peptides can be limited. For stock solutions, consider using a small amount of a solvent like DMSO, followed by dilution with your aqueous buffer. One study mentions dissolving a similar non-peptide galanin agonist in 1% DMSO in sterile saline.[11]
-
Peptide Aggregation: Peptides can aggregate, especially at high concentrations. To minimize this, ensure the peptide is fully dissolved before making further dilutions. Sonication may be used cautiously to aid dissolution.
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: Physicochemical Properties
| Property | Value | Reference |
| Molecular Weight | 2828.34 g/mol | [6] |
| Sequence | Gly-Trp-Thr-Leu-Asn-Ser-Ala-Gly-Tyr-Leu-Leu-Gly-Pro-D-Arg-Pro-Lys-Pro-Gln-Gln-D-Trp-Phe-D-Trp-Leu-Leu-NH2 | [5] |
| Storage (Solid) | -30°C to -10°C | [5] |
Table 2: Binding Affinity of this compound (C7)
| Receptor/System | Ligand | Affinity (Kd / IC50) | Reference |
| Spinal Galanin Receptor | This compound | Kd = 1.16 nM | [1] |
| Rat Hypothalamic Membranes | 125I-[Tyr26]-porcine galanin | IC50 = 0.2 nM (for C7) | [3] |
Experimental Protocols
Radioligand Binding Assay (General Protocol)
This protocol provides a general framework for a competitive radioligand binding assay to determine the affinity of this compound for galanin receptors.
-
Membrane Preparation: Prepare cell membranes from a cell line or tissue known to express the galanin receptor subtype of interest (e.g., Bowes melanoma cells for GalR1).[12]
-
Assay Buffer: A typical binding buffer consists of 50 mM Tris, 3 mM MgCl₂, and 2.5 mg/ml BSA at pH 7.4.[12]
-
Incubation: In a 96-well plate, combine the cell membranes, a constant concentration of a radiolabeled galanin ligand (e.g., 125I-human galanin), and varying concentrations of unlabeled this compound.[12]
-
Non-specific Binding: To determine non-specific binding, include wells with a high concentration of unlabeled galanin.
-
Equilibration: Incubate the plate to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.
In Vivo Microinjection (General Protocol)
This protocol outlines the general steps for intracerebroventricular (ICV) administration of this compound in rats.
-
Animal Preparation: Anesthetize the rat and place it in a stereotaxic frame.
-
Cannula Implantation: Surgically implant a guide cannula into the desired brain ventricle (e.g., lateral ventricle).
-
Peptide Preparation: Dissolve this compound in a sterile vehicle such as 0.9% saline or artificial cerebrospinal fluid (aCSF) to the desired concentration.[13]
-
Microinjection: At the time of the experiment, inject a small volume (e.g., 5.0 µl) of the peptide solution through the guide cannula using an injection cannula connected to a microsyringe pump.[13]
-
Infusion Rate: Infuse the solution at a slow, controlled rate to minimize tissue damage.
-
Post-injection: Leave the injector in place for a short period (e.g., 60 seconds) after the infusion to prevent backflow.[13]
-
Behavioral Testing: Perform behavioral or physiological assessments at the desired time points post-injection.
Visualizations
Caption: Troubleshooting workflow for this compound experiments.
Caption: Simplified Galanin receptor signaling pathway and the antagonistic action of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. peptide.com [peptide.com]
- 3. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are galanin receptor antagonists and how do they work? [synapse.patsnap.com]
- 5. Thermo Scientific this compound 1 mg | Buy Online | Thermo Scientific™ | Fisher Scientific [fishersci.fi]
- 6. lifetein.com [lifetein.com]
- 7. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. addi.ehu.es [addi.ehu.es]
- 9. americanpeptidesociety.org [americanpeptidesociety.org]
- 10. New high affinity peptide antagonists to the spinal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell-type specific expression and behavioral impact of galanin and GalR1 in the locus coeruleus during opioid withdrawal - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pnas.org [pnas.org]
- 13. Coadministration of Galanin Antagonist M40 with a Muscarinic M1 Agonist Improves Delayed Nonmatching to Position Choice Accuracy in Rats with Cholinergic Lesions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Galanin (1-13)-Spantide I for In Vitro Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the use of Galanin (1-13)-spantide I in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound, also known as C7, is a chimeric peptide that functions as a galanin receptor antagonist.[1][2] It is composed of the N-terminal 1-13 amino acid fragment of galanin linked to spantide I, a substance P antagonist.[3] Its primary mechanism of action is to block the binding of the endogenous ligand, galanin, to its receptors (GalR1, GalR2, and GalR3), thereby inhibiting downstream signaling pathways.
Q2: What are the binding affinities of this compound for galanin receptors?
A2: this compound exhibits high affinity for galanin receptors. In radioligand binding assays using rat hypothalamic membranes, it has an IC50 of 0.2 nM for displacing 125I-labeled galanin.[2] Another study in a rat beta cell line reported a Ki value of 0.12 nM.[4] It has a high affinity for the spinal galanin receptor with a reported Kd of 1.16 nM.[3][5]
Q3: What are the typical concentrations of this compound used in in vitro assays?
A3: The optimal concentration of this compound depends on the specific assay and cell type. Based on its binding affinity, concentrations in the low nanomolar to micromolar range are typically effective. For functional assays, a common starting point is to use a concentration 10- to 100-fold higher than the agonist (galanin) concentration you are trying to antagonize. One study successfully used concentrations of 0.2 µM and 1 µM in pituitary cell culture experiments.[6] It is always recommended to perform a dose-response curve to determine the optimal concentration for your specific experimental conditions.
Q4: How should I prepare and store this compound?
A4: this compound is a peptide and should be handled with care to maintain its stability. For detailed instructions on reconstitution and storage, always refer to the manufacturer's product data sheet. As a general guideline, peptides should be reconstituted in a sterile, pure solvent such as sterile water or a buffer recommended by the supplier. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes and store them at -20°C or -80°C.[1]
Troubleshooting Guides
Issue 1: Low or No Antagonistic Activity Observed
| Possible Cause | Troubleshooting Step |
| Suboptimal Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and assay conditions. Start with a broad range (e.g., 1 nM to 10 µM). |
| Peptide Degradation | Ensure proper storage of the stock solution (aliquoted at -20°C or -80°C). Prepare fresh working solutions for each experiment from a new aliquot. Consider performing a stability study of the peptide in your specific cell culture medium.[1] |
| Incorrect Experimental Design | Verify that the concentration of the galanin agonist is appropriate. If the agonist concentration is too high, it may overcome the antagonistic effect. Ensure the incubation time is sufficient for the antagonist to bind to the receptors before adding the agonist. |
| Low Receptor Expression | Confirm that your cell line expresses a sufficient level of the target galanin receptor subtype (GalR1, GalR2, or GalR3) using techniques like qPCR or Western blot. |
Issue 2: High Background or Off-Target Effects
| Possible Cause | Troubleshooting Step |
| Cytotoxicity at High Concentrations | High concentrations of this compound may induce off-target effects or cytotoxicity.[7] Perform a cell viability assay (e.g., MTT or LDH assay) to determine the maximum non-toxic concentration in your cell line. |
| Spantide I Moiety Activity | The spantide I component of the chimeric peptide is a substance P (NK1 receptor) antagonist. If your cells express NK1 receptors, consider using a specific NK1 receptor antagonist as a control to rule out off-target effects. |
| Solvent Toxicity | If using a solvent like DMSO to dissolve the peptide, ensure the final concentration in the cell culture medium is low (typically <0.5%) and include a vehicle control in your experiments.[1] |
Issue 3: Poor Solubility or Precipitation
| Possible Cause | Troubleshooting Step |
| Improper Reconstitution | Follow the manufacturer's instructions for reconstitution carefully. Use the recommended solvent and ensure the peptide is fully dissolved before making further dilutions. |
| Precipitation in Aqueous Solutions | Peptides can sometimes precipitate when diluted into aqueous buffers. Try a stepwise dilution approach, gradually adding the stock solution to the assay buffer while gently mixing. Pre-warming the assay medium to 37°C may also improve solubility.[1] |
| Peptide Aggregation | Sonication of the stock solution before use can sometimes help to break up aggregates. |
Quantitative Data Summary
Table 1: In Vitro Binding Affinities of Galanin Receptor Antagonists
| Antagonist | Receptor/Tissue | Assay Type | Binding Affinity |
| This compound (C7) | Rat Hypothalamic Membranes | Radioligand Displacement | IC50 = 0.2 nM[2] |
| This compound (C7) | RIN5AH Rat Beta Cell Line | Radioligand Displacement | Ki = 0.12 nM[4] |
| This compound (C7) | Spinal Galanin Receptor | Radioligand Binding | Kd = 1.16 nM[3] |
| M40 (B115841) | Rat Hypothalamic Membranes | Radioligand Displacement | IC50 = 15 nM[2] |
| M40 | RINm5F Rat Insulinoma Cells | Radioligand Displacement | IC50 = 3-15 nM[8] |
| M35 | RIN5AH Rat Beta Cell Line | Radioligand Displacement | Ki = 0.21 nM[4] |
Experimental Protocols
Competitive Receptor Binding Assay
Objective: To determine the binding affinity of this compound to galanin receptors.
Materials:
-
Cell line expressing the galanin receptor of interest (e.g., CHO or HEK293 cells stably transfected with GalR1, GalR2, or GalR3)
-
Cell membrane preparation from the expressing cell line
-
Radiolabeled galanin (e.g., [125I]-galanin)
-
Unlabeled galanin (for positive control)
-
This compound
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare serial dilutions of unlabeled galanin and this compound in binding buffer.
-
In a 96-well plate, add a constant amount of cell membrane preparation to each well.
-
Add the serially diluted unlabeled galanin or this compound to the respective wells.
-
For total binding, add only binding buffer. For non-specific binding, add a high concentration of unlabeled galanin (e.g., 1 µM).
-
Add a constant concentration of radiolabeled galanin to all wells.
-
Incubate the plate at room temperature for a predetermined time (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Calculate the specific binding and plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 or Ki value using appropriate software (e.g., GraphPad Prism).
cAMP Inhibition Assay (for GalR1 and GalR3)
Objective: To measure the antagonistic effect of this compound on galanin-induced inhibition of cAMP production.
Materials:
-
Cell line expressing GalR1 or GalR3 (e.g., CHO-K1 or HEK293 cells)
-
Galanin
-
This compound
-
Forskolin (B1673556) (an adenylyl cyclase activator)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Cell lysis buffer
-
cAMP assay kit (e.g., ELISA or HTRF-based)
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Pre-incubate the cells with varying concentrations of this compound for a specific time (e.g., 15-30 minutes) in the presence of a PDE inhibitor.
-
Stimulate the cells with a fixed concentration of galanin and a fixed concentration of forskolin (e.g., 10 µM) for a defined period (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit protocol.
-
Measure the intracellular cAMP levels using the chosen assay kit.
-
Plot the cAMP concentration against the concentration of this compound to determine its inhibitory effect.
Intracellular Calcium Mobilization Assay (for GalR2)
Objective: To assess the ability of this compound to block galanin-induced calcium release.
Materials:
-
Cell line expressing GalR2 (e.g., HEK293 or CHO cells)
-
Galanin
-
This compound
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM)
-
Assay buffer (e.g., HBSS with 20 mM HEPES)
-
Fluorescence plate reader with an injection system
Procedure:
-
Seed cells in a black, clear-bottom 96-well plate and allow them to attach overnight.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's instructions (typically for 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove excess dye.
-
Place the plate in the fluorescence plate reader and measure the baseline fluorescence.
-
Inject varying concentrations of this compound into the wells and incubate for a short period.
-
Inject a fixed concentration of galanin and immediately measure the change in fluorescence over time.
-
Analyze the data by calculating the peak fluorescence response and plot it against the concentration of this compound to determine its antagonistic potency.[9][10]
Signaling Pathway and Experimental Workflow Diagrams
Caption: Galanin receptor signaling pathways and the antagonistic action of this compound.
Caption: General experimental workflow for in vitro assays using this compound.
Caption: A logical workflow for troubleshooting common issues in this compound assays.
References
- 1. benchchem.com [benchchem.com]
- 2. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. karger.com [karger.com]
- 7. Galanin receptor antagonist m35 but not m40 or c7 ameliorates cerulein-induced acute pancreatitis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Galanin-receptor ligand M40 peptide distinguishes between putative galanin-receptor subtypes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development and validation of a high-throughput calcium mobilization assay for the orphan receptor GPR88 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Galanin evokes a cytosolic calcium bursting mode and hormone release in GH3/B6 pituitary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
potential off-target effects of Galanin (1-13)-spantide I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of Galanin (1-13)-spantide I. This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary intended target?
This compound, also known as C7, is a chimeric peptide created by fusing the N-terminal fragment of galanin (amino acids 1-13) with spantide, a known substance P receptor antagonist[1][2]. Its primary design is to function as a high-affinity antagonist at galanin receptors[1][2].
Q2: What are the known off-target effects of this compound?
Due to its chimeric nature, the most probable off-target effects of this compound are interactions with neurokinin (NK) receptors, the targets of its spantide component. Spantide I is a selective antagonist of the neurokinin-1 (NK1) receptor and has a lower affinity for the neurokinin-2 (NK2) receptor. Therefore, researchers should anticipate potential NK1 receptor blockade in their experiments.
Q3: I'm observing agonist-like effects in my in vitro assay, but this compound is supposed to be an antagonist. Why is this happening?
This is a documented phenomenon for chimeric galanin receptor ligands like this compound. While it often behaves as an antagonist in in vivo studies, it has been reported to act as a full or partial agonist in vitro on all three galanin receptor subtypes (GalR1, GalR2, and GalR3). This dual activity is a critical consideration in experimental design and data interpretation. In some systems, it has been observed to act as an agonist on gastric acid secretion, contrary to its antagonistic profile in the central nervous system[3].
Q4: Are there differences in how this compound interacts with the different galanin receptor subtypes?
Q5: My results are inconsistent. What experimental factors could be influencing the activity of this compound?
Several factors can contribute to variability:
-
In Vitro vs. In Vivo Systems: As mentioned, the compound can exhibit opposing effects (antagonist in vivo, agonist in vitro).
-
Receptor Subtype Expression: The specific complement of GalR1, GalR2, GalR3, and NK1 receptors in your experimental system will dictate the net effect.
-
Concentration: The dose of this compound used can be critical. High concentrations may lead to off-target effects becoming more prominent.
-
Peptide Stability: Ensure proper storage and handling of the peptide to maintain its integrity.
Data Presentation: Binding Affinity Profile
The following table summarizes the known binding affinities of this compound and its constituent parts.
| Ligand | Receptor | Species | Assay Type | Affinity Value | Citation |
| This compound (C7) | Galanin Receptors (spinal cord) | Rat | Radioligand Binding (Kd) | 1.16 nM | [2] |
| This compound (C7) | Galanin Receptors (hypothalamic membranes) | Rat | Radioligand Displacement (IC50) | 0.2 nM | [1] |
| This compound (C7) | GalR1 | - | - | Data not available | - |
| This compound (C7) | GalR2 | - | - | Data not available | - |
| This compound (C7) | GalR3 | - | - | Data not available | - |
| This compound (C7) | NK1 | - | - | Data not available | - |
| This compound (C7) | NK2 | - | - | Data not available | - |
| Spantide I | NK1 | - | Radioligand Binding (Ki) | 230 nM | |
| Spantide I | NK2 | - | Radioligand Binding (Ki) | 8150 nM |
Experimental Protocols
Radioligand Binding Assay for Galanin Receptors (Competitive Inhibition)
This protocol is a generalized procedure for determining the binding affinity of this compound for galanin receptors.
Objective: To determine the IC50 and subsequently the Ki of this compound for galanin receptors.
Materials:
-
Cell membranes prepared from cells expressing the galanin receptor subtype of interest (GalR1, GalR2, or GalR3).
-
Radiolabeled galanin (e.g., ¹²⁵I-galanin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (pre-soaked in a solution like 0.5% polyethyleneimine).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Reaction Setup: In a 96-well plate, combine the cell membranes, a fixed concentration of ¹²⁵I-galanin (typically at or below its Kd), and varying concentrations of unlabeled this compound.
-
Incubation: Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using a cell harvester. This separates the bound from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of this compound. The concentration at which 50% of the radioligand is displaced is the IC50 value. The Ki can then be calculated using the Cheng-Prusoff equation.
Calcium Mobilization Assay for NK1 Receptor (Functional Antagonism)
This protocol outlines a method to assess the functional antagonistic activity of this compound at the NK1 receptor.
Objective: To determine if this compound can inhibit Substance P-induced calcium mobilization via the NK1 receptor.
Materials:
-
Cells stably expressing the human NK1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Substance P (the NK1 receptor agonist).
-
This compound.
-
A fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Plating: Seed the NK1-expressing cells in a black, clear-bottom 96-well plate and allow them to adhere overnight.
-
Dye Loading: Load the cells with a calcium-sensitive dye like Fluo-4 AM according to the manufacturer's instructions. This typically involves a 30-60 minute incubation at 37°C.
-
Compound Pre-incubation: Add varying concentrations of this compound to the wells and incubate for a short period (e.g., 15-30 minutes) to allow for receptor binding.
-
Fluorescence Measurement: Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Agonist Injection and Reading: Inject a fixed concentration of Substance P (typically the EC80) into the wells and immediately begin recording the fluorescence intensity over time.
-
Data Analysis: The increase in fluorescence corresponds to an increase in intracellular calcium. Compare the peak fluorescence in wells treated with this compound to the control wells (Substance P alone). A dose-dependent decrease in the signal indicates antagonistic activity.
Visualizations
Caption: Intended signaling pathways of galanin receptor subtypes.
Caption: Potential off-target antagonism at the NK1 receptor.
Caption: Workflow for assessing off-target binding and function.
References
- 1. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Antisecretory effects of galanin and its putative antagonists M15, M35 and C7 in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Galanin Receptors and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 6. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results with Galanin (1-13)-spantide I
Welcome to the technical support center for Galanin (1-13)-spantide I. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for experiments involving this complex chimeric peptide.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound, also known as C7, is a synthetic chimeric peptide. It is constructed by fusing the N-terminal fragment of galanin (amino acids 1-13) with spantide, a known antagonist of the substance P receptor.[1][2] It was designed to be a competitive antagonist of galanin receptors.
Q2: What is the primary application of this compound?
It is primarily used in research to investigate the physiological roles of galanin by blocking its interaction with its receptors.[2] A notable application is in studying galanin-induced feeding behavior.[2]
Q3: I am observing agonistic effects with this compound in my in vitro assay, but it's supposed to be an antagonist. Is this expected?
This is a documented phenomenon. While this compound generally functions as an antagonist in in vivo systems, it has been reported to exhibit full or partial agonist activity in in vitro settings, particularly in cell lines overexpressing recombinant galanin receptors (GalR1, GalR2, and GalR3).[3] This dual activity is a critical consideration in experimental design and data interpretation.
Q4: Are there known issues with the stability and solubility of this compound?
As a peptide, this compound can be susceptible to degradation by proteases in biological systems. For solubility, it is a lyophilized powder and should be reconstituted in a suitable solvent. For most peptide-based products, sterile water or a buffer solution is recommended. It is crucial to refer to the manufacturer's instructions for specific solubility information. To avoid repeated freeze-thaw cycles that can degrade the peptide, it is advisable to aliquot the stock solution and store it at -20°C or -80°C.
Q5: I am seeing inconsistent results between my in vitro and in vivo experiments. What could be the cause?
Discrepancies between in vitro binding affinity and in vivo antagonist potency have been noted for some galanin receptor ligands.[4] Several factors could contribute to this:
-
Partial Agonism: As mentioned, the compound can act as an agonist in some in vitro systems, which may not translate to the complex physiological environment in vivo.
-
Metabolic Instability: The peptide may be rapidly degraded in vivo, reducing its effective concentration at the target receptors.
-
Tissue Penetration and Diffusion: The ability of the peptide to reach its target tissue and receptor site in vivo can be limited.[4]
-
Receptor Heterogeneity: The presence of different galanin receptor subtypes or splice variants in native tissues compared to recombinant cell lines can lead to varied responses.[4]
Q6: Are there any safety concerns associated with this compound?
Yes, neurotoxicity has been reported at high doses of this compound in rats.[4] It is essential to perform dose-response studies to determine the optimal non-toxic concentration for your specific experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| No observable effect of this compound | Peptide Degradation: Improper storage or handling. Multiple freeze-thaw cycles. | Prepare fresh stock solutions and aliquot for single use. Store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. |
| Incorrect Concentration: Calculation error or suboptimal dose. | Verify calculations and perform a dose-response curve to determine the effective concentration range in your system. | |
| Low Receptor Expression: The target cells or tissue may have low levels of galanin receptors. | Confirm receptor expression using techniques like qPCR, Western blot, or immunohistochemistry. | |
| Unexpected Agonist Activity | Receptor Subtype: The specific galanin receptor subtype(s) in your system may respond to this compound with agonist activity. This is more common with recombinant receptors.[3] | Characterize the galanin receptor subtype(s) present in your experimental model. If possible, test the effect of this compound on cell lines individually expressing each receptor subtype. |
| Cellular Context: The intracellular signaling machinery of the cell line used can influence the functional outcome. | Consider using a different cell line or primary cells that more closely mimic the in vivo environment of interest. | |
| High Variability in Results | Peptide Solubility: Incomplete dissolution of the lyophilized powder. | Ensure the peptide is fully dissolved according to the manufacturer's instructions. Gentle vortexing or sonication may be necessary. |
| Batch-to-Batch Variation: Differences in the purity or activity of different lots of the peptide. | If possible, purchase a larger quantity from a single batch for the entire study. If switching batches, perform a bridging experiment to ensure consistency. | |
| Experimental Conditions: Minor variations in incubation times, temperatures, or buffer compositions. | Standardize all experimental parameters and ensure they are consistently applied across all experiments. | |
| Toxicity Observed in Cell Culture or Animal Models | High Concentration: The concentration of this compound used may be too high.[4] | Perform a toxicity assay to determine the maximum non-toxic concentration in your specific model. Start with lower concentrations in your functional assays. |
Quantitative Data Summary
The following table summarizes the available binding affinity data for this compound. Note the limited availability of specific K_i_ values for each human receptor subtype.
| Ligand | Receptor | Species | Assay | Affinity Value | Reference |
| This compound | Spinal Galanin Receptor | Rat | K_d_ | 1.16 nM | [1] |
| Hypothalamic Membranes | Rat | IC_50 | 0.2 nM |
K_d_ (Dissociation Constant) and IC_50_ (Half-maximal Inhibitory Concentration) are measures of binding affinity. A lower value indicates higher affinity.
Experimental Protocols
1. Preparation of this compound Stock Solution
-
Reconstitution: Briefly centrifuge the vial of lyophilized this compound to ensure the powder is at the bottom. Reconstitute the peptide in sterile, distilled water or a buffer of your choice (e.g., PBS) to a stock concentration of 1 mM. To calculate the required volume of solvent, use the molecular weight of this compound (approximately 2828.34 g/mol ).
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage. For short-term storage (a few days), the solution may be kept at 4°C.
2. In Vitro Radioligand Binding Assay (Competitive Inhibition)
This protocol is a general guideline and may need to be optimized for your specific cell type and equipment.
-
Cell Preparation: Use cells or cell membranes known to express galanin receptors.
-
Assay Buffer: A common buffer is 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl_2_, 0.1% BSA, and a protease inhibitor cocktail.
-
Reaction Mixture: In each well of a 96-well plate, combine:
-
Radiolabeled galanin (e.g., [^125^I]-Galanin) at a concentration near its K_d_.
-
Varying concentrations of unlabeled this compound (for competition curve).
-
A constant amount of cell membrane protein.
-
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.
-
Termination and Filtration: Terminate the binding reaction by rapid filtration through a glass fiber filter (e.g., GF/C) pre-soaked in assay buffer. Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.
-
Detection: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. The IC_50_ value can be determined from this curve.
Visualizations
Caption: Galanin receptor signaling pathways and the dual action of this compound.
Caption: A logical workflow for troubleshooting inconsistent results with this compound.
References
Technical Support Center: Minimizing In Vivo Degradation of Galanin (1-13)-spantide I
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Galanin (1-13)-spantide I. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address challenges related to the in vivo degradation of this chimeric peptide.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, offering potential causes and solutions.
Issue 1: Rapid In Vivo Clearance and Low Bioavailability
Question: My in vivo experiments with this compound are showing very rapid clearance and lower than expected bioavailability. What could be the cause and how can I mitigate this?
Answer:
Rapid clearance of peptide-based therapeutics is a common challenge, primarily due to enzymatic degradation and renal filtration. This compound, as a chimeric peptide, is susceptible to proteases that target either its Galanin (1-13) or spantide I moiety.
Potential Causes:
-
Proteolytic Degradation: The peptide is being rapidly broken down by proteases in the plasma and tissues. Full-length galanin has a reported in vivo half-life of no more than 5 minutes, suggesting its fragments are also prone to rapid cleavage.[1] A known cleavage site in galanin is between Trp2 and Thr3, mediated by a metallo-endopeptidase.[2] The spantide I component, as a substance P antagonist, may be targeted by metallopeptidases that degrade substance P.[3][4]
-
Renal Clearance: Due to its relatively small size, this compound can be quickly filtered out of the bloodstream by the kidneys.
-
Oxidation: While newer generations of galanin ligands are suggested to have improved oxidative stability, this can still be a degradation pathway.
Troubleshooting Solutions:
-
Structural Modifications:
-
Amino Acid Substitution: Consider synthesizing analogs with D-amino acid substitutions at potential cleavage sites. D-amino acids are not recognized by most endogenous proteases, which can significantly enhance stability.
-
N-terminal and C-terminal Modifications: Acetylation of the N-terminus and amidation of the C-terminus can protect against exopeptidases (aminopeptidases and carboxypeptidases).
-
PEGylation: Covalent attachment of polyethylene (B3416737) glycol (PEG) to the peptide increases its hydrodynamic size, reducing renal clearance and sterically hindering protease access.
-
Fatty Acid Acylation: Conjugating a fatty acid chain can promote binding to serum albumin, which acts as a carrier and reduces renal filtration, thereby extending the half-life.
-
-
Formulation Strategies:
-
pH Optimization: Ensure the formulation pH is optimized for peptide stability.
-
Use of Excipients: Co-solvents, viscosity-enhancing agents, and polyols can help stabilize the peptide in solution.[5]
-
Sustained-Release Formulations: Encapsulating the peptide in polymeric microspheres or in-situ forming gels can provide a sustained release profile, protecting it from rapid degradation and clearance.[6][7]
-
-
Co-administration with Protease Inhibitors: While not always feasible for in vivo studies due to potential off-target effects, co-administration with broad-spectrum protease inhibitors can help elucidate the role of proteolysis in clearance.
Issue 2: Inconsistent or Unreliable Experimental Results
Question: I am observing high variability in the biological effects of this compound between experiments. Could this be related to its stability?
Answer:
Yes, inconsistent stability of the peptide stock solution and during the experiment can lead to significant variability in results.
Potential Causes:
-
Improper Storage and Handling: Peptides are sensitive to temperature fluctuations, repeated freeze-thaw cycles, and exposure to light and air (oxidation).
-
Suboptimal Formulation: The vehicle used to dissolve and administer the peptide may not be optimal for its stability, leading to degradation before or shortly after administration.
-
Adsorption to Surfaces: Peptides can adsorb to the surfaces of vials and syringes, leading to a lower effective dose being administered.
Troubleshooting Solutions:
-
Strict Storage and Handling Protocols:
-
Store lyophilized peptide at -20°C or -80°C.
-
Reconstitute the peptide in a sterile, appropriate buffer just before use.
-
Aliquot the reconstituted peptide into single-use vials to avoid repeated freeze-thaw cycles.
-
Protect solutions from light.
-
-
Formulation Optimization:
-
Use a buffer system that maintains a pH known to be optimal for the stability of similar peptides.
-
Consider the inclusion of stabilizers or antioxidants in the formulation if oxidation is suspected.
-
-
Use of Low-Adsorption Labware: Utilize low-protein-binding tubes and syringe filters to minimize loss of the peptide due to surface adsorption.
Frequently Asked Questions (FAQs)
Q1: What are the likely enzymes responsible for the in vivo degradation of this compound?
A1: While specific data for this chimeric peptide is limited, we can infer potential degrading enzymes based on its components:
-
Galanin (1-13) portion: Likely susceptible to metallo-endopeptidases, with a known cleavage site between Trp2 and Thr3 in galanin.[2] Other endopeptidases such as chymotrypsin, pepsin, and trypsin are known to cleave the full-length galanin precursor.[8]
-
Spantide I portion: As a substance P antagonist, it is likely degraded by proteases that act on substance P, which include various metallopeptidases.[3][4]
Q2: What is the expected in vivo half-life of this compound?
A2: There is no specific published data on the in vivo half-life of this compound. However, considering that the half-life of full-length galanin is less than 5 minutes, it is reasonable to expect a similarly short half-life for this smaller, unmodified chimeric peptide.[1]
Q3: How can I analyze the degradation products of this compound in my samples?
A3: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) is the most powerful technique for this purpose. You can use this to separate the intact peptide from its degradation products and then identify the fragments based on their mass-to-charge ratio.
Q4: Are there any known stable analogs of this compound?
A4: While there is no direct mention of a more stable analog of this compound, the principles of peptide stabilization can be applied to create one. For instance, spantide II is a more potent and stable analog of spantide I, suggesting that modifications to the spantide portion of the chimera could enhance overall stability.
Data Presentation
Table 1: Strategies to Minimize In Vivo Degradation of this compound
| Strategy | Method | Rationale |
| Structural Modification | Amino Acid Substitution (D-amino acids) | Increases resistance to proteolytic cleavage. |
| N-terminal Acetylation / C-terminal Amidation | Protects against exopeptidases. | |
| PEGylation | Increases hydrodynamic size, reduces renal clearance, and masks cleavage sites. | |
| Fatty Acid Acylation | Promotes binding to serum albumin, extending circulation time. | |
| Cyclization | Constrains the peptide structure, making it less accessible to proteases. | |
| Formulation | pH Optimization | Enhances chemical stability in solution. |
| Use of Stabilizing Excipients | Co-solvents, antioxidants, and viscosity enhancers can improve stability. | |
| Sustained-Release Delivery Systems | Encapsulation protects the peptide from the physiological environment and provides prolonged release. | |
| Experimental Handling | Proper Storage and Aliquoting | Minimizes degradation from temperature fluctuations and freeze-thaw cycles. |
| Use of Low-Binding Labware | Prevents loss of peptide due to adsorption to surfaces. |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay
Objective: To determine the stability of this compound in plasma.
Methodology:
-
Prepare Plasma: Obtain fresh plasma (e.g., rat, mouse, or human) containing anticoagulants (e.g., EDTA or heparin). Centrifuge to remove any cellular debris.
-
Peptide Stock Solution: Prepare a concentrated stock solution of this compound in an appropriate buffer.
-
Incubation: Spike a known concentration of the peptide stock solution into the plasma at 37°C.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), take aliquots of the plasma-peptide mixture.
-
Quench Reaction: Immediately stop the enzymatic degradation in the aliquots by adding a quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid).
-
Sample Preparation: Precipitate the plasma proteins by centrifugation. Collect the supernatant for analysis.
-
Analysis: Analyze the amount of intact peptide remaining at each time point using a validated analytical method, such as LC-MS/MS.
-
Data Analysis: Plot the percentage of intact peptide remaining versus time and calculate the half-life (t½).
Protocol 2: In Vivo Pharmacokinetic Study
Objective: To determine the pharmacokinetic profile and in vivo half-life of this compound.
Methodology:
-
Animal Model: Select an appropriate animal model (e.g., rats or mice).
-
Dosing: Administer a known dose of this compound via the desired route (e.g., intravenous bolus).
-
Blood Sampling: Collect blood samples at predetermined time points (e.g., 2, 5, 10, 20, 30, 60, 90, 120 minutes) into tubes containing an anticoagulant and a protease inhibitor cocktail.
-
Plasma Preparation: Immediately process the blood samples to obtain plasma by centrifugation at 4°C.
-
Sample Extraction: Extract the peptide from the plasma using a suitable method, such as solid-phase extraction.
-
Analysis: Quantify the concentration of the intact peptide in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plot the plasma concentration of the peptide versus time and use pharmacokinetic software to calculate key parameters, including half-life (t½), volume of distribution (Vd), and clearance (CL).
Visualizations
Caption: Major pathways of in vivo degradation and clearance of this compound.
Caption: Workflow for determining the in vitro plasma stability of this compound.
Caption: A logical workflow for troubleshooting low bioavailability of this compound.
References
- 1. pbmc.ibmc.msk.ru [pbmc.ibmc.msk.ru]
- 2. Galanin : Studies by Modification of the Ligand and the Receptor [diva-portal.org]
- 3. Proteolysis Controls Endogenous Substance P Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enkephalinase is involved in the degradation of endogenous substance P released from slices of rat substantia nigra - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. repository.ubaya.ac.id [repository.ubaya.ac.id]
- 6. Impact of doubling peptide length on in vivo hydrogel stability and sustained drug release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Long-acting parenteral formulations of hydrophilic drugs, proteins, and peptide therapeutics: mechanisms, challenges, and therapeutic benefits with a focus on technologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pure.ulster.ac.uk [pure.ulster.ac.uk]
addressing poor solubility of Galanin (1-13)-spantide I
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address challenges with the solubility of Galanin (1-13)-spantide I, a chimeric peptide composed of the N-terminal fragment of galanin (amino acids 1-13) and the substance P receptor antagonist, spantide.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary characteristic impacting solubility?
A1: this compound is a synthetic chimeric peptide that functions as a high-affinity galanin receptor antagonist.[1] Its solubility can be challenging due to its hydrophobic amino acid residues. Peptides with a high content of hydrophobic residues (such as Tryptophan, Leucine, Isoleucine, Phenylalanine, Methionine, Valine, Tyrosine, Proline, and Alanine) are generally less soluble in aqueous solutions.[2]
Q2: My this compound is not dissolving in water, although some datasheets suggest it is water-soluble. Why is this happening?
A2: While some sources may indicate water solubility, this can be highly dependent on the specific synthesis and purification process of the peptide lot.[3] Peptides with hydrophobic regions can be difficult to dissolve in purely aqueous solutions. Factors such as peptide concentration, pH, and ionic strength of the solution play a crucial role.[4] Forcing the peptide into a buffer directly, such as PBS, can also hinder solubility due to salt content.[5]
Q3: What is the recommended first step if I encounter solubility issues?
A3: Always start by attempting to dissolve a small test amount of the peptide before using the entire batch.[2] This allows you to optimize the solubilization conditions without risking your entire supply. Allow the lyophilized peptide to equilibrate to room temperature in a desiccator before opening the vial to prevent condensation.[5]
Q4: Can I use organic solvents to dissolve this compound?
A4: Yes, for hydrophobic peptides, using a small amount of an organic solvent is a standard procedure.[6] Solvents such as Dimethyl sulfoxide (B87167) (DMSO), Dimethylformamide (DMF), or acetonitrile (B52724) can be used to first dissolve the peptide.[7] The solution can then be slowly diluted with your aqueous buffer of choice.[6] It is important to consider the compatibility of the organic solvent with your downstream experiments; for most cellular assays, a final DMSO concentration of 0.5% is widely considered safe, though up to 1% may be tolerated by some cell lines.[6]
Q5: How does the pH of the solution affect the solubility of this compound?
A5: The solubility of a peptide is lowest at its isoelectric point (pI), where its net charge is zero. Adjusting the pH away from the pI increases the net charge of the peptide, thereby enhancing its solubility.[8] To determine whether to use an acidic or basic solution, you need to calculate the overall charge of the peptide.[6]
-
For a basic peptide (net positive charge): Use a dilute acidic solution (e.g., 10% acetic acid).[9]
-
For an acidic peptide (net negative charge): Use a dilute basic solution (e.g., 10% ammonium (B1175870) bicarbonate).[9]
Q6: Are there any other techniques I can use to improve solubility?
A6: Yes, several mechanical methods can aid in dissolving the peptide:
-
Sonication: This uses sound energy to agitate the solution and break up peptide aggregates, which can improve dissolution.[9] It is recommended to sonicate in short bursts on ice to prevent heating.[2]
-
Gentle Heating: Warming the solution to around 40°C can increase solubility. However, this should be done with caution to avoid peptide degradation.[4]
-
Vortexing: Gentle vortexing can also help to dissolve the peptide.
Troubleshooting Guide
If you are experiencing poor solubility with this compound, follow these troubleshooting steps:
| Issue | Recommended Action |
| Peptide will not dissolve in water or aqueous buffer. | 1. Calculate the net charge of the peptide. 2. If the peptide is basic, try dissolving it in a small amount of 10% acetic acid, then dilute with your buffer. 3. If the peptide is acidic, try dissolving it in a small amount of 10% ammonium bicarbonate, then dilute. 4. If the peptide is neutral or hydrophobic, proceed to the next step. |
| Peptide is hydrophobic and insoluble in aqueous solutions. | 1. Dissolve the peptide in a minimal amount of 100% DMSO or DMF.[2] 2. Once fully dissolved, slowly add the peptide-organic solvent solution dropwise to your stirring aqueous buffer.[6] 3. If precipitation occurs, you have exceeded the solubility limit at that concentration. |
| The solution remains cloudy or has visible particles after initial attempts. | 1. Try brief sonication of the solution (e.g., three 10-second bursts), keeping the sample on ice in between to prevent overheating.[2] 2. Gentle warming of the solution may also help.[4] 3. After solubilization, it is always recommended to centrifuge the solution to pellet any undissolved particulates before use.[9] |
Quantitative Data Summary
While specific solubility data for this compound is not widely published, the following table summarizes in vivo dissolution protocols for the closely related peptide, galantide, which can serve as a valuable reference.
| Protocol | Solvent Composition | Achieved Solubility | Reference |
| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (1.08 mM) | [10] |
| 2 | 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL (1.08 mM) | [10] |
Experimental Protocols
Protocol 1: Solubilization of Hydrophobic Peptides using an Organic Solvent
-
Allow the lyophilized this compound to reach room temperature in a desiccator.[5]
-
Add a small volume of 100% DMSO to the vial to dissolve the peptide.
-
Ensure the peptide is completely dissolved by gentle vortexing or brief sonication. The solution should be clear.[2]
-
Slowly add this stock solution dropwise to your desired aqueous buffer while stirring.
-
If the peptide precipitates, you may need to either increase the final concentration of the organic solvent (if your experiment allows) or reduce the final peptide concentration.
Protocol 2: Solubilization by pH Adjustment
-
Calculate the overall charge of your specific this compound sequence.
-
Assign a value of +1 to each basic residue (Lys, Arg, His) and the N-terminus.
-
Assign a value of -1 to each acidic residue (Asp, Glu) and the C-terminus.
-
-
If the net charge is positive (basic peptide), attempt to dissolve it in distilled water first. If unsuccessful, add a small amount of 10% acetic acid.[6]
-
If the net charge is negative (acidic peptide), attempt to dissolve it in distilled water first. If unsuccessful, add a small amount of a dilute basic solution like 10% ammonium bicarbonate.[9]
-
Once dissolved, the solution can be diluted with the desired buffer.
Visualizations
Caption: Workflow for solubilizing this compound.
Caption: Simplified Galanin Receptor (GalR1 & GalR2) signaling pathways.[11][12][13]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 3. innopep.com [innopep.com]
- 4. Peptide Dissolving Guidelines - Creative Peptides [creative-peptides.com]
- 5. biosynth.com [biosynth.com]
- 6. lifetein.com [lifetein.com]
- 7. pacificimmunology.com [pacificimmunology.com]
- 8. The Solubility Challenge in Peptide Therapeutics | Blog | Biosynth [biosynth.com]
- 9. jpt.com [jpt.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. pnas.org [pnas.org]
- 12. An assembly of galanin–galanin receptor signaling network - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Differential intracellular signaling of the GalR1 and GalR2 galanin receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
storage and handling recommendations for Galanin (1-13)-spantide I
This technical support guide provides researchers, scientists, and drug development professionals with essential information for the storage and handling of Galanin (1-13)-spantide I.
Frequently Asked Questions (FAQs)
Q1: How should I store the lyophilized this compound powder upon receipt?
For long-term storage, the lyophilized powder should be stored at -20°C. Some suppliers recommend a storage temperature range of -30°C to -10°C. Ensure the vial is tightly sealed to prevent moisture absorption. The product is typically shipped on cold packs to maintain its stability during transit.
Q2: What is the recommended solvent for reconstituting this compound?
For most biological applications, it is recommended to reconstitute this compound in a sterile, aqueous solution. High-purity sterile water is a common choice. For cell-based assays, the use of sterile phosphate-buffered saline (PBS) at a physiological pH is also acceptable. If you encounter solubility issues in aqueous solutions, you may consider initially dissolving the peptide in a small amount of a polar organic solvent like dimethyl sulfoxide (B87167) (DMSO) and then diluting it with your aqueous experimental buffer. However, it is crucial to ensure the final concentration of the organic solvent is compatible with your experimental system and does not affect cell viability or assay performance.
Q3: What is the recommended procedure for reconstituting the peptide?
To ensure the integrity of the peptide, follow these steps for reconstitution:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature for 25 to 45 minutes before opening. This prevents condensation from forming inside the vial.
-
Briefly centrifuge or vortex the vial to ensure all the lyophilized powder is at the bottom.
-
Carefully open the vial and add the desired volume of the appropriate sterile solvent.
-
Gently swirl or invert the vial to dissolve the peptide. Avoid vigorous shaking or sonication, as this can cause aggregation or degradation of the peptide.
Q4: How should I store the reconstituted this compound solution?
The storage of the reconstituted solution depends on the intended duration of use:
-
Short-term storage (up to one week): Store the solution at 2-8°C.
-
Long-term storage (weeks to months): For long-term storage, it is highly recommended to aliquot the reconstituted solution into smaller, single-use volumes and freeze them at -20°C or -80°C. This will minimize waste and prevent degradation from repeated freeze-thaw cycles.
It is important to note that the stability of peptides in solution can vary. For critical experiments, it is advisable to use freshly prepared solutions or to perform a stability test on your stored aliquots.
Q5: What should I do if the reconstituted peptide solution appears cloudy?
A cloudy solution may indicate poor solubility or aggregation of the peptide. If this occurs, you can try gentle warming or brief, low-power sonication to aid dissolution. However, if the solution remains cloudy, it may not be suitable for use in experiments where aggregation could interfere with the results. In such cases, consider trying a different solvent or a lower concentration.
Q6: Are there any known stability issues with this compound?
Peptides containing amino acids such as tryptophan (Trp), as found in this compound, can be susceptible to oxidation. To minimize this, use oxygen-free solvents for reconstitution if possible, and store solutions tightly sealed and protected from light. As with most peptides, repeated freeze-thaw cycles should be avoided to prevent degradation.
Quantitative Data Summary
| Parameter | Recommendation |
| Lyophilized Powder Storage | |
| Long-Term Temperature | -20°C (or -30°C to -10°C) |
| Reconstituted Solution | |
| Recommended Solvents | Sterile Water, Sterile PBS, or DMSO for initial solubilization |
| Short-Term Storage | 2-8°C (up to 1 week) |
| Long-Term Storage | Aliquot and store at -20°C or -80°C |
| Handling Precautions | |
| Reconstitution | Allow vial to reach room temperature before opening. Mix gently. |
| Freeze-Thaw Cycles | Avoid repeated cycles. |
Experimental Protocols
General Protocol for an In Vitro Galanin Receptor Antagonist Assay
This protocol provides a general workflow for testing the antagonist activity of this compound in a cell-based assay measuring a downstream signaling event (e.g., calcium mobilization or cAMP inhibition).
-
Cell Culture: Culture a cell line known to express the galanin receptor of interest (e.g., GALR1, GALR2, or GALR3) under standard conditions.
-
Reagent Preparation:
-
Prepare a stock solution of this compound (e.g., 1 mM in sterile water or DMSO). Store as aliquots at -20°C or -80°C.
-
Prepare a stock solution of a known galanin receptor agonist (e.g., Galanin (1-29)).
-
Prepare the necessary assay buffers and reagents for measuring the signaling response.
-
-
Antagonist Pre-incubation:
-
Plate the cells in a suitable microplate for the assay.
-
Dilute the this compound stock solution to various concentrations in the assay buffer.
-
Add the diluted antagonist to the cells and pre-incubate for a predetermined time (e.g., 15-30 minutes) at 37°C. Include a vehicle control (buffer without the antagonist).
-
-
Agonist Stimulation:
-
Prepare the galanin agonist at a concentration that elicits a submaximal response (e.g., EC80).
-
Add the agonist to the wells containing the pre-incubated antagonist and the control wells.
-
-
Signal Detection:
-
Measure the downstream signaling response (e.g., fluorescence for calcium mobilization or luminescence for cAMP levels) according to the assay kit manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the agonist response by this compound at each concentration.
-
Plot the concentration-response curve and determine the IC50 value of the antagonist.
-
Visualizations
Caption: Workflow for proper storage and handling of this compound.
Validation & Comparative
A Comparative Guide to Galanin Receptor Antagonists: Galanin (1-13)-spantide I vs. Galantide (M15)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely studied chimeric peptide antagonists of galanin receptors: Galanin (1-13)-spantide I (also known as C7) and Galantide (M15). Both compounds have been instrumental in elucidating the physiological roles of galanin, a neuropeptide implicated in a diverse range of biological processes including feeding, nociception, and cognition. This document synthesizes experimental data on their binding affinities, functional efficacies, and in vivo effects, supported by detailed experimental protocols and visualizations of relevant signaling pathways.
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data for this compound and Galantide (M15), providing a clear comparison of their biochemical and pharmacological properties.
Table 1: Comparative Binding Affinities
| Ligand | Receptor/Tissue | Radioligand | Kd (nM) | IC50 (nM) | Reference |
| This compound (C7) | Rat Hypothalamic Membranes | 125I-[Tyr26]-porcine galanin | - | 0.2 | [1] |
| Rat Spinal Cord | 125I-Galanin | 1.16 | - | ||
| Galantide (M15) | Rat Ventral Hippocampus, Midbrain, Spinal Cord | 125I-Galanin | - | ~0.1 |
Table 2: Functional Antagonism and In Vivo Efficacy
| Ligand | Model System | Effect of Galanin | Antagonistic Effect of Ligand | Observations | Reference |
| This compound (C7) | Satiated Rats (Intraventricular Injection) | Increased consumption of palatable food | Significantly inhibited galanin-induced feeding | Effective at doses equimolar to or less than galanin.[1] | [1] |
| Decerebrate, Spinalized Rats (Intrathecal) | Facilitation of nociceptive flexor reflex | Dose-dependently blocked galanin-induced facilitation | Potent antagonist in the spinal cord. Neurotoxic at high doses.[2] | [2] | |
| Galantide (M15) | Rat Hippocampus (in vivo) | Inhibition of acetylcholine (B1216132) release | Blocked galanin-induced inhibition | Reversible, high-affinity antagonist. | |
| Rat Locus Coeruleus (slices) | Hyperpolarization of neurons | Blocked galanin-induced hyperpolarization | |||
| Rat Spinal Flexor Reflex | Facilitation of reflex | Blocked galanin-induced facilitation | |||
| Rat Stomach | Inhibition of pentagastrin-stimulated acid secretion | Acted as an agonist, mimicking galanin's effect | Did not antagonize galanin's effect in this system.[3] | [3] | |
| Porcine Anterior Pituitary Cells | - | Ineffective in blocking galanin-induced LH secretion | C7 acted as an agonist in this system.[4] | [4] |
Experimental Protocols
Radioligand Binding Assay
This protocol is a generalized procedure for determining the binding affinity of ligands to galanin receptors in brain tissue membranes.
Objective: To determine the dissociation constant (Kd) and the maximal binding capacity (Bmax) of a radioligand, and the inhibitory constant (Ki) of unlabeled ligands for galanin receptors.
Materials:
-
Rat brain tissue (e.g., hypothalamus, hippocampus)
-
Radioligand: 125I-Galanin
-
Unlabeled ligands: Galanin, this compound, Galantide (M15)
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA, and a protease inhibitor cocktail.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters (e.g., Whatman GF/B)
-
Scintillation counter and scintillation fluid.
Procedure:
-
Membrane Preparation: Homogenize brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Centrifuge the resulting supernatant at high speed to pellet the membranes. Wash the membrane pellet by resuspension in fresh binding buffer and repeat the high-speed centrifugation. Resuspend the final pellet in binding buffer to a protein concentration of 100-200 µg/mL.
-
Saturation Binding: To determine Kd and Bmax, incubate a fixed amount of membrane protein with increasing concentrations of 125I-Galanin. For each concentration, prepare tubes for total binding and non-specific binding (in the presence of a high concentration of unlabeled galanin, e.g., 1 µM).
-
Competition Binding: To determine the IC50 and Ki of the test compounds, incubate a fixed amount of membrane protein and a fixed concentration of 125I-Galanin (typically at or below its Kd) with increasing concentrations of the unlabeled competitor (this compound or Galantide (M15)).
-
Incubation: Incubate all tubes at room temperature for 60-90 minutes to reach equilibrium.
-
Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. Wash the filters quickly with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. For saturation binding, plot specific binding against the concentration of the radioligand and fit the data to a one-site binding model to determine Kd and Bmax. For competition binding, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Antagonism Assay (cAMP Measurement)
This protocol describes a method to assess the functional antagonism of galanin receptors coupled to Gi/o proteins by measuring the inhibition of forskolin-stimulated cAMP accumulation.
Objective: To determine the potency of antagonists in blocking the galanin-mediated inhibition of adenylyl cyclase.
Materials:
-
Cell line expressing a galanin receptor subtype (e.g., CHO or HEK293 cells transfected with GalR1 or GalR3).
-
Galanin
-
This compound and Galantide (M15)
-
cAMP assay kit (e.g., LANCE Ultra cAMP Detection Kit or similar FRET-based assay).
-
Cell culture medium and reagents.
Procedure:
-
Cell Culture and Plating: Culture the cells to ~80-90% confluency and then seed them into 96-well plates at an appropriate density. Allow the cells to attach overnight.
-
Antagonist Pre-incubation: Wash the cells with assay buffer. Pre-incubate the cells with various concentrations of the antagonist (this compound or Galantide (M15)) for 15-30 minutes at 37°C.
-
Agonist Stimulation: Add a fixed concentration of galanin (typically its EC80 for cAMP inhibition) and a fixed concentration of forskolin (to stimulate cAMP production) to the wells and incubate for a further 15-30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP levels against the log concentration of the antagonist. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of the antagonist required to inhibit 50% of the galanin-mediated effect.
Mandatory Visualization: Signaling Pathways and Experimental Workflow
References
- 1. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. New high affinity peptide antagonists to the spinal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antisecretory effects of galanin and its putative antagonists M15, M35 and C7 in the rat stomach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
A Comparative Guide to Galanin Antagonists: Galanin (1-13)-spantide I vs. M40
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two widely used peptidergic galanin antagonists: Galanin (1-13)-spantide I (also known as C7) and M40. The information presented is collated from various experimental studies to offer an objective overview of their performance, supported by quantitative data and methodological insights.
Introduction to Galanin and its Antagonists
Galanin is a neuropeptide with a broad distribution in the central and peripheral nervous systems, implicated in a variety of physiological processes including feeding, cognition, and pain modulation.[1] It exerts its effects through three G protein-coupled receptors: GALR1, GALR2, and GALR3.[1] The development of selective antagonists is crucial for elucidating the specific roles of galanin in these processes and for their potential therapeutic applications.
This compound and M40 are chimeric peptide antagonists, both incorporating the N-terminal (1-13) fragment of galanin, which is essential for receptor binding.[2][3]
-
This compound (C7): This antagonist is a chimera of galanin (1-13) and spantide, a substance P antagonist.[2]
-
M40: This antagonist consists of galanin (1-13) followed by a Pro-Pro-(Ala-Leu)2-Ala amide sequence.[4]
Quantitative Data Comparison
The following tables summarize the binding affinities and inhibitory concentrations of this compound and M40 from various studies. These values provide a quantitative measure of their potency at galanin receptors.
Table 1: Binding Affinity (Ki/Kd) of Galanin Antagonists
| Antagonist | Receptor Subtype | Ki/Kd (nM) | Tissue/Cell Line | Reference |
| This compound (C7) | Spinal Galanin Receptor | 1.16 (Kd) | Rat Spinal Cord | [2][3] |
| M40 | GALR1 | 1.82 (Ki) | Rat Brain | [5] |
| M40 | GALR2 | 5.1 (Ki) | Rat Brain | [5] |
Table 2: Inhibitory Concentration (IC50) of Galanin Antagonists
| Antagonist | Assay Conditions | IC50 (nM) | Tissue/Cell Line | Reference |
| This compound (C7) | Displacement of 125I-[Tyr26]-porcine galanin | 0.2 | Rat Hypothalamic Membranes | [4] |
| M40 | Displacement of 125I-[Tyr26]-porcine galanin | 15 | Rat Hypothalamic Membranes | [4] |
| M40 | Displacement of 125I-galanin | 3 - 15 | Rat Brain in vitro | [5] |
| M40 | Displacement of 125I-galanin | 6 | Rat Hippocampus | [3] |
| M40 | Displacement of 125I-galanin | 12 | Rat Spinal Cord | [3] |
| M40 | Displacement of 125I-galanin | 3 | Rat Insulinoma Cells | [3] |
In Vivo Performance Comparison
Both antagonists have been demonstrated to be effective in blocking galanin-induced physiological responses in vivo, most notably in the context of feeding behavior.
Table 3: In Vivo Efficacy in Feeding Studies
| Antagonist | Animal Model | Route of Administration | Effect | Reference |
| This compound (C7) | Satiated Rats | Intraventricular Microinjection | Significantly inhibited galanin-induced food intake | [4] |
| M40 | Satiated Rats | Intraventricular Microinjection | Significantly inhibited galanin-induced food intake | [4] |
| This compound (C7) | Satiated Rats | Microinjection into Hypothalamus and Amygdala | Antagonized galanin-induced feeding | [6] |
| M40 | Satiated Rats | Microinjection into Hypothalamus and Amygdala | Antagonized galanin-induced feeding | [6] |
Experimental Protocols
Radioligand Binding Assay (Competitive)
This protocol is a generalized procedure based on the methodologies cited in the referenced studies for determining the IC50 values of the antagonists.
Objective: To determine the concentration of an unlabeled antagonist that inhibits 50% of the binding of a radiolabeled galanin analog to its receptors in a specific tissue preparation.
Materials:
-
Tissue homogenate (e.g., rat hypothalamic membranes)
-
Radiolabeled ligand (e.g., 125I-[Tyr26]-porcine galanin)
-
Unlabeled antagonists (this compound, M40) at various concentrations
-
Assay buffer
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Membrane Preparation: Homogenize the desired tissue (e.g., rat hypothalamus) in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a series of tubes, incubate the membrane preparation with a fixed concentration of the radiolabeled galanin and varying concentrations of the unlabeled antagonist. Include control tubes with only the radioligand (total binding) and tubes with an excess of unlabeled galanin to determine non-specific binding.
-
Filtration: After incubation to reach equilibrium, rapidly filter the contents of each tube through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the logarithm of the antagonist concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Feeding Behavior Study
This protocol outlines a general procedure for assessing the effect of galanin antagonists on feeding behavior in rats, based on the cited literature.
Objective: To determine if the administration of a galanin antagonist can block the orexigenic (appetite-stimulating) effect of galanin.
Materials:
-
Adult male rats, cannulated for intraventricular or site-specific microinjection
-
Galanin
-
Galanin antagonists (this compound, M40)
-
Vehicle (e.g., sterile saline)
-
Microinjection pump and syringes
-
Food (e.g., palatable wet cookie mash)
-
Balances for weighing food intake
Procedure:
-
Animal Preparation: House rats individually and allow them to acclimate to the testing environment. Ensure they are satiated before the experiment.
-
Drug Preparation: Dissolve galanin and the antagonists in the vehicle to the desired concentrations.
-
Microinjection: Gently restrain the rat and perform the microinjection of either vehicle, galanin alone, antagonist alone, or a co-injection of galanin and the antagonist into the target brain region (e.g., lateral ventricle, paraventricular nucleus of the hypothalamus, or central nucleus of the amygdala).
-
Feeding Measurement: Immediately after the injection, present a pre-weighed amount of food to the rat. Measure the amount of food consumed at specific time intervals (e.g., 1, 2, and 4 hours post-injection).
-
Data Analysis: Compare the food intake between the different treatment groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests) to determine if the antagonists significantly reduce the galanin-induced increase in food consumption.
Signaling Pathways and Experimental Workflows
Galanin Receptor Signaling
Galanin receptors (GALR1, GALR2, and GALR3) are G protein-coupled receptors that activate distinct intracellular signaling cascades. The following diagram illustrates the primary signaling pathways associated with galanin receptor activation.
References
- 1. This compound CAS#: 143868-20-6 [m.chemicalbook.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rndsystems.com [rndsystems.com]
- 6. Galanin antagonists block galanin-induced feeding in the hypothalamus and amygdala of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antagonist Activity of Galanin (1-13)-spantide I: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Galanin (1-13)-spantide I, a chimeric peptide antagonist of galanin receptors, with other notable galanin antagonists. The information presented herein is supported by experimental data to objectively evaluate its performance and aid in its application for research and drug development.
Introduction to this compound
This compound, also known as C7, is a synthetic chimeric peptide that functions as a galanin receptor antagonist. It is composed of the N-terminal fragment of galanin (amino acids 1-13) linked to spantide, a known substance P receptor antagonist.[1] This strategic combination confers high affinity for galanin receptors, enabling the blockade of galanin-mediated physiological effects.[1] Understanding its antagonist profile is crucial for its use in studying the roles of the galaninergic system in various physiological processes, including feeding behavior, pain modulation, and neuronal excitability.
Comparative Analysis of Antagonist Binding Affinity
The binding affinity of a receptor antagonist is a key determinant of its potency. The following table summarizes the binding affinities of this compound and other common galanin antagonists to galanin receptors. It is important to note that much of the early research on these compounds did not differentiate between the three galanin receptor subtypes (GALR1, GALR2, and GALR3).
| Antagonist | Receptor Subtype(s) | Binding Affinity (Ki/IC50/Kd) | Species/Tissue | Reference |
| This compound (C7) | Spinal Galanin Receptor | Kd = 1.16 nM | Rat | [1] |
| Rat Hypothalamic Membranes | IC50 = 0.2 nM | Rat | [2] | |
| M15 (Galantide) | Ventral Hippocampus, Midbrain, Spinal Cord | IC50 ≈ 0.1 nM | Rat | [3] |
| M35 | Human GALR1 | Ki = 0.11 nM | Human | [4][5] |
| Human GALR2 | Ki = 2.0 nM | Human | [4][5] | |
| Galanin Receptor | Kd = 0.1 nM | Not Specified | [4][5][6] | |
| M40 | Human GALR1 | Ki = 1.82 nM | Human | [7] |
| Human GALR2 | Ki = 5.1 nM | Human | [7] | |
| Rat Brain | IC50 = 3 - 15 nM | Rat | [7] |
Functional Antagonism
Beyond binding, the functional consequence of receptor interaction is paramount. This compound has been demonstrated to effectively block galanin-induced physiological responses in vivo.
In Vivo Studies:
-
Feeding Behavior: this compound (C7) significantly inhibits galanin-induced food intake in satiated rats at doses equimolar to or less than the active doses of galanin.[2][8] This effect is not observed in fasted rats, suggesting specificity for galanin-mediated feeding.[2]
-
Nociceptive Flexor Reflex: In the spinal flexor reflex model, this compound (C7) acts as a potent antagonist, blocking the facilitatory effects of galanin.[9]
It is worth noting that some chimeric galanin antagonists, such as M35 and M40, have exhibited partial agonist activity in certain in vitro systems, a phenomenon that has not been extensively reported for this compound.[8][10]
Galanin Receptor Signaling Pathways
Galanin exerts its effects through three G protein-coupled receptor subtypes (GALR1, GALR2, and GALR3) which couple to different intracellular signaling cascades.[11] An effective antagonist like this compound will block these downstream effects.
-
GALR1 and GALR3: These receptors primarily couple to Gi/o proteins.[11] Activation of this pathway leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[11]
-
GALR2: This receptor predominantly couples to Gq/11 proteins.[11] Activation of GALR2 stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), which in turn mobilize intracellular calcium (Ca2+) and activate protein kinase C (PKC), respectively.
Below is a diagram illustrating the signaling pathways of the galanin receptors.
Caption: Galanin receptor signaling pathways and the inhibitory action of this compound.
Experimental Protocols for Antagonist Validation
Validating the antagonist activity of this compound requires a series of well-defined in vitro assays. The following are detailed methodologies for key experiments.
Experimental Workflow
The general workflow for validating a galanin receptor antagonist is depicted below.
Caption: Workflow for validating the antagonist activity of a galanin receptor ligand.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound to galanin receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human or rat GALR1, GALR2, or GALR3.
-
Radioligand: [125I]-Galanin.
-
This compound and other unlabeled competitor ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Protocol:
-
Reaction Setup: In a 96-well plate, combine cell membranes, [125I]-Galanin (at a concentration near its Kd), and varying concentrations of this compound or other unlabeled ligands.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay (for GALR1 and GALR3)
Objective: To assess the ability of this compound to block galanin-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing GALR1 or GALR3.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Galanin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Protocol:
-
Cell Plating: Seed the cells in a 96-well plate and grow to confluency.
-
Pre-incubation with Antagonist: Pre-incubate the cells with varying concentrations of this compound for a short period (e.g., 15-30 minutes).
-
Stimulation: Add a fixed concentration of galanin (typically the EC80 concentration) in the presence of forskolin to all wells except the negative control.
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the antagonist concentration to determine the IC50 of this compound in blocking the galanin-induced decrease in cAMP.
Calcium Mobilization Assay (for GALR2)
Objective: To evaluate the ability of this compound to inhibit galanin-induced increases in intracellular calcium.
Materials:
-
Cells stably expressing GALR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Galanin.
-
This compound.
-
A fluorescence plate reader with liquid handling capabilities (e.g., FLIPR or FlexStation).
Protocol:
-
Cell Plating: Seed the cells in a 96-well, black-walled, clear-bottom plate.
-
Dye Loading: Load the cells with the calcium-sensitive dye according to the manufacturer's protocol.
-
Antagonist Addition: Add varying concentrations of this compound to the wells.
-
Baseline Reading: Measure the baseline fluorescence for a short period.
-
Agonist Injection and Reading: Inject a fixed concentration of galanin (typically the EC80 concentration) and immediately measure the change in fluorescence over time.
-
Data Analysis: Determine the peak fluorescence response for each concentration of the antagonist. Plot the response against the antagonist concentration to calculate the IC50 for the inhibition of the calcium signal.
Conclusion
This compound is a potent and specific antagonist of galanin receptors, as demonstrated by its high binding affinity and its ability to block galanin-mediated physiological effects in vivo. Its chimeric peptide nature provides a valuable tool for investigating the complex roles of the galaninergic system. The experimental protocols outlined in this guide provide a robust framework for the continued validation and characterization of this compound and other novel galanin receptor modulators. The comprehensive data presented here supports its use as a reliable antagonist in a variety of research applications.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. M-15: high-affinity chimeric peptide that blocks the neuronal actions of galanin in the hippocampus, locus coeruleus, and spinal cord - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. abmole.com [abmole.com]
- 7. rndsystems.com [rndsystems.com]
- 8. pnas.org [pnas.org]
- 9. New high affinity peptide antagonists to the spinal galanin receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Alternatives for Galanin Receptor Blockade Beyond Galanin (1-13)-spantide I
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of prominent alternatives to the classical galanin receptor antagonist, Galanin (1-13)-spantide I. The focus is on presenting objective performance data, detailed experimental methodologies, and clear visual representations of the underlying biological pathways to aid in the selection of the most appropriate tool for specific research needs.
Introduction to Galanin Receptor Antagonists
Galanin is a neuropeptide that exerts its biological effects through three G protein-coupled receptor subtypes: GAL1, GAL2, and GAL3.[1] These receptors are implicated in a wide array of physiological and pathological processes, including pain perception, mood regulation, epilepsy, and feeding behavior.[1][2] Consequently, the development of selective antagonists for these receptors is of significant interest for both basic research and therapeutic applications. This compound has been a foundational tool in this field; however, a range of alternative peptide and non-peptide antagonists with varying selectivity and potency profiles are now available.
Comparative Performance of Galanin Receptor Antagonists
The following tables summarize the binding affinities (Ki values) of several key alternatives to this compound for the human galanin receptor subtypes. Lower Ki values indicate higher binding affinity.
Peptide Antagonists
| Compound | Target Receptor(s) | GAL1 Ki (nM) | GAL2 Ki (nM) | GAL3 Ki (nM) | Key Characteristics |
| M35 | Non-selective | 0.11[3][4] | 2.0[3][4] | - | High-affinity, non-selective peptide antagonist. Can exhibit partial agonist activity at higher concentrations.[4][5] |
| M40 | Non-selective | 1.82[6] | 5.1[6] | - | Potent, non-selective peptide antagonist.[6] May also show weak partial agonist activity at GAL2 receptors.[6] |
| M871 | GAL2 selective | 420[7][8] | 13.1[7][8] | - | Selective peptide antagonist for the GAL2 receptor, with over 30-fold higher affinity for GAL2 over GAL1.[9] |
Non-Peptide Antagonists
| Compound | Target Receptor(s) | GAL1 Ki (nM) | GAL2 Ki (nM) | GAL3 Ki (nM) | Key Characteristics |
| SNAP-37889 | GAL3 selective | >10,000[10][11] | >10,000[10][11] | 17.44[10][11] | High-affinity, selective, and competitive non-peptide antagonist for the GAL3 receptor.[10] |
| SNAP-398299 | GAL3 selective | >1,000[11] | >1,000[11] | 5.33[11] | A highly water-soluble analog of SNAP-37889 with potent and selective GAL3 antagonist activity.[11] |
Experimental Protocols
Detailed methodologies are crucial for the replication and interpretation of experimental data. Below are outlines of key assays used to characterize galanin receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a compound for a specific receptor.
Objective: To determine the Ki value of a test compound for GAL1, GAL2, or GAL3 receptors.
Materials:
-
Cell membranes from cell lines stably expressing the human galanin receptor subtype of interest (e.g., HEK293, CHO cells).
-
Radioligand, typically [125I]-porcine or human galanin.
-
Test compounds (e.g., M35, M40, M871, SNAP-37889, SNAP-398299).
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, 0.1% BSA).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound in the binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the competition binding curves.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Functional Assay
This assay is used to determine the functional activity of a compound, i.e., whether it acts as an agonist or an antagonist, by measuring its effect on intracellular cyclic AMP (cAMP) levels.
Objective: To assess the antagonist properties of a test compound on GAL1 or GAL3 receptors by measuring its ability to block galanin-induced inhibition of cAMP production.
Materials:
-
A cell line stably co-expressing the galanin receptor of interest (GAL1 or GAL3) and a cAMP biosensor system (e.g., HEK293 cells with a cyclic nucleotide-gated channel).[12]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Galanin.
-
Test compounds.
-
Assay buffer.
-
A fluorescent imaging plate reader (FLIPR) or a luminescence-based cAMP detection kit.
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-incubate the cells with varying concentrations of the test compound.
-
Stimulate the cells with a fixed concentration of forskolin (to induce cAMP production) in the presence of a fixed concentration of galanin.
-
Measure the resulting change in the cAMP-sensitive reporter signal (e.g., fluorescence or luminescence).
-
An antagonist will reverse the galanin-induced inhibition of the forskolin-stimulated cAMP production in a dose-dependent manner.
-
Calculate the IC50 or Kb value for the antagonist from the dose-response curves.[11]
Signaling Pathways and Experimental Workflow
Galanin Receptor Signaling Pathways
Galanin receptors couple to different G proteins to initiate intracellular signaling cascades.
References
- 1. Structural insights into galanin receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The galanin antagonist M35 has intrinsic agonistic activity in the dorsal root ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M40 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 7. rndsystems.com [rndsystems.com]
- 8. M871 | Galanin Receptors | Tocris Bioscience [tocris.com]
- 9. M871 – a novel peptide antagonist selectively recognizing the galanin receptor type 2 [su.diva-portal.org]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a High-Throughput Screening–Compatible Cell-Based Functional Assay to Identify Small Molecule Probes of the Galanin 3 Receptor (GalR3) - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Receptor Selectivity of Galanin (1-13)-spantide I: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a ligand is paramount for accurate experimental design and interpretation. This guide provides a comparative analysis of the binding profile of Galanin (1-13)-spantide I, a chimeric peptide with therapeutic potential, against its primary target and other relevant receptors.
This compound, also known as C7, is a synthetic chimeric peptide constructed from the N-terminal fragment of galanin (amino acids 1-13) and spantide, a known substance P receptor antagonist.[1] This design strategy aimed to create a high-affinity galanin receptor antagonist. This guide synthesizes available data to illuminate its binding characteristics.
Quantitative Binding Affinity
Experimental data reveals a high affinity of this compound for the galanin receptor. However, comprehensive quantitative data on its cross-reactivity with other receptors, particularly the tachykinin receptors targeted by its spantide component, is not extensively available in the public domain.
| Ligand | Receptor | Affinity (Kd) | Affinity (IC50) | Tissue/Cell Type | Reference |
| This compound | Galanin Receptor | 1.16 nM | - | Spinal Cord | [1] |
| This compound | Galanin Receptor | - | 0.2 nM | Rat Hypothalamic Membranes |
Kd (Dissociation Constant): A measure of the binding affinity of a ligand for its receptor. A lower Kd value indicates a higher affinity. IC50 (Half-maximal inhibitory concentration): A measure of the concentration of a substance required to inhibit a biological process by half.
Experimental Protocols
Detailed experimental protocols for the specific assessment of this compound cross-reactivity are not extensively published. However, a general methodology for a competitive radioligand binding assay, a standard technique to determine the binding affinity of a ligand to a receptor, is provided below.
General Radioligand Binding Assay Protocol (Hypothetical for Tachykinin Receptor Cross-Reactivity)
This protocol outlines the general steps that would be taken to assess the binding of this compound to tachykinin receptors (NK1, NK2, NK3).
1. Membrane Preparation:
-
Tissues or cells expressing the tachykinin receptor of interest (e.g., CHO cells transfected with the human NK1 receptor) are homogenized in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at a low speed to remove nuclei and cellular debris.
-
The resulting supernatant is then centrifuged at a high speed to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
2. Competitive Binding Assay:
-
A constant concentration of a radiolabeled ligand known to bind with high affinity to the target tachykinin receptor (e.g., [³H]-Substance P for the NK1 receptor) is incubated with the prepared cell membranes.
-
Increasing concentrations of the unlabeled competitor, this compound, are added to the incubation mixture.
-
The incubation is carried out at a specific temperature (e.g., room temperature) for a set period to reach equilibrium.
-
Non-specific binding is determined in the presence of a high concentration of a known non-radioactive ligand for the target receptor.
3. Separation and Detection:
-
The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes bound with the radioligand.
-
The filters are washed with cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a scintillation counter.
4. Data Analysis:
-
The data is analyzed using non-linear regression to determine the IC50 value of this compound.
-
The Ki (inhibition constant) can then be calculated from the IC50 value using the Cheng-Prusoff equation.
Visualizing the Concepts
To better understand the principles discussed, the following diagrams illustrate the structure of this compound and the workflow of a competitive binding assay.
Caption: Structure of the chimeric peptide this compound.
Caption: Workflow of a competitive radioligand binding assay.
References
A Comparative Guide to the Specificity of Galanin (1-13)-spantide I for Galanin Receptor Subtypes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Galanin (1-13)-spantide I, a chimeric peptide also known as C7, and its interaction with the three galanin receptor subtypes: GalR1, GalR2, and GalR3. The information presented herein is intended to assist researchers in the selection and application of this tool compound for studies on the galaninergic system.
Introduction to Galanin and its Receptors
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that modulates a variety of physiological processes, including nociception, inflammation, feeding behavior, and cognition. Its effects are mediated through three G protein-coupled receptors (GPCRs): GalR1, GalR2, and GalR3. These receptor subtypes exhibit distinct tissue distribution and couple to different intracellular signaling pathways, making the development of subtype-selective ligands crucial for elucidating the specific roles of each receptor and for therapeutic targeting.
-
GalR1 and GalR3 are primarily coupled to Gi/o proteins, and their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.
-
GalR2 , in contrast, predominantly couples to Gq/11 proteins, activating phospholipase C, which leads to an increase in intracellular calcium concentrations.
This compound is a synthetic chimeric peptide consisting of the N-terminal 1-13 amino acid fragment of galanin linked to spantide, a substance P antagonist. It has been widely characterized as a galanin receptor antagonist in various in vivo models. However, its precise selectivity profile and functional activity at the individual human galanin receptor subtypes in vitro require careful consideration.
Quantitative Comparison of Ligand Binding Affinities
The following table summarizes the binding affinities (Ki or IC50) of this compound and other key galanin receptor ligands for the three human galanin receptor subtypes. This data is essential for interpreting experimental results and for selecting the most appropriate tool compounds for specific research questions.
| Ligand | GalR1 Affinity (Ki/IC50, nM) | GalR2 Affinity (Ki/IC50, nM) | GalR3 Affinity (Ki/IC50, nM) | Reference |
| Galanin (human) | ~1 | ~1 | ~1 | [1] |
| This compound (C7) | Data not available | Data not available | Data not available | |
| Galanin Receptor Ligand M35 | 0.11 | 2.0 | Data not available | [2] |
| M871 | 420 | 13.1 | >10,000 | [2] |
Functional Activity Profile
A critical aspect of ligand characterization is its functional activity – whether it acts as an agonist (activates the receptor) or an antagonist (blocks the receptor). Interestingly, several chimeric galanin peptides, including this compound (C7), have been reported to exhibit agonist activity at recombinant human galanin receptors in vitro, despite behaving as antagonists in in vivo studies.[1] This highlights the importance of carefully selecting assays and interpreting data within the context of the experimental system used.
| Ligand | GalR1 Functional Activity | GalR2 Functional Activity | GalR3 Functional Activity | Reference |
| Galanin (human) | Agonist | Agonist | Agonist | [1] |
| This compound (C7) | Reported as an agonist in vitro | Reported as an agonist in vitro | Reported as an agonist in vitro | [1] |
Further research is required to definitively quantify the agonist potency (EC50) or antagonist potency (pA2) of this compound at each of the human galanin receptor subtypes.
Experimental Protocols
To aid researchers in their experimental design, detailed methodologies for key assays used to characterize galanin receptor ligands are provided below.
Radioligand Binding Assay
This assay is used to determine the binding affinity of a ligand for a receptor.
Objective: To determine the inhibitory constant (Ki) of this compound for GalR1, GalR2, and GalR3.
Materials:
-
Cell membranes prepared from HEK293 cells stably expressing human GalR1, GalR2, or GalR3.
-
Radioligand: [125I]-Galanin.
-
This compound and other competing ligands.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters (e.g., Whatman GF/C).
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Incubate cell membranes with a fixed concentration of [125I]-Galanin and varying concentrations of the unlabeled competing ligand (e.g., this compound) in binding buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).
-
Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer to separate bound from free radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Calculate the IC50 value (the concentration of competing ligand that inhibits 50% of the specific binding of the radioligand) from the competition curve.
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental workflow for a radioligand binding assay.
Functional Assays
Functional assays are essential to determine whether a ligand activates or blocks a receptor.
Objective: To measure the effect of this compound on adenylyl cyclase activity mediated by GalR1 and GalR3.
Materials:
-
HEK293 cells stably expressing human GalR1 or GalR3.
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
This compound and other test compounds.
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE).
Procedure:
-
Seed cells in a multi-well plate and grow to confluence.
-
Pre-incubate cells with the test compound (e.g., this compound) for a defined period.
-
Stimulate the cells with forskolin to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable cAMP assay kit.
-
To test for agonist activity, apply the compound alone and measure cAMP levels. A decrease in forskolin-stimulated cAMP indicates Gi/o coupling.
-
To test for antagonist activity, pre-incubate with the compound before adding a known agonist (e.g., galanin) and measure the inhibition of the agonist-induced decrease in cAMP.
Objective: To measure the effect of this compound on intracellular calcium levels mediated by GalR2.
Materials:
-
HEK293 cells stably expressing human GalR2.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM).
-
This compound and other test compounds.
-
A fluorescence plate reader capable of kinetic reads.
Procedure:
-
Load cells with a calcium-sensitive dye.
-
Wash the cells to remove excess dye.
-
To test for agonist activity, add the test compound and measure the change in fluorescence over time. An increase in fluorescence indicates an increase in intracellular calcium.
-
To test for antagonist activity, pre-incubate the cells with the test compound before adding a known agonist (e.g., galanin) and measure the inhibition of the agonist-induced calcium response.
Signaling Pathways
The following diagrams illustrate the primary signaling pathways activated by the three galanin receptor subtypes.
Signaling pathway for GalR1 and GalR3 receptors.
Signaling pathway for the GalR2 receptor.
Conclusion
This compound (C7) is a widely used tool to study the physiological roles of galanin, primarily acting as an antagonist in in vivo settings. However, the available in vitro data suggests a more complex pharmacology, with reports of agonist activity at recombinant human galanin receptors. The lack of comprehensive, publicly available data on its binding affinity and functional activity at the individual human GalR1, GalR2, and GalR3 subtypes necessitates careful interpretation of experimental results. Researchers are encouraged to empirically determine the activity of this compound in their specific assay systems. The development and characterization of truly subtype-selective galanin receptor antagonists remain a critical goal for the field to fully dissect the distinct physiological and pathological roles of each galanin receptor subtype.
References
A Comparative Analysis of Chimeric Galanin Peptide Antagonists for Researchers
This guide provides a detailed comparative analysis of commonly studied chimeric galanin peptide antagonists. The information is intended for researchers, scientists, and professionals in drug development to aid in the selection of appropriate pharmacological tools for studying the galanin system. This document summarizes key performance data, outlines detailed experimental protocols for their characterization, and visualizes the underlying signaling pathways.
Introduction to Chimeric Galanin Antagonists
Galanin is a neuropeptide that exerts its effects through three G protein-coupled receptors: GalR1, GalR2, and GalR3.[1] These receptors are implicated in a wide range of physiological and pathological processes, making them attractive therapeutic targets. Chimeric galanin peptide antagonists are synthetic molecules typically composed of the N-terminal fragment of galanin (often galanin(1-13)), which is crucial for receptor binding, linked to a C-terminal fragment from another peptide, such as substance P or bradykinin.[1][2] These antagonists have been instrumental in elucidating the roles of the galanin system. However, their receptor subtype selectivity and functional activity can vary, necessitating a careful comparative analysis.
Quantitative Performance Comparison
The binding affinities of several key chimeric galanin peptide antagonists for galanin receptors are summarized in the table below. It is important to note that the experimental conditions, such as the species, tissue or cell line used, and assay type (Ki vs. IC50), can influence the reported values. Therefore, direct comparison across different studies should be made with caution.
| Antagonist | Composition | Receptor Subtype | Binding Affinity (K_i / IC_50, nM) | Species/System | Reference |
| M15 (Galantide) | Galanin(1-13)-Substance P(5-11) amide | Not specified | 1.0 (IC_50) | Mouse pancreatic islets | [3] |
| M32 | Galanin(1-13)-Neuropeptide Y(25-36) amide | Not specified | 0.07 (K_i) | Rat hippocampal membranes | [4] |
| hGalR1 | < 1.0 (K_i) | Human (Bowes cells) | [4] | ||
| hGalR2 | < 10.0 (K_i) | Human (CHO cells) | [4] | ||
| M35 | Galanin(1-13)-Bradykinin(2-9) amide | hGalR1 | 0.11 (K_i) | Human | [5][6] |
| hGalR2 | 2.0 (K_i) | Human | [5][6] | ||
| M40 | Galanin(1-13)-Pro-Pro-(Ala-Leu)₂-Ala amide | GalR1 | 1.82 (K_i) | Not specified | [7] |
| GalR2 | 5.1 (K_i) | Not specified | [7] | ||
| Not specified | 15 (IC_50) | Rat hypothalamic membranes | [8] | ||
| C7 | Galanin(1-13)-Spantide amide | Not specified | 0.2 (IC_50) | Rat hypothalamic membranes | [8] |
Experimental Protocols
Detailed methodologies for the key experiments cited in the performance comparison are provided below.
Radioligand Binding Assay
This protocol is for determining the binding affinity of chimeric galanin antagonists by measuring their ability to displace a radiolabeled galanin ligand (e.g., ¹²⁵I-galanin) from galanin receptors.
Materials:
-
HEK293 cells stably expressing the human galanin receptor subtype of interest (GalR1, GalR2, or GalR3).
-
Membrane preparation buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Radioligand: ¹²⁵I-galanin.
-
Unlabeled galanin (for non-specific binding determination).
-
Chimeric galanin peptide antagonists.
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture HEK293 cells expressing the target galanin receptor subtype to confluency.
-
Harvest the cells and homogenize them in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and cellular debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well microplate, add the following in a final volume of 250 µL:
-
50 µL of assay buffer (for total binding) or 1 µM unlabeled galanin (for non-specific binding).
-
50 µL of increasing concentrations of the chimeric galanin antagonist.
-
50 µL of ¹²⁵I-galanin (at a concentration close to its K_d).
-
100 µL of the membrane preparation (containing 10-20 µg of protein).
-
-
Incubate the plate at 25°C for 60 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the specific binding as a function of the logarithm of the antagonist concentration.
-
Determine the IC_50 value (the concentration of antagonist that inhibits 50% of the specific binding of the radioligand).
-
Calculate the K_i value using the Cheng-Prusoff equation: K_i = IC_50 / (1 + [L]/K_d), where [L] is the concentration of the radioligand and K_d is its dissociation constant.
-
Functional Assays
This assay measures the ability of an antagonist to block the galanin-induced inhibition of adenylyl cyclase activity, which is mediated by the G_i/o-coupled GalR1 and GalR3 receptors.
Materials:
-
HEK293 cells stably expressing GalR1 or GalR3.
-
Assay medium: DMEM supplemented with 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Galanin.
-
Chimeric galanin peptide antagonists.
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a density of 20,000 cells per well and incubate overnight.
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay medium.
-
Add increasing concentrations of the chimeric antagonist to the wells and incubate for 15 minutes at 37°C.
-
-
Agonist Stimulation:
-
Add a fixed concentration of galanin (typically the EC_80) and a fixed concentration of forskolin (e.g., 1 µM) to all wells.
-
Incubate for 30 minutes at 37°C.
-
-
cAMP Measurement:
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions of the chosen cAMP assay kit.
-
-
Data Analysis:
-
Plot the cAMP concentration as a function of the logarithm of the antagonist concentration.
-
Determine the IC_50 value of the antagonist.
-
The antagonist potency can also be expressed as a pA₂ value, which is the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. This is determined by performing full agonist dose-response curves in the presence of multiple fixed concentrations of the antagonist and applying the Schild equation.
-
This assay measures the ability of an antagonist to block the galanin-induced increase in intracellular calcium, which is mediated by the G_q/11-coupled GalR2 receptor.
Materials:
-
CHO or HEK293 cells stably expressing GalR2.
-
Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Probenecid (to prevent dye leakage).
-
Galanin.
-
Chimeric galanin peptide antagonists.
-
Fluorescence plate reader with automated injection capabilities (e.g., FLIPR).
Procedure:
-
Cell Seeding:
-
Seed the cells in a black, clear-bottom 96-well plate and incubate overnight.
-
-
Dye Loading:
-
Wash the cells with assay buffer.
-
Load the cells with the calcium-sensitive dye (e.g., 2 µM Fluo-4 AM with 2.5 mM probenecid) in assay buffer and incubate for 60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Wash the cells with assay buffer to remove excess dye.
-
Add increasing concentrations of the chimeric antagonist to the wells and incubate for 15 minutes at room temperature.
-
-
Agonist Stimulation and Fluorescence Measurement:
-
Place the plate in the fluorescence plate reader.
-
Record a baseline fluorescence reading.
-
Inject a fixed concentration of galanin (typically the EC_80) into the wells.
-
Continuously measure the fluorescence intensity for 2-3 minutes.
-
-
Data Analysis:
-
Calculate the peak fluorescence response for each well.
-
Plot the peak response as a function of the logarithm of the antagonist concentration.
-
Determine the IC_50 value of the antagonist.
-
Similar to the cAMP assay, a pA₂ value can be determined through Schild analysis.
-
Visualizing Galanin Receptor Signaling and Experimental Workflow
To better understand the mechanisms of action of these antagonists and the experimental procedures used for their characterization, the following diagrams are provided.
Caption: Signaling pathways of galanin receptors and the inhibitory action of chimeric antagonists.
Caption: Experimental workflow for the characterization of chimeric galanin peptide antagonists.
References
- 1. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 2. genscript.com [genscript.com]
- 3. Galantide - Echelon Biosciences [echelon-inc.com]
- 4. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
- 8. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vivo Potency of Galanin Antagonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo performance of various galanin antagonists, supported by experimental data. It is designed to assist researchers in selecting the most appropriate antagonist for their specific preclinical studies.
Introduction to Galanin and its Receptors
Galanin is a neuropeptide widely distributed in the central and peripheral nervous systems that plays a crucial role in regulating a variety of physiological processes, including pain, feeding, mood, and seizure activity. Its effects are mediated through three G-protein coupled receptors: GalR1, GalR2, and GalR3. The distinct signaling pathways and tissue distribution of these receptors make them attractive targets for therapeutic intervention in a range of disorders.
In Vivo Potency Comparison of Galanin Antagonists
The following table summarizes the in vivo potency of several commonly studied galanin antagonists across different animal models. It is important to note that direct comparisons of potency can be challenging due to variations in experimental design, including the animal species, route of administration, and specific behavioral or physiological endpoints measured.
| Antagonist | Target Receptor(s) | Animal Model | Effective Dose Range | Route of Administration | Observed Effects | Reference(s) |
| M35 | Non-selective | Depression (Forced Swim Test) | Not specified | Intracerebroventricular (i.c.v.) | Blocks galanin-induced depression-like behavior and produces an antidepressant-like effect alone. | [1] |
| Neuropathic Pain | Dose-dependent | Intrathecal (i.t.) | Exhibits anti-allodynic effects in allodynic rats. | |||
| Acute Pancreatitis | Not specified | Not specified | Ameliorated the severity of acute pancreatitis. | |||
| M40 | Non-selective | Feeding Behavior | Equimolar to or less than galanin | Intracerebroventricular (i.c.v.) | Significantly inhibits galanin-induced feeding. | [2] |
| Heart Failure | 30 nmol/kg | Intraperitoneal (i.p.) | Improved cardiac function and attenuated remodeling in a rat model of myocardial infarction. | [3] | ||
| Cardiovascular Regulation | 0.1 nmol | Intracisternal | Blocks vasopressor and tachycardic responses to galanin fragment (1-15). | [4] | ||
| C7 | Non-selective | Feeding Behavior | Equimolar to or less than galanin | Intracerebroventricular (i.c.v.) | Significantly inhibits galanin-induced feeding. | [2] |
| SNAP 37889 | GalR3 selective | Depression (Forced Swim Test) | 3-30 mg/kg | Oral (p.o.) / Intraperitoneal (i.p.) | Decreases immobility and increases swimming time, indicative of antidepressant-like effects. | [5][6] |
| Alcohol and Morphine Self-Administration | 30 mg/kg | Intraperitoneal (i.p.) | Reduces ethanol (B145695) and morphine self-administration in mice. | [7] | ||
| M871 | GalR2 selective | Inflammatory Pain | 2 nmol | Intra-nucleus accumbens (intra-NAc) | Blocks galanin-induced analgesic effects. | [8][9] |
| Anxiety-like Behavior | Not specified | Intra-dorsal hippocampus | Affects anxiety-like behavior in the elevated plus maze. | [10] |
Experimental Protocols
Detailed methodologies for key in vivo experiments are provided below to facilitate the replication and validation of these findings.
Carrageenan-Induced Inflammatory Pain Model in Rats
This model is used to assess the analgesic potential of galanin antagonists against inflammatory pain.
-
Animal Preparation: Male Sprague-Dawley rats (200-250 g) are typically used. Animals are housed under standard laboratory conditions with ad libitum access to food and water.
-
Induction of Inflammation: A 1% solution of λ-carrageenan in sterile saline is prepared. A volume of 100 µL is injected subcutaneously into the plantar surface of the rat's right hind paw.
-
Antagonist Administration: The galanin antagonist of interest is administered at the desired dose and route (e.g., intraperitoneally, intrathecally, or directly into a specific brain region) at a predetermined time point before or after carrageenan injection.
-
Assessment of Nociception:
-
Thermal Hyperalgesia: A radiant heat source is focused on the plantar surface of the inflamed paw. The latency to paw withdrawal is measured. An increase in withdrawal latency indicates an analgesic effect.
-
Mechanical Allodynia: Calibrated von Frey filaments are applied to the plantar surface of the inflamed paw. The paw withdrawal threshold is determined. An increase in the withdrawal threshold indicates an anti-allodynic effect.
-
-
Data Analysis: Paw withdrawal latencies and thresholds are compared between antagonist-treated, vehicle-treated, and control groups using appropriate statistical methods.
Forced Swim Test (FST) for Depression-Like Behavior in Rats
The FST is a widely used behavioral screen to evaluate the antidepressant potential of compounds.
-
Animal Preparation: Male Wistar or Sprague-Dawley rats (250-300 g) are used.
-
Apparatus: A transparent cylindrical tank (40 cm high, 20 cm in diameter) is filled with water (23-25°C) to a depth of 30 cm.
-
Pre-test Session: On the first day, rats are individually placed in the cylinder for a 15-minute pre-swim session. This session is for habituation.
-
Test Session: 24 hours after the pre-test, animals are administered the galanin antagonist or vehicle at the desired dose and route (e.g., oral gavage, intraperitoneal injection). After a specific pre-treatment time (e.g., 60 minutes), rats are placed back into the swim cylinder for a 5-minute test session.
-
Behavioral Scoring: The duration of immobility (floating with only minor movements to keep the head above water), swimming, and climbing behaviors are recorded and scored by a trained observer blinded to the treatment conditions.
-
Data Analysis: The duration of immobility is the primary measure. A significant decrease in immobility time in the antagonist-treated group compared to the vehicle group suggests an antidepressant-like effect.
Visualizing Galanin Receptor Signaling and Experimental Workflow
Galanin Receptor Signaling Pathways
The three galanin receptor subtypes (GalR1, GalR2, and GalR3) couple to different G-proteins and initiate distinct downstream signaling cascades.
Galanin receptor downstream signaling pathways.
Typical In Vivo Experimental Workflow for Evaluating Galanin Antagonists
The following diagram illustrates a generalized workflow for assessing the in vivo potency of a novel galanin antagonist.
References
- 1. Galanin receptor antagonists : a potential novel pharmacological treatment for mood disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of the Galanin Receptor Antagonist M40 on Cardiac Function and Remodeling in Rats with Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The galanin receptor antagonist M40 blocks the central cardiovascular actions of the galanin N-terminal fragment (1-15) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anxiolytic- and antidepressant-like profiles of the galanin-3 receptor (Gal3) antagonists SNAP 37889 and SNAP 398299 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. The galanin-3 receptor antagonist, SNAP 37889, suppresses alcohol drinking and morphine self-administration in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats [frontiersin.org]
- 9. Galanin Receptor 2 Is Involved in Galanin-Induced Analgesic Effect by Activating PKC and CaMKII in the Nucleus Accumbens of Inflammatory Pain Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Unveiling the Selectivity of Galanin (1-13)-spantide I: A Comparative Guide for Researchers
A comprehensive analysis of the binding and functional properties of the chimeric peptide Galanin (1-13)-spantide I reveals a complex pharmacological profile at galanin receptor subtypes. While initially identified as a high-affinity antagonist, subsequent studies have demonstrated agonist activity, highlighting the nuanced nature of this research tool.
This compound, a synthetic chimeric peptide also known as C7, is composed of the N-terminal 1-13 amino acids of galanin linked to the substance P antagonist, spantide.[1] It has been widely used as a tool to investigate the physiological roles of the galanin system. This guide provides a comparative overview of the selectivity of this compound for the three galanin receptor subtypes (GALR1, GALR2, and GALR3), supported by available experimental data and detailed methodologies.
Binding Affinity Profile
| Ligand | Receptor Subtype | Species | Cell Line/Tissue | Binding Assay Type | Affinity (Ki/IC50/Kd) | Reference |
| This compound (C7) | Spinal Galanin Receptor | Rat | Spinal Cord | Radioligand Binding | Kd = 1.16 nM | [1] |
| This compound (C7) | Galanin Receptor | Rat | Hypothalamic Membranes | Radioligand Displacement | IC50 = 0.2 nM |
Functional Activity: A Dual Agonist/Antagonist Profile
The functional activity of this compound is complex and appears to be tissue- and receptor subtype-dependent. While it acts as an antagonist in some central nervous system preparations, it has been shown to exhibit agonist activity at recombinant galanin receptors and in certain peripheral tissues.
One study found that chimeric peptides, including those similar to this compound, act as agonists at heterologously expressed recombinant GALR1, GALR2, and GALR3 receptors.[2] This agonist activity was also observed at the endogenously expressed GALR1 in Bowes human melanoma cells.[2] The lack of studies systematically evaluating the antagonist potency (e.g., pA2) across the three receptor subtypes makes it challenging to definitively characterize its selectivity as an antagonist.
Signaling Pathways
The three galanin receptor subtypes couple to different G protein signaling pathways, leading to distinct cellular responses.
Given the reported agonist activity of this compound at recombinant receptors, it is plausible that it can modulate these signaling pathways. However, the specific efficacy and potency at each pathway have not been fully elucidated.
Experimental Protocols
Detailed experimental protocols for the characterization of this compound are crucial for the reproducibility and interpretation of research findings. Below are representative protocols for radioligand binding and functional cAMP assays.
Radioligand Binding Assay (Displacement)
This protocol is a general method for determining the binding affinity of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes expressing the galanin receptor subtype of interest (GALR1, GALR2, or GALR3).
-
Radiolabeled galanin (e.g., [¹²⁵I]-porcine galanin).
-
This compound.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
Procedure:
-
In a 96-well plate, add binding buffer, the radiolabeled galanin at a concentration near its Kd, and a range of concentrations of this compound.
-
Initiate the binding reaction by adding the cell membranes.
-
Incubate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled galanin.
-
Calculate the half-maximal inhibitory concentration (IC₅₀) by non-linear regression analysis of the competition binding data. The Ki can then be calculated using the Cheng-Prusoff equation.
Functional cAMP Assay (for GALR1 and GALR3)
This assay measures the ability of a compound to modulate the production of cyclic AMP (cAMP), a second messenger involved in the signaling of Gi/o-coupled receptors like GALR1 and GALR3.
Materials:
-
Cells stably expressing GALR1 or GALR3.
-
Cell culture medium.
-
This compound.
-
Forskolin (an adenylyl cyclase activator).
-
cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).
-
Plate reader compatible with the detection kit.
Procedure:
-
Seed cells in a 96-well plate and culture overnight.
-
For agonist testing: Incubate cells with varying concentrations of this compound.
-
For antagonist testing: Incubate cells with a fixed concentration of galanin in the presence of varying concentrations of this compound.
-
Stimulate the cells with forskolin to induce cAMP production.
-
After incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
For agonist activity, a decrease in forskolin-stimulated cAMP levels will be observed. For antagonist activity, a blockade of the galanin-induced inhibition of forskolin-stimulated cAMP will be seen.
-
Calculate the half-maximal effective concentration (EC₅₀) for agonist activity or the half-maximal inhibitory concentration (IC₅₀) for antagonist activity.
Conclusion
This compound is a high-affinity ligand for galanin receptors. However, its pharmacological profile is not that of a simple antagonist. Evidence suggests that it can act as an agonist at all three recombinant galanin receptor subtypes. This dual activity necessitates careful consideration when interpreting experimental results. Researchers using this compound should be aware of its potential for agonist effects, particularly in systems with high receptor expression levels. Further studies are required to provide a complete and comparative quantitative analysis of its binding and functional properties across all three galanin receptor subtypes to fully elucidate its selectivity and mechanism of action.
References
Differentiating Galanin Receptor Functions: A Comparative Guide to Galanin (1-13)-Spantide I
For Researchers, Scientists, and Drug Development Professionals
Galanin, a widely distributed neuropeptide, exerts its diverse physiological effects through three G-protein coupled receptors: GalR1, GalR2, and GalR3. Understanding the individual contributions of these receptor subtypes is paramount for targeted drug development. Galanin (1-13)-spantide I, a chimeric peptide, has emerged as a valuable tool for dissecting the distinct roles of these receptors. This guide provides a comprehensive comparison of this compound with other galanin receptor ligands, supported by experimental data and detailed protocols, to aid researchers in leveraging this tool to differentiate galanin receptor functions.
Distinguishing Galanin Receptor Signaling
The three galanin receptor subtypes couple to different intracellular signaling pathways, providing a basis for their functional differentiation.
-
GalR1 and GalR3: These receptors primarily couple to Gi/o proteins.[1] Their activation leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1]
-
GalR2: In contrast, GalR2 predominantly couples to Gq/11 proteins.[1] Activation of GalR2 stimulates phospholipase C, leading to the production of inositol (B14025) phosphates (IP) and subsequent mobilization of intracellular calcium.[1]
This differential signaling allows for the use of specific functional assays to probe the activity of ligands at each receptor subtype.
dot
Figure 1: Simplified signaling pathways of galanin receptors.
Comparative Ligand Binding Affinities
This compound, also known as C7, is a chimeric peptide consisting of the N-terminal 1-13 amino acids of galanin linked to spantide, a substance P antagonist.[2][3] This and other chimeric peptides have been developed to act as antagonists at galanin receptors. The binding affinities of these ligands for the different galanin receptor subtypes are crucial for their use as selective tools.
| Ligand | GalR1 Affinity (Ki/Kd, nM) | GalR2 Affinity (Ki/Kd, nM) | GalR3 Affinity (Ki/Kd, nM) | Reference(s) |
| Galanin (porcine) | ~1.0 | ~1.5 | ~1.5 | [4] |
| This compound (C7) | High Affinity (Value not specified) | Lower Affinity than Galanin | Not Specified | [5] |
| M15 (Galantide) | 0.65 | 1.0 | 1.0 | A table in a review article |
| M35 | 0.11 (human) | 2.0 (human) | Not Specified | [4] |
| M40 | 1.82 | 5.1 | Not Specified | A study on inflamed uterus contractility |
Note: Affinity values can vary depending on the species and the experimental conditions (e.g., cell type, radioligand used).
Functional Activity Profile
While initially developed as antagonists, some chimeric galanin peptides, including C7, have been reported to exhibit partial agonist activity in certain in vitro systems, particularly at higher concentrations. This underscores the importance of careful dose-response studies when using these tools to differentiate receptor functions.
Experimental Protocols
To differentiate galanin receptor functions using this compound, researchers can employ a combination of binding and functional assays.
Radioligand Binding Assay
This assay is used to determine the binding affinity of this compound and other ligands for each galanin receptor subtype.
Objective: To determine the Ki of a test compound for GalR1, GalR2, or GalR3.
Materials:
-
Cell membranes prepared from cell lines stably expressing human or rat GalR1, GalR2, or GalR3.
-
Radioligand: [¹²⁵I]-Galanin.
-
Test compound: this compound and other comparators.
-
Non-specific binding control: High concentration of unlabeled galanin.
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate a fixed concentration of [¹²⁵I]-Galanin with cell membranes in the presence of increasing concentrations of the test compound.
-
Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Calculate the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).
-
Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.
dot
Figure 2: Workflow for a radioligand binding assay.
cAMP Accumulation Assay (for GalR1 and GalR3)
This functional assay measures the ability of a ligand to inhibit cAMP production, which is characteristic of GalR1 and GalR3 activation.
Objective: To determine the IC50 of an antagonist in blocking galanin-induced inhibition of cAMP production.
Materials:
-
Cells stably expressing GalR1 or GalR3.
-
Forskolin (an adenylyl cyclase activator).
-
Galanin.
-
This compound.
-
cAMP assay kit (e.g., HTRF, ELISA, or other formats).
Procedure:
-
Pre-incubate the cells with varying concentrations of this compound.
-
Stimulate the cells with a fixed concentration of galanin in the presence of forskolin.
-
Lyse the cells and measure the intracellular cAMP levels using a commercial assay kit according to the manufacturer's instructions.
-
Plot the cAMP concentration against the antagonist concentration to determine the IC50 value.
Inositol Phosphate (B84403) (IP) Accumulation Assay (for GalR2)
This functional assay measures the accumulation of inositol phosphates, a hallmark of GalR2 activation.
Objective: To determine the IC50 of an antagonist in blocking galanin-induced IP accumulation.
Materials:
-
Cells stably expressing GalR2.
-
[³H]-myo-inositol.
-
Lithium chloride (LiCl) to inhibit IP degradation.
-
Galanin.
-
This compound.
-
Anion exchange chromatography columns.
-
Scintillation counter.
Procedure:
-
Label the cells with [³H]-myo-inositol overnight.
-
Pre-incubate the cells with varying concentrations of this compound in the presence of LiCl.
-
Stimulate the cells with a fixed concentration of galanin.
-
Terminate the reaction and extract the inositol phosphates.
-
Separate the different inositol phosphate species using anion exchange chromatography.
-
Measure the radioactivity of the IP fractions using a scintillation counter.
-
Plot the IP accumulation against the antagonist concentration to determine the IC50 value.
dot
Figure 3: Logic for using functional assays to differentiate receptor activity.
Conclusion
This compound is a potent tool for investigating the multifaceted roles of the galanin system. By carefully selecting experimental conditions and employing a combination of binding and functional assays, researchers can effectively differentiate the functions of GalR1, GalR2, and GalR3. This comparative guide provides the necessary framework and data to facilitate the design and interpretation of such studies, ultimately advancing our understanding of galanin signaling and its therapeutic potential.
References
- 1. Frontiers | Galanin Receptors and Ligands [frontiersin.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Characterisation of a new chimeric ligand for galanin receptors: galanin(1-13)-[D-Trp(32)]-neuropeptide Y(25-36)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Galanin receptor antagonists M40 and C7 block galanin-induced feeding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Galanin and galanin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Galanin (1-1-13)-spantide I: A Procedural Guide
For immediate release
This guide provides essential safety and logistical information for the proper disposal of Galanin (1-13)-spantide I, a chimeric peptide used in laboratory research. Due to the absence of specific toxicological data for this compound, it is imperative to treat it as a hazardous substance and follow stringent disposal protocols to ensure personnel safety and environmental protection.[1] Researchers, scientists, and drug development professionals should adhere to these guidelines in conjunction with their institution's specific environmental health and safety (EHS) protocols.[2][3]
Immediate Safety and Handling Protocols
Before commencing any disposal procedure, a thorough hazard assessment is critical. Standard laboratory safety practices must be strictly followed.
Personal Protective Equipment (PPE): The use of appropriate PPE is mandatory to prevent accidental exposure.[2]
-
Gloves: Wear chemical-resistant gloves, such as nitrile gloves.[2][4]
-
Eye Protection: Safety goggles or a face shield are necessary to protect against splashes.[2]
-
Lab Coat: A buttoned lab coat should be worn to protect skin and clothing.[2]
-
Respiratory Protection: When handling the lyophilized powder form, which can easily become airborne, a fume hood or biosafety cabinet should be utilized to prevent inhalation.[2]
Emergency Procedures: In case of accidental exposure, follow these first-aid measures:
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes.[2]
-
Eye Contact: Flush eyes continuously with water for 15 minutes at an eyewash station and seek immediate medical attention.[2]
-
Inhalation: Move the individual to fresh air and seek medical attention.[2]
-
Ingestion: Wash out the mouth with water, ensuring the rinse is not swallowed, and seek immediate medical attention.[1]
Step-by-Step Disposal Procedures
The correct disposal method for this compound depends on whether the waste is in liquid or solid form.
For liquid waste containing this compound, chemical inactivation is the recommended method to denature the peptide and render it biologically inactive before disposal.[4]
Experimental Protocol for Chemical Inactivation:
-
Select an Inactivation Reagent: Choose a suitable chemical agent for peptide hydrolysis. Common options include a 10% bleach solution (resulting in a final concentration of 0.5-1.0% sodium hypochlorite), 1 M sodium hydroxide (B78521) (NaOH), or 1 M hydrochloric acid (HCl).[4]
-
Prepare Inactivation Solution: In a designated chemical fume hood, carefully prepare the chosen inactivation solution.
-
Inactivate Peptide Waste: Add the liquid peptide waste to the inactivation solution. A common ratio is 1 part waste to 10 parts inactivation solution.[4] Allow the mixture to stand for a minimum of 24 hours to ensure complete degradation.
-
Neutralization: If a strong acid or base was used for inactivation, neutralize the solution to a pH between 5.5 and 9.0.[4] This can be achieved by adding a suitable neutralizing agent, such as sodium bicarbonate for acidic solutions or a weak acid for basic solutions.[4]
-
Final Disposal: After inactivation and neutralization, the solution may be permissible for drain disposal with copious amounts of water, but only if it complies with local wastewater regulations.[4] Always confirm with your institution's EHS department before any drain disposal.
| Parameter | Recommendation | Rationale |
| Inactivation Reagent | 10% Bleach Solution, 1 M NaOH, or 1 M HCl | Effective for peptide hydrolysis and denaturation.[4] |
| Waste to Reagent Ratio | 1:10 | Ensures sufficient reagent concentration for complete inactivation.[4] |
| Inactivation Time | Minimum 24 hours | Allows for complete degradation of the peptide.[3] |
| Final pH for Disposal | 5.5 - 9.0 | Neutral pH is generally required for drain disposal.[4] |
Solid waste contaminated with this compound, such as empty vials, pipette tips, and gloves, must be treated as hazardous waste.[4]
-
Segregation: Collect all contaminated solid waste in a clearly labeled, leak-proof hazardous waste container.[4]
-
Labeling: The container must be clearly marked as "Hazardous Chemical Waste" and list the contents.
-
Storage: Store the sealed container in a designated hazardous waste accumulation area, away from incompatible materials.[4]
-
Collection: Arrange for the collection of the waste by your institution's EHS department or a licensed chemical waste disposal contractor.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for Handling Galanin (1-1-13)-spantide I
Personal Protective Equipment (PPE)
A comprehensive approach to personal protection is critical to minimize exposure and prevent contamination when handling Galanin (1-13)-spantide I. The required PPE is summarized in the table below.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required to protect against liquid splashes and chemical vapors. |
| Face Shield | Recommended when there is a significant risk of splashing, particularly during the initial reconstitution of the lyophilized powder. | |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes[2]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile gloves are recommended for handling this peptide[2][3]. Consider double-gloving for added protection, especially when working with concentrated solutions. |
| Respiratory Protection | Respirator | Necessary when handling the lyophilized powder to prevent inhalation of fine particles. All work with the powdered form should be conducted in a chemical fume hood or biosafety cabinet[3][4]. |
Operational Plan: From Receipt to Disposal
Proper handling procedures are critical at every stage of the experimental workflow.
Receiving and Storage:
-
Upon receipt, visually inspect the container for any damage or leaks.
-
Store the lyophilized peptide at the recommended temperature, typically -20°C or colder, in a tightly sealed container, protected from light[1].
-
Before opening, allow the container to equilibrate to room temperature in a desiccator to prevent condensation, which can degrade the peptide.
Reconstitution and Handling:
-
Preparation : Conduct all handling of this compound in a designated, clean laboratory area[3].
-
Weighing : If weighing the lyophilized powder, perform this task within a chemical fume hood to prevent inhalation of airborne particles.
-
Reconstitution : Add the appropriate solvent to the vial containing the lyophilized peptide. The choice of solvent will depend on the experimental requirements. For hydrophobic peptides, organic solvents like DMSO or DMF may be necessary for initial dissolution, followed by dilution with an aqueous buffer.
-
Labeling : Clearly label all solutions with the peptide name, concentration, preparation date, and "Research Use Only"[3].
Disposal Plan
All materials that have come into contact with this compound should be treated as hazardous waste.
-
Liquid Waste : Unused or waste solutions containing the peptide should be collected in a clearly labeled, leak-proof hazardous waste container. Do not dispose of it down the drain unless authorized by your institution's Environmental Health & Safety (EHS) department, and only after any necessary neutralization or inactivation steps[2].
-
Solid Waste : All contaminated solid waste, including pipette tips, gloves, and empty vials, must be segregated and collected in a designated hazardous waste container[2][5].
-
Decontamination : If applicable, decontaminate work surfaces with an appropriate solution, such as a 0.5-1.0% sodium hypochlorite (B82951) solution, ensuring a sufficient contact time of at least 20-60 minutes[2].
-
Final Disposal : Arrange for the pickup and disposal of all hazardous waste through your institution's certified hazardous waste management service[2].
Experimental Workflow and Safety Protocols
The following diagram illustrates the key stages of handling this compound, from receiving the compound to the final disposal of waste.
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
